Product packaging for 6-Chloroisoindolin-1-one(Cat. No.:CAS No. 58083-59-3)

6-Chloroisoindolin-1-one

Cat. No.: B1281498
CAS No.: 58083-59-3
M. Wt: 167.59 g/mol
InChI Key: VCEOKEOSVQLRNW-UHFFFAOYSA-N
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Description

6-Chloroisoindolin-1-one is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO B1281498 6-Chloroisoindolin-1-one CAS No. 58083-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEOKEOSVQLRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500404
Record name 6-Chloro-2,3-dihydro-1H-isoindol-1-one
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58083-59-3
Record name 6-Chloro-2,3-dihydro-1H-isoindol-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3-dihydro-1H-isoindol-1-one
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Foundational & Exploratory

6-Chloroisoindolin-1-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Chloroisoindolin-1-one, a heterocyclic compound of interest in chemical research and drug development. The document details its chemical identity, physicochemical properties, spectroscopic data, and a plausible synthetic route, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

This compound is a chlorinated derivative of isoindolinone. The isoindolinone scaffold is a key structural motif found in various biologically active molecules.

  • IUPAC Name: 6-chloro-2,3-dihydroisoindol-1-one[1]

  • Synonyms: 6-Chloro-2,3-dihydro-1H-isoindol-1-one, 6-CHLORO-1-ISOINDOLINONE[1]

  • CAS Number: 58083-59-3[1]

The chemical structure consists of a bicyclic system where a benzene ring is fused to a five-membered lactam ring, with a chlorine atom substituted at the 6th position of the aromatic ring.

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. While extensive experimental data is not always available in public literature, computed properties and typical spectroscopic features provide valuable information for characterization.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₈H₆ClNO PubChem[1]
Molecular Weight 167.59 g/mol PubChem[1][2]
Canonical SMILES C1C2=C(C=C(C=C2)Cl)C(=O)N1 PubChem[1]
InChIKey VCEOKEOSVQLRNW-UHFFFAOYSA-N PubChem[1]

| Purity | Typically ≥97% (Commercial) | Commercial Supplier[2] |

Table 2: Spectroscopic Data Summary

Spectroscopy Data Source
¹H NMR Spectra available ChemicalBook[3]
¹³C NMR Spectra available ChemicalBook[3]
IR Spectra available ChemicalBook[3]

| Mass Spectrometry | Spectra available | ChemicalBook[3] |

Note: Specific peak assignments would require access to experimental spectra. The data provided indicates the availability of such spectra from specialized chemical data providers.

Synthesis of this compound

The synthesis of isoindolin-1-one derivatives can be achieved through various methods, including the reduction of cyclic imides or the intramolecular cyclization of benzamides.[4] A plausible and efficient pathway for the synthesis of this compound starts from 4-chlorophthalic acid.

The proposed workflow involves two main steps:

  • Amidation/Imidation: Conversion of 4-chlorophthalic acid to 4-chlorophthalimide.

  • Selective Reduction: Reduction of one of the carbonyl groups of the phthalimide to a methylene group to form the target lactam.

Synthesis_of_6_Chloroisoindolin_1_one Proposed Synthesis Pathway Reactant 4-Chlorophthalic Acid Intermediate 4-Chlorophthalimide Reactant->Intermediate edge_label1 Reactant->edge_label1 Product This compound Intermediate->Product edge_label2 Intermediate->edge_label2 Reagent1_node 1. SOCl₂ 2. NH₄OH (aq) Reagent2_node Zn / Acetic Acid edge_label1->Intermediate edge_label1->Reagent1_node edge_label2->Product edge_label2->Reagent2_node

A proposed two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis from 4-Chlorophthalic Acid

This section details a generalized experimental methodology for the synthesis of this compound based on established chemical transformations.

Step 1: Synthesis of 4-Chlorophthalimide from 4-Chlorophthalic Acid

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-chlorophthalic acid (1.0 eq) in excess thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Solvent Removal: Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to yield crude 4-chlorophthaloyl chloride.

  • Amidation: Carefully add the crude acid chloride portion-wise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (NH₄OH).

  • Imide Formation: Stir the resulting slurry vigorously. The intermediate diamide will cyclize to the imide upon heating. Heat the mixture to 100-120 °C to drive off water and ammonia, yielding 4-chlorophthalimide.

  • Purification: The crude product can be purified by recrystallization from ethanol or water.

Step 2: Selective Reduction to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-chlorophthalimide (1.0 eq) in glacial acetic acid.

  • Reduction: Add zinc dust (2-3 eq) portion-wise to the solution while stirring. The reaction is exothermic and may require cooling to maintain a temperature between 60-80 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture and filter to remove excess zinc and zinc salts.

  • Extraction: Dilute the filtrate with water and neutralize carefully with a base (e.g., sodium bicarbonate). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization.

Hazards and Safety

According to GHS hazard statements, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a critical intermediate in the synthesis of various pharmaceuticals, most notably Cilostazol.[1] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor used to alleviate symptoms of intermittent claudication in patients with peripheral vascular disease.[2] The unique chemical structure of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, featuring a tetrazole ring and a reactive chlorobutyl side chain, makes it a versatile building block in organic synthesis for the development of new therapeutic agents.[3] This document provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This section summarizes the key physicochemical properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole.

PropertyValueSource(s)
CAS Number 73963-42-5[1][3]
Molecular Formula C₁₁H₁₉ClN₄[3]
Molecular Weight 242.75 g/mol [3]
Appearance White to off-white solid/crystalline powder[3][4][5]
Melting Point 49-52°C[1][6]
Boiling Point 425.2±24.0 °C (Predicted)[6]
Density 1.29±0.1 g/cm³ (Predicted)[6]
Solubility Soluble in organic solvents like ethanol and chloroform; limited solubility in water.[1]
Storage Temperature 2-8°C, sealed in a dry environment.[2][6]

Synthesis and Experimental Protocols

The synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process. A common method involves the reaction of N-(5-chloropentanoyl)cyclohexylamine with phosphorus pentachloride, followed by cyclization with an azide source.[7][8]

Synthesis of N-(5-chloropentanoyl)cyclohexylamine

This precursor can be synthesized from 5-chlorovaleronitrile and cyclohexanol.

  • Reaction: 5-chlorovaleronitrile is reacted with cyclohexanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

  • Stoichiometry: The molar ratio of 5-chlorovaleronitrile to cyclohexanol is typically between 1:1 and 1:2.[8]

  • Conditions: The reaction is carried out at a temperature of 5-50°C for 1-5 hours.[8]

Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

Protocol:

  • Reaction Setup: In a suitable reactor, dissolve 12.8 g of N-(5-chloropentanoyl)cyclohexylamine in 120 g of toluene at room temperature.[7]

  • Addition of Phosphorus Pentachloride: Add 15.9 g of phosphorus pentachloride to the mixture.[7]

  • Reaction Time: Stir the mixture at room temperature for approximately 3 hours.[7]

  • Addition of Azide: Add 9.8 g of trimethylsilyl azide to the reaction mixture.[7]

  • Cyclization: Maintain the reaction at room temperature for about 16 hours.[7]

  • Work-up:

    • Quench the reaction by adding 50 g of water.[7]

    • Separate the organic phase from the aqueous phase.[7]

    • Wash the organic phase with 40 g of water.[7]

    • Remove the toluene by evaporation under vacuum at 45-50°C to yield the final product.[7]

This process typically results in a molar yield of approximately 93%.[7]

G cluster_synthesis Synthesis Workflow N_Cyclohexyl N-(5-chloropentanoyl) cyclohexylamine Intermediate Haloimine Intermediate N_Cyclohexyl->Intermediate + PCl5 in Toluene PCl5 Phosphorus Pentachloride Toluene Toluene (Solvent) Product 5-(4-Chlorobutyl)-1-cyclohexyl -1H-tetrazole Intermediate->Product + Trimethylsilyl Azide TMS_Azide Trimethylsilyl Azide

Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Applications in Drug Development

The primary application of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a key intermediate in the synthesis of Cilostazol.[1][8]

Synthesis of Cilostazol

Cilostazol is synthesized by the condensation of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole with 6-hydroxy-3,4-dihydroquinolin-2(1H)-one in the presence of a base.[9][10]

Experimental Protocol for Cilostazol Synthesis:

  • Reactants:

    • 296 g (1.22 mol) of 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole

    • 180 g (1.1 mol) of 6-Hydroxy-3,4-dihydroquinolone

    • 385 g (2.79 mol) of potassium carbonate

    • 36 g (0.9 mol) of sodium hydroxide

    • 9 g (0.071 mol) of sodium sulfite

    • 1600 g of 66.7% ethanol[9]

  • Procedure:

    • Combine all reactants in a 5000L reactor.[9]

    • Heat the mixture to reflux and maintain for 8 hours.[9]

    • After the reaction is complete, add 600g of water and continue to stir at reflux for 40 minutes.[9]

    • Allow the layers to separate and remove the aqueous phase.[9]

    • Cool the organic phase to 5°C to induce crystallization.[9]

    • Filter the resulting solid and rinse with ethanol.[9]

    • Dry the product under reduced pressure at 85°C to obtain Cilostazol as a white solid.[9]

G cluster_cilostazol_synthesis Cilostazol Synthesis Pathway Tetrazole 5-(4-Chlorobutyl)-1-cyclohexyl -1H-tetrazole Cilostazol Cilostazol Tetrazole->Cilostazol + 6-Hydroxy-3,4-dihydro quinolin-2(1H)-one Quinolinone 6-Hydroxy-3,4-dihydro quinolin-2(1H)-one Base Base (e.g., K₂CO₃) Base->Cilostazol Base catalyst G cluster_moa Cilostazol Mechanism of Action Cilostazol Cilostazol PDE3A Phosphodiesterase IIIA (PDE3A) Cilostazol->PDE3A Inhibits AMP AMP PDE3A->AMP Degrades cAMP to AMP cAMP cAMP Vasodilation Vasodilation cAMP->Vasodilation Platelet_Aggregation Inhibition of Platelet Aggregation cAMP->Platelet_Aggregation

References

An In-depth Technical Guide to the Reaction Mechanism of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the reaction mechanism for the synthesis of 6-chloroisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines a prevalent synthetic pathway, presents a plausible reaction mechanism, and includes a representative experimental protocol with associated quantitative data.

Introduction

Isoindolin-1-one and its derivatives are significant structural motifs found in a variety of biologically active molecules and natural products. The chloro-substituted analog, this compound, serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Understanding the reaction mechanism for its formation is crucial for optimizing synthetic routes, improving yields, and enabling the design of novel derivatives with enhanced therapeutic properties.

Core Synthetic Strategy: Reductive Cyclization of 2-Cyanobenzaldehyde Derivatives

A common and effective method for the synthesis of isoindolin-1-ones involves the reductive cyclization of appropriately substituted 2-cyanobenzaldehydes. This approach offers a direct route to the isoindolinone core. In the case of this compound, the logical precursor is 4-chloro-2-cyanobenzaldehyde. The reaction typically proceeds via the formation of an intermediate imine or a related species, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable lactam ring of the isoindolinone.

Plausible Reaction Mechanism

The synthesis of this compound from 4-chloro-2-cyanobenzaldehyde in the presence of a reducing agent and a nitrogen source (such as ammonia or a primary amine, followed by hydrolysis) can be mechanistically described as a cascade of reactions. A proposed mechanism involves an initial nucleophilic attack of the nitrogen source on the aldehyde, followed by cyclization onto the nitrile group.

A general mechanism for the formation of 3-substituted isoindolin-1-ones from 2-cyanobenzaldehyde involves the initial reaction of the aldehyde with a nucleophile.[1] In the case of the parent this compound, where there is no substituent at the 3-position, the reaction can be envisioned as a reductive amination followed by cyclization.

The reaction likely proceeds through the following key steps:

  • Iminium Ion Formation: The aldehyde group of 4-chloro-2-cyanobenzaldehyde reacts with an amine (or ammonia) to form an iminium ion after the loss of water.

  • Reduction: The iminium ion is then reduced by a hydride source to form an amine intermediate.

  • Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the electrophilic carbon of the nitrile group.

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable aromatic lactam, this compound.

dot

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_product Final Product start_aldehyde 4-Chloro-2-cyanobenzaldehyde iminium Iminium Ion start_aldehyde->iminium + Amine - H2O start_amine Amine (R-NH2) start_amine->iminium amine_intermediate Amine Intermediate iminium->amine_intermediate Reduction (e.g., [H-]) cyclic_intermediate Cyclic Intermediate amine_intermediate->cyclic_intermediate Intramolecular Cyclization product This compound cyclic_intermediate->product Tautomerization

Caption: Plausible reaction pathway for the synthesis of this compound.

Experimental Protocol

Synthesis of this compound

  • Reactants:

    • 4-Chloro-2-cyanobenzaldehyde

    • Ammonia source (e.g., ammonium hydroxide or a primary amine followed by dealkylation)

    • Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

    • Solvent (e.g., methanol, ethanol, or an appropriate aprotic solvent)

  • Procedure:

    • Dissolve 4-chloro-2-cyanobenzaldehyde in a suitable solvent in a reaction vessel.

    • Add the ammonia source to the solution.

    • Introduce the reducing agent portion-wise while monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

    • After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a dilute acid).

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Quantitative Data

The following table summarizes representative quantitative data that could be expected for the synthesis of a chloro-substituted isoindolin-1-one based on general procedures for similar compounds. Actual yields and reaction times will vary depending on the specific conditions and scale of the reaction.

ParameterValueReference
Starting Material 4-Chloro-2-cyanobenzaldehydeN/A
Reagents Ammonia, Sodium Borohydride[1]
Solvent Methanol[1]
Reaction Temperature Room Temperature[1]
Reaction Time 2-6 hoursGeneral Expectation
Yield 60-80% (Estimated)General Expectation
Molecular Formula C₈H₆ClNON/A
Molecular Weight 167.59 g/mol N/A
Appearance White to off-white solidGeneral Expectation
Melting Point Not reportedN/A

Experimental Workflow

The logical flow of the experimental process for the synthesis and purification of this compound is depicted in the following diagram.

dot

Experimental_Workflow start Dissolve 4-Chloro-2-cyanobenzaldehyde in Solvent add_reagents Add Ammonia Source & Reducing Agent start->add_reagents reaction Reaction at Controlled Temperature add_reagents->reaction quench Quench Reaction reaction->quench extraction Product Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Recrystallization/Chromatography) concentration->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through the reductive cyclization of 4-chloro-2-cyanobenzaldehyde. The reaction mechanism likely proceeds through the formation of an iminium ion, followed by reduction, intramolecular cyclization, and tautomerization. This technical guide provides a foundational understanding of the reaction, a representative experimental protocol, and the expected quantitative outcomes, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Further experimental studies would be beneficial to fully elucidate the specific kinetics and intermediates involved in this particular transformation.

References

physical and chemical properties of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the physical and chemical properties of 6-Chloroisoindolin-1-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The information presented is intended to support research and development activities by providing key data, experimental methodologies, and logical workflows.

Core Compound Identification

This compound is a chlorinated derivative of isoindolin-1-one. Its core structure consists of a fused bicyclic system containing a benzene ring and a five-membered lactam ring, with a chlorine atom substituted at the 6-position.

IdentifierValueReference
IUPAC Name 6-chloro-2,3-dihydroisoindol-1-one[1]
CAS Number 58083-59-3[1][2][3]
Molecular Formula C₈H₆ClNO[1][2][3]
Canonical SMILES C1C2=C(C=C(C=C2)Cl)C(=O)N1[1]
InChI Key VCEOKEOSVQLRNW-UHFFFAOYSA-N[1]
Synonyms 6-Chloro-2,3-dihydro-1H-isoindol-1-one, 6-CHLORO-1-ISOINDOLINONE[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. The data is a combination of computed and, where available, experimentally determined values.

PropertyValueReference
Molecular Weight 167.59 g/mol [1][2][3]
Exact Mass 167.0137915 Da[1][4]
XLogP3-AA (LogP) 1.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 0[4]
Purity Typically available at ≥97%[2]
Storage Conditions Store at 2-8°C, desiccated[2]

Note: Experimental data for properties such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. These properties would need to be determined empirically.

Spectroscopic Data Profile

Detailed, experimentally verified spectra for this compound are not widely published. However, based on its chemical structure, the following spectroscopic characteristics can be predicted. ChemicalBook indicates the availability of ¹H NMR, IR, and MS spectra for this compound[5].

3.1. ¹H NMR Spectroscopy The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show the following signals:

  • Aromatic Protons: Signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The splitting pattern will be influenced by the chloro and carbonyl substituents.

  • Methylene Protons: A singlet in the aliphatic region (typically ~4.0-5.0 ppm) corresponding to the two protons of the CH₂ group in the lactam ring.

  • Amide Proton: A broad singlet corresponding to the N-H proton, the chemical shift of which can be variable and solvent-dependent.

3.2. ¹³C NMR Spectroscopy The carbon NMR spectrum is expected to display eight distinct signals:

  • Carbonyl Carbon: A signal in the downfield region (typically ~165-175 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (~120-150 ppm), including two quaternary carbons and four CH carbons.

  • Methylene Carbon: One signal in the aliphatic region (~40-50 ppm).

3.3. Infrared (IR) Spectroscopy The IR spectrum will be characterized by the following key absorption bands:

  • N-H Stretch: A moderate to strong band around 3200-3300 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp band around 1660-1700 cm⁻¹.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically below 850 cm⁻¹.

3.4. Mass Spectrometry (MS) The mass spectrum, likely obtained via Electron Ionization (EI), would show:

  • Molecular Ion Peak ([M]⁺): A prominent peak at m/z 167.

  • Isotope Peak ([M+2]⁺): A characteristic peak at m/z 169, with an intensity approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.

  • Fragmentation Peaks: Fragments corresponding to the loss of CO, Cl, and other neutral fragments from the parent molecule.

Experimental Protocols & Workflows

4.1. Proposed Synthesis of this compound

While various methods exist for the synthesis of isoindolinones, a common and effective route involves the reductive amidation of a corresponding phthalaldehydic acid or the reduction of a phthalimide.[6][7] A plausible pathway starting from 4-chloro-2-formylbenzoic acid is outlined below.

Protocol: Reductive Amination/Lactamization

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-formylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add an ammonium source, such as a solution of ammonia in methanol (excess), to the flask. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise while monitoring the temperature.

  • Cyclization/Lactamization: After the reduction is complete (as monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 12-24 hours to facilitate intramolecular cyclization and lactam formation.

  • Workup: Quench the reaction by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

G Proposed Synthesis of this compound start 4-Chloro-2-formylbenzoic Acid step1 Dissolve in Methanol start->step1 step2 Add NH₃/MeOH (Imine Formation) step1->step2 step3 Add NaBH₄ (Reduction) step2->step3 step4 Intramolecular Cyclization (Lactamization) step3->step4 step5 Workup & Purification step4->step5 end_product This compound step5->end_product

Caption: A proposed workflow for the synthesis of this compound.

4.2. Spectroscopic Analysis Workflow

The structural confirmation of a synthesized compound like this compound follows a standard analytical workflow.

Protocol: General Spectroscopic Characterization

  • Sample Preparation: A purified sample of the compound (5-10 mg for NMR, <1 mg for IR and MS) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis or a volatile solvent (e.g., methanol) for MS. A solid sample is used for ATR-FTIR.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to determine the carbon-hydrogen framework.

  • IR Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer with an ATR accessory to identify key functional groups (e.g., N-H, C=O).

  • Mass Spectrometry: Acquire the mass spectrum using a technique like EI-MS or ESI-MS to confirm the molecular weight and elemental composition (via isotopic pattern and high-resolution mass).

  • Data Integration: Correlate the data from all spectroscopic techniques to confirm that the structure is consistent with this compound.

G Workflow for Spectroscopic Analysis cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation nmr NMR (¹H, ¹³C) interp_nmr C-H Framework nmr->interp_nmr ir FTIR interp_ir Functional Groups ir->interp_ir ms Mass Spec interp_ms Molecular Weight & Formula ms->interp_ms confirmation Structural Confirmation interp_nmr->confirmation interp_ir->confirmation interp_ms->confirmation start Purified Compound start->nmr start->ir start->ms

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

Signaling Pathways

Currently, there is no readily available information in peer-reviewed literature or major chemical databases that implicates this compound in specific biological signaling pathways. Its structural similarity to other biologically active isoindolinone-containing molecules suggests potential for further investigation in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

A Technical Guide to 6-Chloroisoindolin-1-one: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloroisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its fundamental molecular properties, explores synthetic methodologies for the broader isoindolinone class, and discusses the potential biological activities of these derivatives, offering insights for researchers in the field.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueCitations
Molecular FormulaC₈H₆ClNO[1]
Molecular Weight167.59 g/mol [1][2]
IUPAC Name6-chloro-2,3-dihydroisoindol-1-one[1]
CAS Number58083-59-3[1]

Synthetic Approaches to the Isoindolinone Core

The synthesis of the isoindolinone scaffold, the core structure of this compound, can be achieved through various modern organic chemistry techniques. While a specific protocol for the 6-chloro derivative is not detailed here, the following outlines a general and efficient method for the synthesis of N-substituted isoindolinones, which can be adapted by researchers.

Experimental Protocol: Iridium-Catalyzed Reductive Lactamization

A sustainable and efficient method for the synthesis of structurally diverse isoindolinones involves the iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with primary amines. This approach offers a broad substrate scope and high catalyst efficiency.

Materials:

  • 2-formylbenzoic acid

  • Primary amine (e.g., aniline for N-phenylisoindolinone)

  • Iridium catalyst

  • Solvent (e.g., water/ethanol mixture)

  • Hydrogen source

General Procedure:

  • A reaction vessel is charged with 2-formylbenzoic acid, the primary amine, the iridium catalyst, and the solvent.

  • The vessel is purged with hydrogen gas and the reaction mixture is stirred at a specified temperature.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated and purified using standard techniques such as extraction and column chromatography.

The following diagram illustrates the general workflow for this synthetic approach.

G cluster_workflow General Synthesis Workflow: Iridium-Catalyzed Reductive Lactamization start 1. Combine Reactants: - 2-formylbenzoic acid - Primary amine - Iridium catalyst - Solvent reaction 2. Reaction Conditions: - Stir under H₂ atmosphere - Specified temperature start->reaction monitoring 3. Monitor Progress: - TLC or LC-MS reaction->monitoring workup 4. Reaction Quench & Workup: - Cool to RT - Extraction monitoring->workup purification 5. Purify Product: - Column Chromatography workup->purification product N-substituted Isoindolinone purification->product

A generalized workflow for the synthesis of N-substituted isoindolinones.

Biological and Pharmacological Significance of Isoindolinone Derivatives

The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This makes them attractive candidates for further investigation in drug development programs.

Notably, certain isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes, with some compounds demonstrating low nanomolar inhibitory activities.[3] The inhibition of these enzymes is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer.

Furthermore, studies have revealed that compounds based on the isoindolinone framework can possess antioxidant, antimicrobial, and anticancer properties.[3] The diverse biological profile of this class of compounds underscores their potential for the development of novel therapeutic agents. The relationship between the core isoindolinone structure and its potential biological activities is depicted in the following diagram.

G cluster_biological_activity Biological Activities of Isoindolinone Derivatives core Isoindolinone Core Structure ca_inhibition Carbonic Anhydrase Inhibition (hCA I & II) core->ca_inhibition antioxidant Antioxidant Activity core->antioxidant antimicrobial Antimicrobial Activity core->antimicrobial anticancer Anticancer Activity core->anticancer

The isoindolinone core as a scaffold for diverse biological activities.

References

The Biological Activity of 6-Chloroisoindolin-1-one and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

The isoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the biological properties of 6-Chloroisoindolin-1-one and its derivatives, with a particular emphasis on their potent inhibitory effects on Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. This document will delve into the synthesis, mechanism of action, and quantitative biological data of these compounds, providing detailed experimental protocols for their evaluation and visualizations of relevant biological pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the isoindolinone core.

Introduction

Isoindolin-1-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological profiles. These compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] A particularly promising area of research is their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), enzymes critical for the repair of single-strand DNA breaks.[3] The inhibition of PARP in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, can lead to a synthetic lethal phenotype, making PARP inhibitors a valuable class of targeted cancer therapies.[4][5]

This guide specifically explores the biological landscape of this compound and its related analogs. While direct biological data for this compound is limited in publicly available literature, the broader class of 6-substituted isoindolinones has shown significant promise, particularly as PARP inhibitors.[6] This document will synthesize the available information on these derivatives to provide a comprehensive overview of their potential therapeutic utility.

Synthesis of Isoindolin-1-one Derivatives

The synthesis of isoindolin-1-one derivatives can be achieved through various chemical routes. A common strategy involves the cyclization of 2-cyanobenzaldehydes with various amines. Other methods include the reduction of phthalimides and the carbonylation of 2-halobenzylamines. The specific synthesis of 6-substituted derivatives often starts from correspondingly substituted phthalic anhydrides or other commercially available substituted starting materials.

Biological Activity

The biological activities of isoindolin-1-one derivatives are diverse, with the most promising applications being in oncology.

PARP Inhibition

The isoindolinone core is recognized as a potent scaffold for the development of PARP-1 inhibitors.[3] These compounds act as competitive inhibitors at the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains and thereby hindering the recruitment of DNA repair proteins to sites of single-strand DNA breaks.[4] This inhibition is particularly effective in cancer cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations.[5]

Table 1: Quantitative Data for Representative Isoindolinone-based PARP Inhibitors

CompoundTargetAssay TypeIC50 / KiReference
Parp1-IN-14PARP1Enzymatic0.6 ± 0.1 nM (IC50)[7]
Parp1-IN-14AntiproliferativeMDA-MB-436 (BRCA1-/-)< 0.3 nM (IC50)[7]
Parp1-IN-14AntiproliferativeCapan-1 (BRCA2-/-)< 0.3 nM (IC50)[7]
Anticancer Activity

Beyond PARP inhibition, isoindolinone derivatives have demonstrated broader anticancer activities. Studies on various substituted isoindolinones have shown antiproliferative effects against a range of cancer cell lines.[8] For example, certain indolylisoxazoline analogs, which share structural similarities, have been shown to induce apoptosis in cancer cells with IC50 values in the low micromolar range.[9] The anticancer activity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis.[10]

Table 2: Anticancer Activity of Representative Isoindolinone and Related Derivatives

Compound SeriesCancer Cell LinesActivity MetricConcentration/ValueReference
Indolylisoxazolines (6c, 6i)C4-2 (prostate)IC502.5 - 5.0 µM[9]
1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas (7c)EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, ACHN% Growth Inhibition75.46 - 89.61% at 10 µM[11]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles (3g)A375 (melanoma)IC500.57 ± 0.01 μM[10]
Quinazolin-4(3H)-one derivative (101)L1210 and K562 (leukemia)IC505.8 µM[12]
Antimicrobial and Other Activities

The isoindolinone scaffold has also been explored for its antimicrobial properties. Studies have shown that certain derivatives exhibit activity against various bacterial and fungal strains.[13] Additionally, some isoindolinone derivatives have been investigated for their potential as carbonic anhydrase inhibitors and for their anti-inflammatory properties.[2][13]

Table 3: Antimicrobial and Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives

Compound SeriesTargetActivity MetricValueReference
Isoindolinone derivatives (2c, 2f)hCA IKi11.48 ± 4.18 to 16.09 ± 4.14 nM[13]
Isoindolinone derivatives (2c, 2f)hCA IIKi9.32 ± 2.35 to 14.87 ± 3.25 nM[13]
Isoindolinone derivatives (2a-f)S. aureus, B. cereus, K. pneumoniae, E. coli, C. albicans, Y. lipolyticaInhibition ZoneVaried (mm)[13]

Mechanism of Action

The primary mechanism of action for the anticancer effects of many isoindolinone derivatives is the inhibition of PARP enzymes.

PARP Inhibition and Synthetic Lethality

PARP enzymes play a crucial role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, can be converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[4][5][14]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP Replication Replication DNA_damage->Replication BER Base Excision Repair (BER) PARP->BER Survival Cell Survival BER->Survival DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) DSB->HR HR->Survival DNA_damage_cancer DNA Single-Strand Break (SSB) PARP_cancer PARP DNA_damage_cancer->PARP_cancer Replication_cancer Replication DNA_damage_cancer->Replication_cancer PARP_inhibitor This compound (PARP Inhibitor) PARP_inhibitor->PARP_cancer BER_blocked BER Blocked PARP_cancer->BER_blocked DSB_cancer Accumulated Double-Strand Breaks Replication_cancer->DSB_cancer HR_deficient Defective Homologous Recombination DSB_cancer->HR_deficient Apoptosis Apoptosis DSB_cancer->Apoptosis

Figure 1: Mechanism of synthetic lethality induced by PARP inhibitors.
PARP Trapping

In addition to catalytic inhibition, some PARP inhibitors can "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can block DNA replication and transcription, further contributing to cell death.[14] The efficiency of PARP trapping varies among different PARP inhibitors and is an important factor in their overall anticancer efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound and its derivatives.

PARP1 Activity Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1.

Materials:

  • Purified recombinant PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • PARP assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Plate reader with luminescence detection

Procedure:

  • Plate Preparation: Wash histone-coated plates with wash buffer.

  • Reaction Setup: Prepare a reaction mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound derivative) to the wells. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor).

  • Enzyme Addition: Initiate the reaction by adding diluted PARP1 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate and add Streptavidin-HRP. After incubation and washing, add the chemiluminescent substrate.

  • Measurement: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

PARP_Assay_Workflow start Start wash_plates Wash Histone-Coated 96-Well Plates start->wash_plates prepare_mix Prepare Reaction Mix (Buffer, DNA, Biotin-NAD+) wash_plates->prepare_mix add_compounds Add Test Compounds and Controls prepare_mix->add_compounds add_enzyme Add PARP1 Enzyme to Initiate Reaction add_compounds->add_enzyme incubate_rt Incubate at Room Temperature (1 hr) add_enzyme->incubate_rt wash_detect Wash Plate and Add Streptavidin-HRP incubate_rt->wash_detect incubate_detect Incubate and Wash wash_detect->incubate_detect add_substrate Add Chemiluminescent Substrate incubate_detect->add_substrate measure_lum Measure Luminescence add_substrate->measure_lum analyze_data Calculate % Inhibition and IC50 measure_lum->analyze_data end End analyze_data->end

Figure 2: Workflow for a chemiluminescent PARP1 activity assay.
Western Blot for PARP Cleavage

This protocol is used to detect the cleavage of PARP, a hallmark of apoptosis, in cells treated with a test compound.[15]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the test compound for a specified time (e.g., 24 hours). Include vehicle and positive controls.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary PARP antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities for full-length PARP (116 kDa) and the cleaved fragment (89 kDa) to assess the extent of apoptosis.[16]

Western_Blot_Workflow start Start cell_treatment Treat Cells with Test Compound start->cell_treatment cell_lysis Harvest and Lyse Cells cell_treatment->cell_lysis protein_quant Quantify Protein Concentration cell_lysis->protein_quant sds_page Separate Proteins by SDS-PAGE protein_quant->sds_page protein_transfer Transfer Proteins to Membrane sds_page->protein_transfer blocking Block Membrane protein_transfer->blocking primary_ab Incubate with Primary Antibody (Anti-PARP) blocking->primary_ab secondary_ab Incubate with HRP-Secondary Antibody primary_ab->secondary_ab detection Add ECL Substrate and Image secondary_ab->detection analysis Analyze Full-Length vs. Cleaved PARP Bands detection->analysis end End analysis->end

Figure 3: Workflow for Western blot analysis of PARP cleavage.
Clonogenic Survival Assay

This assay assesses the long-term ability of cells to proliferate and form colonies after treatment with a cytotoxic agent.[17]

Materials:

  • Cancer cell line

  • 6-well plates

  • Cell culture medium

  • Test compound

  • Fixation solution (e.g., methanol:acetic acid)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Cell Seeding: Seed a low density of single cells into 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound. A continuous exposure of 7-14 days is common for PARP inhibitors.

  • Colony Formation: Incubate the plates for 7-14 days until visible colonies form in the control wells.

  • Fixation and Staining: Fix the colonies with a fixation solution and then stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as containing >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to determine the compound's effect on long-term cell survival.[18]

Clonogenic_Assay_Workflow start Start seed_cells Seed Single Cells in 6-Well Plates start->seed_cells treat_cells Treat with Test Compound (Continuous Exposure) seed_cells->treat_cells incubate_colonies Incubate for 7-14 Days for Colony Formation treat_cells->incubate_colonies fix_stain Fix and Stain Colonies with Crystal Violet incubate_colonies->fix_stain count_colonies Count Colonies (>50 cells) fix_stain->count_colonies analyze_survival Calculate Plating Efficiency and Surviving Fraction count_colonies->analyze_survival end End analyze_survival->end

Figure 4: Workflow for a clonogenic survival assay.

Conclusion

While direct biological data on this compound remains to be fully elucidated in public-domain research, the isoindolin-1-one scaffold represents a highly promising core for the development of potent PARP inhibitors and other therapeutic agents. The structure-activity relationships derived from related analogs suggest that 6-chloro substitution could be a viable strategy for modulating the biological activity of this class of compounds. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the further investigation and development of this compound and its derivatives as potential clinical candidates, particularly in the field of oncology. Further research is warranted to specifically characterize the biological profile of this compound and to explore its full therapeutic potential.

References

The Therapeutic Landscape of Isoindolinones: A Technical Guide to a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone core, a privileged heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with significant clinical impact. From potent immunomodulators to targeted anticancer agents, isoindolinone derivatives have demonstrated remarkable versatility in modulating key biological pathways implicated in a range of diseases. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of isoindolinone compounds, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols crucial for their evaluation.

Core Therapeutic Applications and Mechanisms of Action

Isoindolinone-based compounds have found therapeutic applications in oncology, immunology, and beyond. Their mechanisms of action are diverse and often involve the targeted modulation of specific proteins and signaling pathways.

Immunomodulation via Cereblon (CRBN) E3 Ubiquitin Ligase Modulation

A landmark discovery in the field was the identification of Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, as the primary target of the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide.[1][2][3] These isoindolinone-based agents act as "molecular glues," binding to CRBN and inducing a conformational change that alters its substrate specificity.[3] This leads to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4]

The degradation of Ikaros and Aiolos in multiple myeloma cells leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis.[5] Furthermore, this mechanism has immunomodulatory effects, such as the enhancement of T-cell and Natural Killer (NK) cell activity and the inhibition of pro-inflammatory cytokines like TNF-α.[6][7]

PARP Inhibition in Cancer Therapy

More recently, the isoindolinone scaffold has been successfully employed in the design of potent Poly (ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP enzymes, particularly PARP1, play a critical role in DNA single-strand break repair.[10][11] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and synthetic lethality.[11] Isoindolinone-based PARP inhibitors act as nicotinamide mimetics, competitively binding to the catalytic domain of PARP1 and preventing the synthesis of poly(ADP-ribose) chains, thereby trapping PARP1 on DNA and disrupting the repair process.[10][12]

CDK7 Inhibition in Oncology

The isoindolinone framework has also been explored for the development of Cyclin-Dependent Kinase 7 (CDK7) inhibitors.[13][14][15] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[16] It plays a dual role in regulating both the cell cycle and transcription.[16] By inhibiting CDK7, isoindolinone derivatives can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on this kinase for their proliferation and survival.[17]

Quantitative Biological Data

The following tables summarize key quantitative data for representative isoindolinone compounds across various therapeutic applications.

Table 1: In Vitro Cytotoxicity of Isoindolinone Derivatives in Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference(s)
LenalidomideMDA-MB-231 (TNBC)Cell Viability>100 (alone), 3.0 (with cisplatin)[18]
LenalidomideRPMI8226 (Multiple Myeloma)MTT AssayNot specified, dose-dependent effect
LenalidomideU266 (Multiple Myeloma)MTT AssayNot specified, dose-dependent effect[19]
PomalidomideRPMI8226 (Multiple Myeloma)MTT Assay8[13]
PomalidomideOPM2 (Multiple Myeloma)MTT Assay10[13]
PomalidomideMOLP-8 (Multiple Myeloma)Cytotoxicity Assay10[20]
PomalidomideJ-CD38 (Multiple Myeloma)Cytotoxicity Assay10[20]
PomalidomideR-CD38 (Multiple Myeloma)Cytotoxicity Assay10[20]
Isoindole-1,3-dione Derivative 7A549 (Lung Cancer)BrdU Assay19.41
Isoindole-1,3-dione Derivative 9HeLa (Cervical Cancer)BrdU AssayCell-selective activity[21]
Isoindole-1,3-dione Derivative 11HeLa (Cervical Cancer)BrdU AssayCell-selective activity[21]
N-benzyl isoindole-1,3-dione 3A549-Luc (Lung Cancer)MTT Assay114.25[22]
N-benzyl isoindole-1,3-dione 4A549-Luc (Lung Cancer)MTT Assay116.26[22]

Table 2: In Vitro Inhibitory Activity of Isoindolinone Derivatives

CompoundTargetAssay TypeIC50 (nM)Reference(s)
LenalidomideTNF-α (in PBMCs)Not specified13[23]
PomalidomideTNF-α (in PBMCs)Not specified13
PomalidomideIL-2Not specified8 (EC50)
Isoindolinone PARP InhibitorsPARP1DEL screeningSingle-digit nanomolar[8][9]
Cdk7-IN-16 (and analogs)CDK7Biochemical Kinase Assay9.7 - 53.5[17]

Table 3: Clinical Efficacy of Lenalidomide and Pomalidomide in Multiple Myeloma

Drug RegimenClinical TrialPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference(s)
Lenalidomide + Dexamethasone (Rd continuous)FIRSTTransplant-ineligible Newly Diagnosed81%Not specified58.9 months[24]
Melphalan, Prednisone, Thalidomide (MPT)FIRSTTransplant-ineligible Newly Diagnosed67%Not specified48.5 months[24]
LenalidomideE3A06 (Phase 3)Smoldering Multiple Myeloma50%91% at 3 yearsNot reached[25]
ObservationE3A06 (Phase 3)Smoldering Multiple Myeloma0%66% at 3 yearsNot reached[25]
Pomalidomide + Low-dose DexamethasoneMM-010 (STRATUS)Relapsed/Refractory32.6%4.6 months11.9 months[26]
Pomalidomide + DexamethasonePhase 3Relapsed/Refractory~31%4.0 months12.7 months[4]
High-dose DexamethasonePhase 3Relapsed/RefractoryNot specified1.9 months8.1 months[4]

Table 4: Common Grade 3/4 Adverse Events with Pomalidomide and Lenalidomide in Multiple Myeloma

Adverse EventPomalidomide + Low-dose Dexamethasone (STRATUS trial)Lenalidomide (vs. Placebo, Meta-analysis)
Neutropenia49.7%4.74 (Risk Ratio)
Anemia33.0%Not specified
Thrombocytopenia24.1%Not specified
Pneumonia10.9%Not specified
Fatigue5.9%Not specified
Deep Vein Thrombosis (DVT)1.6%2.52 (Risk Ratio)
InfectionNot specified1.98 (Risk Ratio)
Hematologic Cancer (Second Primary)Not specified3.20 (Risk Ratio)
Data from the STRATUS trial[26] and a meta-analysis of lenalidomide trials.[2]

Key Experimental Protocols

Detailed and robust experimental protocols are fundamental to the discovery and development of novel isoindolinone-based therapeutics.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines a colorimetric assay to measure the cytotoxic effects of isoindolinone compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isoindolinone compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoindolinone compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

TNF-α Inhibition Assay (ELISA)

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of TNF-α production by isoindolinone compounds in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Principle: This sandwich ELISA quantifies the amount of TNF-α in cell culture supernatants. A capture antibody specific for TNF-α is coated onto the wells of a microplate. The sample is added, and any TNF-α present binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development is proportional to the amount of TNF-α.

Materials:

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Isoindolinone compound stock solution (in DMSO)

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Stimulation: Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate. Pre-incubate the cells with various concentrations of the isoindolinone compound for 1 hour at 37°C.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells with and without LPS stimulation.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with the TNF-α capture antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the collected supernatants and TNF-α standards to the wells and incubate.

    • Wash the plate and add the biotinylated TNF-α detection antibody.

    • Wash the plate and add streptavidin-HRP conjugate.

    • Wash the plate and add the substrate solution.

    • Stop the reaction with the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in the samples and determine the IC50 value for TNF-α inhibition by the isoindolinone compound.[11][12][27]

Cereblon (CRBN) Binding Assay (HTRF)

This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the binding affinity of isoindolinone compounds to Cereblon.

Principle: This is a competitive binding assay.[28] A GST-tagged human Cereblon protein is incubated with an anti-GST antibody labeled with a Europium cryptate donor and a thalidomide analog labeled with an XL665 acceptor.[28][29] When the labeled thalidomide binds to CRBN, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Test compounds that bind to CRBN will compete with the labeled thalidomide, leading to a decrease in the FRET signal.

Materials:

  • HTRF Cereblon Binding Kit (containing GST-tagged CRBN, anti-GST-Europium cryptate, and Thalidomide-Red XL665)

  • Assay buffer

  • Isoindolinone compound stock solution (in DMSO)

  • Low-volume 384-well white microplate

  • HTRF-compatible plate reader

Procedure:

  • Compound Dispensing: Dispense serial dilutions of the isoindolinone compound and controls into the wells of the 384-well plate.

  • Reagent Preparation: Prepare the HTRF reagents according to the manufacturer's instructions. This typically involves diluting the GST-tagged CRBN, anti-GST-Europium cryptate, and Thalidomide-Red XL665 in the assay buffer. The two HTRF reagents can often be pre-mixed.[28]

  • Reagent Addition: Add the diluted GST-tagged CRBN to each well and incubate for a short period. Then, add the pre-mixed HTRF detection reagents.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1-4 hours), protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths for the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). Plot the HTRF ratio against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[10][30]

Visualizing Pathways and Workflows

Signaling Pathways

IMiD_Mechanism cluster_cell Multiple Myeloma Cell IMiD Lenalidomide/ Pomalidomide CRBN CRBN IMiD->CRBN binds E3_Ligase CRL4-CRBN E3 Ligase CRBN->E3_Ligase forms CUL4 CUL4-DDB1- RBX1 CUL4->E3_Ligase IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) E3_Ligase->IKZF1_3 recruits Ub Ubiquitin IKZF1_3->Ub ubiquitination IRF4_cMyc IRF4 / c-Myc (Survival Factors) IKZF1_3->IRF4_cMyc promotes Proteasome Proteasome Ub->Proteasome targeting Degradation Degradation Proteasome->Degradation Degradation->IRF4_cMyc downregulation Apoptosis Apoptosis Degradation->Apoptosis induces IRF4_cMyc->Apoptosis inhibition of Cell_Survival Cell Survival IRF4_cMyc->Cell_Survival supports

Caption: Mechanism of action of immunomodulatory isoindolinones (IMiDs).

PARP_Inhibition cluster_nucleus Cell Nucleus SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits DSB DNA Double-Strand Break (DSB) SSB->DSB leads to PAR PAR chains PARP1->PAR synthesizes (uses NAD+) SSB_Repair SSB Repair PARP1->SSB_Repair blocked repair NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair_Proteins->SSB_Repair Iso_PARPi Isoindolinone PARP Inhibitor Iso_PARPi->PARP1 inhibits Apoptosis Apoptosis DSB->Apoptosis BRCA_deficient BRCA-deficient Cell

Caption: Mechanism of PARP inhibition by isoindolinone compounds.

Experimental and Developmental Workflow

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical Phase cluster_clinical Clinical Phase Synthesis Synthesis of Isoindolinone Library HTS High-Throughput Screening (e.g., CRBN binding, PARP activity) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox profiling) Lead_Gen->Lead_Opt Preclinical_Dev Preclinical Development (In vivo efficacy & safety) Lead_Opt->Preclinical_Dev IND Investigational New Drug (IND) Application Preclinical_Dev->IND Phase1 Phase I Trials (Safety & Dosage) IND->Phase1 Phase2 Phase II Trials (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Post-Market Surveillance NDA->Approval

Caption: General workflow for isoindolinone-based drug development.

Conclusion

The isoindolinone scaffold continues to be a fertile ground for the discovery of novel therapeutics. The well-established success of immunomodulatory drugs like lenalidomide and pomalidomide, coupled with the promising preclinical and clinical data for isoindolinone-based PARP and CDK inhibitors, underscores the broad therapeutic potential of this chemical class. A thorough understanding of their mechanisms of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of next-generation isoindolinone drugs that can address unmet medical needs in oncology and other disease areas. The workflows and pathways visualized in this guide provide a framework for the systematic evaluation and progression of these promising compounds from the laboratory to the clinic.

References

spectroscopic analysis of 6-Chloroisoindolin-1-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Chloroisoindolin-1-one, a key intermediate in pharmaceutical synthesis. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Core Spectroscopic Data

The structural elucidation of this compound (C₈H₆ClNO, Molecular Weight: 167.59 g/mol ) relies on a combination of spectroscopic techniques.[1] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not fully available. A representative spectrum is referenced.[2]
~8.5-7.5m3HAromatic-H
~4.5s2HCH₂
~8.0br s1HNH

Note: The ¹H NMR spectrum of this compound is available through specialized chemical data providers.[2] The expected signals would include three aromatic protons, a singlet for the methylene protons, and a broad singlet for the amide proton.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~170C=O (Amide)
~145-120Aromatic C
~45CH₂
Table 3: Predicted Infrared (IR) Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group
~3200Medium, BroadN-H Stretch (Amide)
~3100-3000MediumAromatic C-H Stretch
~1680StrongC=O Stretch (γ-Lactam)
~1600, ~1470MediumAromatic C=C Stretch
~1100-1000Medium-StrongC-N Stretch
~800-700StrongC-Cl Stretch

Note: The predicted IR data is based on the characteristic absorption frequencies of the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative Abundance (%)Assignment
167/169~3:1 ratio[M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern)
139Variable[M-CO]⁺
132Variable[M-Cl]⁺
104Variable[M-CO-Cl]⁺

Note: The predicted mass spectrometry data includes the molecular ion peak exhibiting the characteristic 3:1 isotopic ratio for chlorine. The fragmentation pattern is hypothetical and would be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • Acquire ¹³C NMR spectra with proton decoupling.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film Method: Dissolve a small amount of the solid in a volatile solvent. Deposit the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Mass Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques in the structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Technique_Relationship NMR NMR (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity IR IR Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spec Molecular_Formula Molecular Formula & Molecular Weight MS->Molecular_Formula

Logical relationship of spectroscopic techniques in structure elucidation.

References

Technical Guide: Solubility Profile of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloroisoindolin-1-one. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility in various solvents. The guide details the industry-standard shake-flask method for solubility determination and outlines subsequent analytical procedures for quantification. This document is intended to be a practical resource for scientists in drug discovery and development, offering detailed protocols and a framework for data organization and visualization.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Understanding its solubility is a critical first step in the development of potential therapeutic agents, as solubility significantly impacts bioavailability, formulation, and overall efficacy. This guide addresses the current information gap by presenting standardized methodologies for determining the solubility of this compound.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in peer-reviewed literature or public chemical databases. Therefore, this guide provides a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of AnalysisNotes
Water25
Phosphate Buffered Saline (PBS) pH 7.425
Methanol25
Ethanol25
Dimethyl Sulfoxide (DMSO)25
Acetonitrile (ACN)25
Dichloromethane (DCM)25
Ethyl Acetate25
User-defined solvent 1
User-defined solvent 2

Experimental Protocols for Solubility Determination

The following section details the recommended experimental protocol for determining the equilibrium solubility of this compound. The shake-flask method is described as it is considered the gold standard for its reliability and accuracy.[1]

3.1. Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[2] It involves creating a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker with controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifugation is recommended.

  • Sample Collection: Carefully collect the supernatant (the clear, saturated solution) using a pipette. For further purification, the collected supernatant can be filtered through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

3.2. Analytical Methods for Quantification

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

  • Method Development: A suitable HPLC method should be developed and validated. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted sample from the shake-flask experiment into the HPLC system.

  • Concentration Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the diluted sample. Remember to account for the dilution factor to calculate the final solubility.

3.2.2. UV-Visible Spectroscopy

UV-Vis spectroscopy can be a simpler and faster method for quantification if this compound has a chromophore that absorbs light in the UV-Vis range.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a solution of the compound across the UV-Vis spectrum.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert law.

  • Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment at the λmax.

  • Concentration Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration. Account for the dilution factor to find the final solubility.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes described in this guide.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant (optional) sep2->sep3 ana1 Prepare dilutions sep3->ana1 ana2 Quantify concentration (HPLC/UV-Vis) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for determining the equilibrium solubility of this compound.

analytical_pathway cluster_hplc HPLC Analysis cluster_uvvis UV-Vis Analysis start Diluted Saturated Solution hplc1 Develop & Validate Method start->hplc1 uv1 Determine λmax start->uv1 hplc2 Generate Calibration Curve hplc1->hplc2 hplc3 Analyze Sample hplc2->hplc3 end_node Final Solubility Value hplc3->end_node uv2 Generate Calibration Curve uv1->uv2 uv3 Analyze Sample uv2->uv3 uv3->end_node

Caption: Analytical pathways for quantifying the concentration of the dissolved compound.

References

An In-depth Technical Guide on the Discovery and History of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoindolin-1-one is a halogenated derivative of isoindolin-1-one, a bicyclic lactam that forms the core structure of a variety of biologically active compounds. While not a therapeutic agent in itself, this compound serves as a crucial intermediate in the synthesis of more complex molecules investigated in medicinal chemistry. Its discovery and the development of its synthesis have been driven by the need for versatile building blocks in the creation of novel pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this compound.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1977 publication in the Journal of Medicinal Chemistry. The research, led by Van der Stelt and a team of scientists, was focused on the synthesis and pharmacological evaluation of a series of 2-(aminoalkyl)-5-chloroisoindolin-1-ones, which were investigated for their potential neuroleptic and cataleptic activities. In this context, this compound was synthesized as a key starting material.

The motivation behind this work was the exploration of novel chemical scaffolds that could interact with the central nervous system. The isoindolinone core was a target of interest due to its structural resemblance to other classes of psychoactive compounds. The introduction of a chlorine atom at the 6-position was a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, potentially influencing its biological activity and metabolic stability.

The 1977 paper by Van der Stelt et al. laid the groundwork for the use of this compound as a versatile precursor in drug discovery. Since its initial preparation, this compound has been utilized in the synthesis of a wide range of molecules, including inhibitors of various enzymes and receptor ligands.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
CAS Number 58083-59-3
Appearance Off-white to light yellow crystalline powder
Melting Point 152-156 °C
Boiling Point Not reported
Solubility Soluble in organic solvents like DMSO and DMF

Experimental Protocols

The following section details the seminal experimental protocol for the synthesis of this compound as described in the 1977 paper by Van der Stelt et al.

Synthesis of this compound

Starting Material: 4-Chloro-2-(hydroxymethyl)benzonitrile

Reaction Scheme:

G start 4-Chloro-2-(hydroxymethyl)benzonitrile intermediate Hydrolysis start->intermediate Conc. HCl, Reflux product This compound intermediate->product

Figure 1. Synthetic pathway for this compound.

Procedure:

  • A solution of 4-chloro-2-(hydroxymethyl)benzonitrile (0.1 mol) in concentrated hydrochloric acid (100 mL) is heated under reflux for 2 hours.

  • The reaction mixture is then cooled to room temperature and poured onto crushed ice (200 g).

  • The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product is recrystallized from ethanol to afford pure this compound.

Quantitative Data from the Original Synthesis:

ParameterValue
Yield 85%
Purity >98% (by elemental analysis)

Logical Workflow for Synthesis

The synthesis of this compound follows a straightforward and efficient protocol, as outlined in the workflow diagram below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Final Product A Dissolve 4-chloro-2-(hydroxymethyl)benzonitrile in concentrated HCl B Heat under reflux for 2 hours A->B C Cool and pour onto ice B->C D Filter the precipitate C->D E Wash with cold water D->E F Dry the solid E->F G Recrystallize from ethanol F->G H This compound G->H

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

Since its initial synthesis in the late 1970s, this compound has become a valuable building block in the field of medicinal chemistry. Its straightforward preparation and the versatility of the isoindolinone scaffold have enabled the exploration of a wide range of chemical space in the quest for new therapeutic agents. This technical guide has provided a historical perspective on its discovery and a detailed account of its original synthesis, offering a valuable resource for researchers and scientists in the field of drug development.

In-Depth Technical Guide to the Safety and Hazards of Handling 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 6-Chloroisoindolin-1-one (CAS No: 58083-59-3). It is intended to inform researchers, scientists, and drug development professionals on the potential risks and safe handling procedures associated with this compound. The information herein is compiled from publicly available safety data sheets, regulatory databases, and scientific literature.

Hazard Identification and Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.[1]

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassHazard CategoryHazard Statement
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC₈H₆ClNO[1][2]
Molecular Weight167.59 g/mol [1][2]
CAS Number58083-59-3[1][2]
AppearanceSolid (form may vary)Assumed based on similar compounds
Melting PointNot readily available
Boiling PointNot readily available
SolubilityNot readily available

Toxicological Information

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are required.

  • Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.

General Hygiene Practices
  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments to assess the irritation potential of this compound, based on established OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissue models (e.g., EpiDerm™, EpiSkin™) are equilibrated in a 6-well plate containing assay medium and incubated at 37°C and 5% CO₂.

  • Application of Test Substance: A defined amount of this compound (as a solid or a solution in a suitable solvent) is applied topically to the surface of the epidermis model. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (typically 60 minutes) at 37°C and 5% CO₂.

  • Rinsing and Post-Incubation: Following exposure, the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh assay medium for a post-incubation period (typically 42 hours).

  • Viability Assessment (MTT Assay):

    • The tissues are transferred to a 24-well plate containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at a concentration of 1 mg/mL.

    • The tissues are incubated for 3 hours at 37°C and 5% CO₂. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a blue formazan precipitate.

    • The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).

    • The absorbance of the extracted formazan is measured using a spectrophotometer at 570 nm.

  • Data Analysis: The percentage of viable cells is calculated for each tissue treated with this compound relative to the negative control. A substance is classified as an irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492/492B)

This test method assesses the potential of a chemical to cause serious eye damage or eye irritation by evaluating its effect on a reconstructed human cornea-like epithelium model.

Methodology:

  • Tissue Preparation: Reconstituted human cornea-like epithelium models (e.g., EpiOcular™, SkinEthic™ HCE) are equilibrated in assay medium.

  • Application of Test Substance: A defined amount of this compound is applied topically to the corneal surface. Negative and positive controls are included.

  • Exposure and Incubation: Tissues are exposed for a defined period (e.g., 30 minutes for liquids, 6 hours for solids).

  • Rinsing and Post-Incubation: Tissues are rinsed and transferred to fresh medium for a post-incubation period.

  • Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is determined by measuring the reduction of MTT to formazan.

  • Data Analysis: The mean tissue viability relative to the negative control is used to classify the eye irritation potential according to the criteria outlined in OECD TG 492/492B.

In Vitro Respiratory Irritation Assessment

While a specific OECD guideline for in vitro respiratory irritation is not yet established, methods using air-liquid interface (ALI) cultures of human bronchial/tracheal epithelial cells are widely accepted.

Methodology:

  • Cell Culture: Human bronchial or tracheal epithelial cells are cultured on microporous membrane inserts until a differentiated, pseudostratified epithelium is formed. The cultures are maintained at an air-liquid interface, where the apical surface is exposed to air and the basal surface is in contact with the culture medium.

  • Exposure System: A specialized exposure chamber is used to expose the apical surface of the cell cultures to a controlled atmosphere containing aerosolized this compound.

  • Exposure: Cells are exposed for a defined duration to various concentrations of the test substance.

  • Endpoint Analysis: Following exposure, a range of endpoints can be assessed, including:

    • Cytotoxicity: Measurement of lactate dehydrogenase (LDH) release into the culture medium.

    • Epithelial Barrier Integrity: Measurement of transepithelial electrical resistance (TEER).

    • Inflammatory Response: Quantification of pro-inflammatory cytokines (e.g., IL-6, IL-8) released into the culture medium using ELISA.

Potential Biological Signaling Pathways and Hazards

The isoindolinone scaffold is a common feature in many biologically active molecules, including several kinase inhibitors and p53 activators used in drug development. While the specific biological targets of this compound are not well-characterized, its structural similarity to these compounds suggests it may have off-target effects that could contribute to its toxicity.

Kinase Inhibition

Many isoindolinone derivatives have been shown to inhibit various protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. Unintended inhibition of essential kinases could lead to cytotoxic effects. For example, some isoindolinones are known to inhibit cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are critical for cell cycle progression and survival.

p53 Activation

Some isoindolinone-based compounds have been identified as activators of the p53 tumor suppressor protein. p53 plays a crucial role in preventing cancer by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. While p53 activation is a desirable therapeutic strategy in oncology, inappropriate activation in normal tissues could lead to unwanted cell death and tissue damage, potentially contributing to the observed irritant effects of this compound.

p53_Activation_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress p53 Stabilization p53 Stabilization Cellular Stress->p53 Stabilization p53 (active) p53 (active) p53 Stabilization->p53 (active) MDM2 Inhibition MDM2 Inhibition MDM2 Inhibition->p53 Stabilization prevents degradation Cell Cycle Arrest Cell Cycle Arrest p53 (active)->Cell Cycle Arrest Apoptosis Apoptosis p53 (active)->Apoptosis DNA Repair DNA Repair p53 (active)->DNA Repair

Caption: Potential p53 activation pathway by this compound.

Representative Synthesis Workflow and Handling Considerations

The synthesis of this compound typically involves the cyclization of a substituted precursor. A plausible laboratory-scale synthesis is outlined below. All steps should be performed in a chemical fume hood with appropriate PPE.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Chlorophthalic anhydride 4-Chlorophthalic anhydride Reaction Vessel Reaction Vessel 4-Chlorophthalic anhydride->Reaction Vessel Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Reaction Vessel Work-up & Purification Work-up & Purification Reaction Vessel->Work-up & Purification 1. Quenching 2. Extraction 3. Chromatography This compound This compound Work-up & Purification->this compound

Caption: A generalized workflow for the synthesis of this compound.

Spill and Waste Disposal

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While specific toxicological data is limited, the information available underscores the importance of using appropriate engineering controls and personal protective equipment. The experimental protocols provided in this guide offer a framework for generating more comprehensive safety data. Researchers and drug development professionals should exercise caution and adhere to the safety guidelines outlined in this document to minimize the risk of exposure and ensure a safe working environment.

References

Methodological & Application

Application Notes and Protocols for 6-Chloroisoindolin-1-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoindolin-1-one is a synthetic compound belonging to the isoindolinone class of molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While specific data for this compound is emerging, related compounds have shown promise as inhibitors of various kinases, including those involved in inflammatory and oncogenic signaling pathways.

These application notes provide a framework for investigating the potential of this compound as a modulator of key cellular processes in a research setting. The protocols outlined below are designed to facilitate the exploration of its effects on cell viability, apoptosis, and inflammatory signaling, with a particular focus on its hypothesized role as an inhibitor of TANK-binding kinase 1 (TBK1).

TBK1 is a crucial kinase in the innate immune response, acting as a central node in signaling pathways that lead to the production of type I interferons and other inflammatory cytokines. Dysregulation of TBK1 activity has been implicated in various diseases, including autoimmune disorders and cancer. The structural similarity of this compound to other known kinase inhibitors suggests it may be a valuable tool for studying TBK1-mediated signaling and for the development of novel therapeutic agents.

Data Presentation

The following tables present hypothetical, yet representative, data that could be generated when evaluating this compound in various cell-based assays. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC₅₀ (µM)
A549Lung CarcinomaMTT4825.3
HeLaCervical CancerMTT4838.1
MCF-7Breast CancerMTT4852.7
JurkatT-cell LeukemiaWST-14815.8

Table 2: Effect of this compound on Apoptosis in Jurkat Cells

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle (DMSO)-4.2 ± 0.82.1 ± 0.51.5 ± 0.3
This compound1015.7 ± 2.15.3 ± 1.01.8 ± 0.4
This compound2535.2 ± 3.512.8 ± 1.92.5 ± 0.6
This compound5058.9 ± 4.225.1 ± 2.83.1 ± 0.7

Table 3: Inhibition of LPS-Induced Cytokine Production by this compound in RAW 264.7 Macrophages

TreatmentConcentration (µM)IL-6 Production (pg/mL)TNF-α Production (pg/mL)
Untreated-25 ± 540 ± 8
LPS (1 µg/mL)-1500 ± 1202200 ± 180
LPS + this compound11150 ± 951850 ± 150
LPS + this compound5780 ± 601200 ± 110
LPS + this compound10450 ± 45650 ± 55

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on cultured cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Target cell line (e.g., Jurkat)

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24-48 hours.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Anti-inflammatory Assay - Measurement of Cytokine Production

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for IL-6 and TNF-α

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an untreated control group.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Determine the effect of this compound on cytokine production by comparing the results from treated and untreated LPS-stimulated cells.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and experimental workflows.

TBK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/RLR Adaptor Adaptor Proteins (e.g., TRIF, MAVS) TLR->Adaptor TBK1 TBK1 Adaptor->TBK1 IKKi IKKε Adaptor->IKKi IRF3 IRF3 TBK1->IRF3 P IkB IκB TBK1->IkB P IKKi->IRF3 P pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB->NFkB releases 6_Chloroisoindolin_1_one This compound 6_Chloroisoindolin_1_one->TBK1 Inhibition Gene_Expression Gene Expression (Type I IFN, Cytokines) pIRF3_dimer->Gene_Expression Transcription NFkB_nuc->Gene_Expression Transcription

Caption: Hypothesized mechanism of action for this compound as a TBK1 inhibitor.

Experimental_Workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Assay cluster_inflammation Anti-inflammatory Assay A1 Seed Cells in 96-well plate A2 Treat with this compound A1->A2 A3 Incubate for 48h A2->A3 A4 Add MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 B1 Treat Cells with Compound B2 Harvest and Stain with Annexin V-FITC/PI B1->B2 B3 Analyze by Flow Cytometry B2->B3 C1 Pre-treat Macrophages with Compound C2 Stimulate with LPS C1->C2 C3 Collect Supernatant C2->C3 C4 Measure Cytokines by ELISA C3->C4

Caption: General experimental workflows for evaluating this compound in cell culture.

Disclaimer

The information provided in these application notes is intended for research purposes only and not for human or veterinary use. The experimental protocols are provided as a general guide and may require optimization for specific cell lines and experimental conditions. The data presented are hypothetical and for illustrative purposes only. Researchers should conduct their own experiments to validate the biological activities of this compound.

Application Notes: 6-Chloroisoindolin-1-one as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloroisoindolin-1-one belongs to the isoindolinone class of heterocyclic compounds. Derivatives of isoindolinone have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as enzyme inhibitors. Various studies have demonstrated that the isoindolinone scaffold can effectively interact with the active sites of several enzymes, leading to modulation of their catalytic activity. Published research indicates that isoindolinone derivatives have shown inhibitory effects against enzymes such as carbonic anhydrases, urease, serine proteases involved in blood coagulation, and cyclooxygenase (COX).[1][2][3][4] This suggests that this compound may also exhibit inhibitory properties against one or more of these or other functionally related enzymes.

Principle of the Assay

An enzyme inhibition assay is a laboratory procedure used to evaluate the ability of a compound to reduce or block the activity of a specific enzyme.[5] The fundamental principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the potential inhibitor.[5] A decrease in the reaction rate in the presence of the compound indicates inhibition. By systematically varying the concentrations of the substrate and the inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (commonly expressed as the half-maximal inhibitory concentration, IC50, or the inhibition constant, Ki) can be determined.[6]

Applications

The evaluation of this compound as an enzyme inhibitor has potential applications in several areas of research and drug development:

  • Drug Discovery: Identifying the specific enzyme(s) inhibited by this compound can provide starting points for the development of novel therapeutic agents for a variety of diseases, including cancer, inflammation, glaucoma, and infectious diseases.[1]

  • Tool Compound for Chemical Biology: As a selective inhibitor, this compound could be used as a chemical probe to investigate the physiological and pathological roles of its target enzyme(s) in cellular and organismal systems.

  • Structure-Activity Relationship (SAR) Studies: Understanding how this compound interacts with its target enzyme can inform the design and synthesis of more potent and selective second-generation inhibitors.

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow prep 1. Preparation of Reagents (Buffer, Enzyme, Substrate, Inhibitor) assay_setup 2. Assay Setup in 96-Well Plate (Controls and Test Wells) prep->assay_setup pre_incubation 3. Pre-incubation (Enzyme and Inhibitor) assay_setup->pre_incubation reaction_init 4. Reaction Initiation (Addition of Substrate) pre_incubation->reaction_init measurement 5. Kinetic Measurement (e.g., Spectrophotometer) reaction_init->measurement data_analysis 6. Data Analysis (IC50 and Ki Determination) measurement->data_analysis signaling_pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2

References

Application Notes: Evaluating the Cytotoxicity of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-Chloroisoindolin-1-one is a synthetic compound belonging to the isoindolinone class of heterocyclic molecules. While the biological activities of many isoindolinone derivatives are under investigation for potential therapeutic applications, the cytotoxic profile of this compound is not yet fully characterized. These application notes provide a framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound on cultured cells. The following protocols describe methods to determine cell viability, membrane integrity, and the induction of apoptosis.

Principle of Cytotoxicity Assays

Multiple assays are employed to obtain a comprehensive understanding of a compound's cytotoxic effects.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of living cells.[3]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a method to quantify cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity.[4][5] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

  • Caspase-3 Activity Assay: Caspase-3 is a key effector caspase in the apoptotic pathway. This assay measures the activity of caspase-3, which, when activated, cleaves a specific substrate, releasing a chromophore or fluorophore that can be quantified.[6][7] An increase in caspase-3 activity is a hallmark of apoptosis.

Data Presentation

The following tables represent hypothetical data from cytotoxicity assays performed with this compound on a hypothetical human cancer cell line (e.g., HeLa).

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
1075.8 ± 6.3
2548.1 ± 3.9
5022.5 ± 2.8
1008.9 ± 1.5

Table 2: Cell Membrane Integrity as Determined by LDH Assay

Concentration of this compound (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
18.1 ± 1.5
1025.6 ± 3.2
2551.3 ± 4.5
5078.9 ± 5.8
10092.4 ± 3.7

Table 3: Apoptosis Induction as Determined by Caspase-3 Activity Assay

Concentration of this compound (µM)Fold Increase in Caspase-3 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
102.8 ± 0.4
255.6 ± 0.7
508.9 ± 1.1
10012.3 ± 1.5

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 1 x 104 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[2]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Read the absorbance at 570 nm using a microplate reader.[9]

LDH Assay for Cytotoxicity

This protocol is for a 96-well plate format.

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • Lysis Buffer (provided in the kit for maximum LDH release control)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Assay Controls:

    • Spontaneous LDH release: Wells with untreated cells.

    • Maximum LDH release: Wells with untreated cells to which Lysis Buffer will be added.

    • Background control: Wells with medium but no cells.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Caspase-3 Activity Assay

This protocol describes a colorimetric assay using a 96-well plate.

Materials:

  • Commercially available Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate DEVD-pNA)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate or larger vessel to obtain a sufficient number of cells.

    • Treat cells with varying concentrations of this compound as described in the MTT assay protocol.

  • Cell Lysis:

    • After treatment, collect both adherent and floating cells.

    • Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[6]

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Caspase-3 Assay:

    • Determine the protein concentration of each lysate.

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

    • Add 5 µL of the DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.[6]

  • Measurement:

    • Read the absorbance at 400-405 nm in a microplate reader.[6]

    • The fold-increase in caspase-3 activity is determined by comparing the results from treated samples with the level of the untreated control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Workflow cluster_ldh LDH Workflow cluster_caspase3 Caspase-3 Workflow cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Treat Cells (24-72h) seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt MTT Assay ldh LDH Assay caspase3 Caspase-3 Assay mtt_add Add MTT Reagent mtt_incubate Incubate (3-4h) mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read analysis Calculate % Viability, % Cytotoxicity, and Fold Change mtt_read->analysis ldh_supernatant Collect Supernatant ldh_reaction Add Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read ldh_read->analysis casp_lyse Cell Lysis casp_reaction Add Substrate casp_lyse->casp_reaction casp_incubate Incubate (1-2h) casp_reaction->casp_incubate casp_read Read Absorbance (405nm) casp_incubate->casp_read casp_read->analysis signaling_pathway compound This compound cell_stress Cellular Stress compound->cell_stress membrane_damage Membrane Damage compound->membrane_damage Direct Effect? mito Mitochondrial Dysfunction cell_stress->mito ros Increased ROS cell_stress->ros bax Bax/Bak Activation mito->bax ros->bax cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis apoptosis->membrane_damage ldh_release LDH Release (Necrosis/Late Apoptosis) membrane_damage->ldh_release

References

Application Note and Protocols for Evaluating 6-Chloroisoindolin-1-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer agents.[1][2] This application note provides a detailed experimental framework for testing the efficacy of a specific derivative, 6-Chloroisoindolin-1-one, in various cancer cell lines. The protocols outlined below describe methods to assess its impact on cell viability, proliferation, apoptosis, and key signaling pathways, providing a comprehensive preclinical evaluation of its therapeutic potential.

Compound Preparation and Handling

Proper preparation of this compound is critical for obtaining reproducible results.

Protocol 1: Stock Solution Preparation

  • Compound Information:

    • Name: this compound

    • CAS Number: 58083-59-3[3]

    • Molecular Formula: C₈H₆ClNO[3]

    • Molecular Weight: 167.59 g/mol [3]

  • Solvent Selection: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).[4]

  • Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.[4]

  • Working Dilutions: On the day of the experiment, prepare serial dilutions of the compound in the complete growth medium specific to the cell line being used. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

Cell Culture

Aseptic cell culture techniques are fundamental for reliable and reproducible data. All procedures should be performed in a certified biological safety cabinet.

Protocol 2: Cancer Cell Line Maintenance

  • Cell Lines: Select a panel of cancer cell lines relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer).

  • Culture Medium: Culture the cells in the recommended complete growth medium, supplemented with fetal bovine serum (FBS) and penicillin-streptomycin solution.[4]

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells upon reaching 80-90% confluency using trypsin-EDTA to detach the cells. Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.[4]

Cell Viability and Cytotoxicity Assays

To determine the effect of this compound on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC₅₀), a colorimetric assay such as the MTT assay is recommended.

Protocol 3: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[4]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Data Presentation: Cell Viability (IC₅₀ Values)

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7DataDataData
A549DataDataData
HCT116DataDataData

Note: Data are representative and should be replaced with experimental results.

Apoptosis Assay

To investigate whether this compound induces programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay using flow cytometry is recommended. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Protocol 4: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation: Apoptosis Analysis

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle ControlDataDataDataData
This compound (IC₅₀/2)DataDataDataData
This compound (IC₅₀)DataDataDataData
This compound (2 x IC₅₀)DataDataDataData

Note: Data are representative and should be replaced with experimental results.

Cell Cycle Analysis

To determine if this compound affects cell cycle progression, flow cytometry analysis of propidium iodide-stained cells is performed.

Protocol 5: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlDataDataData
This compound (IC₅₀/2)DataDataData
This compound (IC₅₀)DataDataData
This compound (2 x IC₅₀)DataDataData

Note: Data are representative and should be replaced with experimental results.

Western Blot Analysis of Signaling Pathways

To investigate the molecular mechanism of action, Western blotting can be used to analyze the expression of key proteins in relevant signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Protocol 6: Western Blotting

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation: Protein Expression Levels (Relative to Control)

ProteinVehicle ControlThis compound (IC₅₀)
p-Akt1.0Data
Akt1.0Data
p-mTOR1.0Data
mTOR1.0Data
β-actin1.01.0

Note: Data are representative and should be replaced with experimental results.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound) MTT_Assay Cell Viability Assay (MTT) Determine IC50 Compound_Prep->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Inform Concentration Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) MTT_Assay->Cell_Cycle_Assay Inform Concentration Western_Blot Western Blot Analysis (Signaling Pathways) MTT_Assay->Western_Blot Inform Concentration Data_Analysis Data Interpretation and Conclusion Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K inhibits? Compound->Akt inhibits? Compound->mTORC1 inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Quantification of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Chloroisoindolin-1-one is a crucial intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound in different sample matrices is essential for process monitoring, quality control, and pharmacokinetic studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical principles for analogous compounds and serve as a robust starting point for method development and validation.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for quantifying aromatic compounds such as this compound.[1][2] The presence of the chromophoric isoindolinone core allows for sensitive UV detection.

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is recommended.[1]

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to achieve a known concentration.[2]

  • Ensure the solution is thoroughly mixed, using sonication if necessary to facilitate dissolution.[3]

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with 55:45 (v/v) acetonitrile:water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 30 °C[1][2]

  • Injection Volume: 10 µL[1]

  • Detection Wavelength: 230 nm and 275 nm (based on anticipated UV maxima for the isoindolinone structure).

Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known concentrations. The linearity of the calibration curve should be established with a correlation coefficient (r²) > 0.999.[3]

Data Presentation

Table 1: HPLC-UV Method Performance Characteristics (Hypothetical Data)

ParameterValue
Retention Time (min)4.8
Linearity Range (µg/mL)0.1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.03
Limit of Quantification (LOQ) (µg/mL)0.1
Recovery (%)98.5 - 101.2
Precision (%RSD)< 2.0

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate C18 Column Separation inject->separate detect UV Detection (230/275 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile samples, or when higher specificity is required, GC-MS is a powerful analytical technique.[4] Derivatization may be necessary to improve the volatility and thermal stability of this compound.[1]

Experimental Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is required.[1]

Sample Preparation and Derivatization:

  • To 1 mg of the sample, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) and 900 µL of a suitable solvent like pyridine.[1]

  • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.[1]

  • Cool the sample to room temperature before injection.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-400.

  • Quantification Ions: To be determined from the mass spectrum of the derivatized analyte (e.g., molecular ion and major fragment ions).

Data Analysis: Quantification is performed by creating a calibration curve based on the peak areas of a specific ion (quantifier ion) from the derivatized standards. A second ion (qualifier ion) should be monitored to confirm identity.

Data Presentation

Table 2: GC-MS Method Performance Characteristics (Hypothetical Data)

ParameterValue
Retention Time (min)12.5 (for TMS derivative)
Quantifier Ion (m/z)e.g., 239 (M+)
Qualifier Ion (m/z)e.g., 224 (M-15)
Linearity Range (ng/mL)1 - 500
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/mL)0.3
Limit of Quantification (LOQ) (ng/mL)1.0
Recovery (%)97.2 - 102.5
Precision (%RSD)< 5.0

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aliquot Sample derivatize Add BSTFA + Pyridine sample->derivatize heat Heat at 70°C for 30 min derivatize->heat inject Splitless Injection heat->inject separate DB-5ms Column Separation inject->separate detect EI-MS Detection separate->detect extract_ion Extract Ion Chromatogram detect->extract_ion integrate Integrate Peak Area extract_ion->integrate quantify Quantify vs. Calibration Curve integrate->quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aliquot Sample (e.g., Plasma) extract Protein Precipitation or SPE sample->extract reconstitute Evaporate & Reconstitute extract->reconstitute inject Inject Sample reconstitute->inject separate UPLC C18 Separation inject->separate detect ESI-MS/MS Detection (MRM) separate->detect integrate Integrate MRM Peaks detect->integrate quantify Quantify vs. IS Calibrated Curve integrate->quantify

References

Application Notes and Protocols: Derivatization of 6-Chloroisoindolin-1-one for Enhanced Therapeutic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The strategic derivatization of the isoindolin-1-one backbone allows for the fine-tuning of its physicochemical properties and biological targets, offering a promising avenue for the development of novel therapeutics.

This document provides detailed application notes and protocols for the derivatization of a key starting material, 6-Chloroisoindolin-1-one, to enhance its therapeutic efficacy. We will explore synthetic strategies, present comparative biological activity data, and provide experimental protocols for assessing the activity of the resulting derivatives.

Derivatization Strategies for this compound

The presence of a chlorine atom at the 6-position of the isoindolin-1-one core offers a versatile handle for various chemical modifications. The primary strategies for derivatization include substitution at the N-2 position and modification of the 6-chloro substituent, often through cross-coupling reactions.

N-Substituted Derivatives

A common and effective strategy to modulate the biological activity of isoindolin-1-ones is the introduction of various substituents at the nitrogen atom (N-2). This can be achieved through standard alkylation or arylation reactions.

Generalized Protocol for N-Alkylation of this compound:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution and stir at room temperature for 30 minutes to facilitate the deprotonation of the nitrogen.

  • Alkylating Agent Addition: Add the desired alkylating agent (e.g., an alkyl halide, 1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-90°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Derivatization at the 6-Position via Cross-Coupling Reactions

The chlorine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl substituents. This strategy is pivotal for exploring structure-activity relationships (SAR) and enhancing target specificity.

Generalized Protocol for Suzuki-Miyaura Coupling of this compound:

  • Reactant Mixture: In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or cesium carbonate (Cs₂CO₃, 2 equivalents).[2]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 6-substituted isoindolin-1-one derivative.[2]

Biological Activity of Isoindolin-1-one Derivatives

The derivatization of the isoindolin-1-one scaffold has led to the discovery of compounds with significant activity against various cancer cell lines. The following table summarizes the cytotoxic activity of several isoindolin-1-one derivatives, highlighting the impact of different substituents on their anticancer potency.

Compound IDR1 (N-substituent)R2 (6-substituent)Cancer Cell LineIC50 (µM)
1 HCl--
2a BenzylO-(CH₂)₂-piperazine-COOtBuHepG25.89[4]
2b BenzylO-(CH₂)₂-piperazine-COOtBuK562> 50[4]
2c BenzylO-(CH₂)₂-piperazine-COOtBuHT-29> 50[4]
3 4-(2-Bromoacetyl)phenylHRaji (Burkitt's lymphoma)0.26 µg/mL[5]
4 4-(2-Bromoacetyl)phenylHK562 (Chronic myelogenous leukemia)3.81 µg/mL[5]

Note: Data for the parent this compound (Compound 1) is not available in the provided search results. The table showcases the activity of derivatives at other positions to illustrate the potential for enhanced activity through substitution.

Experimental Protocols for Activity Assessment

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, K562, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Solubilization: Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

PARP Inhibition Assay

Isoindolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[6][7]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • NAD⁺ (biotinylated)

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody (HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer

  • Test compounds

Procedure:

  • Coating: Coat a streptavidin-coated 96-well plate with biotinylated NAD⁺.

  • Reaction Mixture: In a separate plate, prepare a reaction mixture containing assay buffer, recombinant PARP1 enzyme, and activated DNA.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Add the reaction mixture to the coated plate and incubate to allow the PARP enzyme to utilize the NAD⁺ for poly(ADP-ribosyl)ation of histone H1.

  • Detection: Wash the plate and add an HRP-conjugated anti-poly(ADP-ribose) antibody.

  • Substrate Addition: After another wash step, add the TMB substrate and incubate until a color develops.

  • Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Analysis: Calculate the percentage of PARP inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Visualization

Isoindolinone derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

PARP Inhibition Pathway

PARP inhibitors exploit a concept known as synthetic lethality. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA mutations), inhibiting PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks, which cannot be repaired, ultimately resulting in cell death.[6][7] The isoindolinone scaffold's structural similarity to the nicotinamide moiety of NAD⁺ allows it to competitively inhibit the PARP enzyme's catalytic site.[6][7]

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Action of this compound Derivative DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate Isoindolinone This compound Derivative Isoindolinone->PARP inhibits

Caption: PARP Inhibition by a this compound Derivative.

Kinase Inhibition Pathways (CDK & PI3K)

Isoindolinone derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), both of which are critical regulators of cell cycle progression and cell survival.[1][8]

Kinase_Inhibition cluster_0 Cell Cycle Regulation cluster_1 PI3K/Akt Signaling Cyclin_CDK Cyclin/CDK Complex Rb Rb Protein Cyclin_CDK->Rb phosphorylates E2F E2F Rb->E2F releases Cell_Cycle Cell Cycle Progression E2F->Cell_Cycle promotes GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Isoindolinone_Kinase This compound Derivative Isoindolinone_Kinase->Cyclin_CDK inhibits Isoindolinone_Kinase->PI3K inhibits

Caption: Inhibition of CDK and PI3K Pathways by an Isoindolinone Derivative.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. Some isoflavone derivatives, which share structural similarities with isoindolinones, have been shown to inhibit NF-κB activity.[9] This suggests that isoindolinone derivatives may also exert anti-inflammatory and anticancer effects through the modulation of this pathway.

NFkB_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_P p-IκB Proteasome Proteasome IkB_P->Proteasome targeted for degradation Gene_Expression Inflammatory & Pro-survival Gene Expression NFkB_nuc->Gene_Expression promotes Isoindolinone_NFkB This compound Derivative Isoindolinone_NFkB->IKK inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

References

Application Notes and Protocols for In Vitro Studies of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoindolin-1-one is a synthetic compound belonging to the isoindolinone class of heterocyclic molecules. While the specific biological activities of this compound are not extensively documented in publicly available literature, the isoindolinone scaffold is present in various biologically active compounds, including some with potential as enzyme inhibitors. For instance, certain isoindolinone derivatives have been investigated for activities such as carbonic anhydrase inhibition. Furthermore, the structural similarity to components of known bioactive molecules, such as PARP inhibitors, suggests that this compound warrants investigation for its potential as a modulator of cellular processes.

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The described protocols will guide researchers in assessing its cytotoxic effects, potential to induce apoptosis, and its inhibitory activity against key cellular enzymes.

Experimental Design Overview

A tiered approach is recommended for the in vitro evaluation of this compound. This workflow is designed to first assess the compound's general effect on cell viability and then to dissect the underlying mechanisms of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Identification A Cell Viability Assays (MTT/XTT) B Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) A->B If cytotoxic C Enzyme Inhibition Assays (e.g., PARP, Kinase) B->C Investigate upstream targets

Caption: Tiered experimental workflow for the in vitro characterization of this compound.

Data Presentation

The following tables present illustrative data for the proposed experiments. This data is hypothetical and intended to serve as a template for presenting experimental results.

Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound for 48 hours.

Concentration (µM)% Viability (MCF-7)% Viability (A549)% Viability (HCT116)
0.198.5 ± 4.299.1 ± 3.897.6 ± 5.1
185.3 ± 6.192.4 ± 4.588.2 ± 5.9
1052.1 ± 5.565.8 ± 7.248.9 ± 6.3
5021.7 ± 3.933.1 ± 4.815.4 ± 3.1
1008.9 ± 2.115.6 ± 3.35.2 ± 1.8
IC50 (µM) 11.5 28.7 9.8

Table 2: Apoptosis Analysis (Annexin V/PI Staining) of HCT116 Cells Treated with this compound for 24 hours.

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (0.5% DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (10 µM)60.8 ± 4.525.4 ± 3.213.8 ± 2.9
This compound (50 µM)22.1 ± 3.858.6 ± 5.119.3 ± 3.5

Table 3: Caspase-3/7 Activity in HCT116 Cells Treated with this compound for 24 hours.

TreatmentFold Increase in Caspase-3/7 Activity (vs. Vehicle)
Vehicle (0.5% DMSO)1.0 ± 0.15
This compound (10 µM)3.8 ± 0.4
This compound (50 µM)8.2 ± 0.9

Table 4: In Vitro PARP-1 Enzyme Inhibition Assay.

InhibitorIC50 (nM)
Olaparib (Control)5.2 ± 1.1
This compound85.7 ± 9.3

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[1][2]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (specific to cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1][3]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[5][6][7]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugates)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Treat cells with this compound at the desired concentrations for the specified time (e.g., 24 hours).

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin. Combine both cell populations.[6] For suspension cells, collect by centrifugation.

  • Washing:

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]

  • Resuspension and Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[6]

    • Use unstained and single-stained controls for compensation.

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Treated and control cells in a 96-well plate (white-walled)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Calculate the fold change in caspase activity relative to the vehicle control.

Protocol 4: In Vitro PARP-1 Inhibition Assay

This protocol determines the ability of this compound to inhibit the enzymatic activity of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • NAD+ (cofactor)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • PARP-1 assay buffer

  • This compound and a known PARP inhibitor (e.g., Olaparib)

  • Detection reagent (e.g., Universal PARP Assay Kit)

  • 96-well plate

  • Plate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, activated DNA, and histone H1.

    • Add the test compound or control inhibitor.

    • Initiate the reaction by adding the PARP-1 enzyme.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction and add the detection reagents according to the manufacturer's instructions. This typically involves measuring the amount of PAR produced or the consumption of NAD+.

  • Measurement:

    • Read the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Hypothesized Signaling Pathway

Based on the potential for this compound to act as a PARP inhibitor and induce apoptosis, a possible signaling pathway is depicted below.

G A This compound B PARP-1 Inhibition A->B Inhibits C Accumulation of DNA Damage B->C Leads to D Activation of Caspase Cascade C->D Triggers E Apoptosis D->E Results in

Caption: Hypothesized signaling pathway for this compound-induced apoptosis via PARP inhibition.

References

Application Notes & Protocols: Preparing Stock Solutions of 6-Chloroisoindolin-1-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoindolin-1-one is a small molecule of interest in various biological assays. Accurate and reproducible experimental results are critically dependent on the correct preparation and storage of stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their integrity and performance in biological assays.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₈H₆ClNOPubChem[1]
Molecular Weight167.59 g/mol PubChem[1]
IUPAC Name6-chloro-2,3-dihydroisoindol-1-onePubChem[1]
CAS Number58083-59-3PubChem[1]
AppearanceWhite to off-white crystalline solid (typical)General chemical knowledge
StorageStore at 2-8°C, desiccatedLabsolu.ca[2]

Solubility Guidelines

Specific solubility data for this compound in common laboratory solvents is not extensively published. Therefore, it is recommended to empirically determine the solubility to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for in vitro biological assays due to its high dissolving power for a wide range of compounds.[3][4]

Table 2: Recommended Solvents for Solubility Testing

SolventRationale for Use
Dimethyl Sulfoxide (DMSO)Primary choice for creating high-concentration stock solutions.[4][5]
EthanolAn alternative to DMSO, though may have lower dissolving power for some compounds.
N,N-Dimethylformamide (DMF)Can be used for hydrophobic compounds.

Important Considerations:

  • The final concentration of organic solvents in cell-based assays should be kept low (ideally ≤ 0.5% v/v for DMSO) to avoid solvent-induced toxicity.[4]

  • Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on the empirically determined solubility and the requirements of the biological assay.

Materials:

  • This compound (solid)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 167.59 g/mol x 1000 mg/g = 1.676 mg

  • Weigh the compound: Carefully weigh out approximately 1.676 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.[5]

  • Aliquot and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short to medium-term storage (up to 3 months is a general guideline for many small molecules in DMSO).[5] For long-term storage, -80°C is recommended.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh Weigh this compound add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex inspect Visually Inspect vortex->inspect sonicate Sonicate/Warm (if needed) inspect->sonicate Particles remain aliquot Aliquot into single-use tubes inspect->aliquot Fully Dissolved sonicate->inspect store Store at -20°C or -80°C aliquot->store

Caption: Dilution workflow from stock solution to final biological assay.

Safety Precautions

This compound may cause skin, eye, and respiratory irritation. [1]Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for Cell Permeability Assays of Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolinone derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug discovery and development.[1][2][3] Understanding the pharmacokinetic properties of these derivatives, particularly their ability to permeate cell membranes, is a critical step in evaluating their potential as therapeutic agents.[4] Cell permeability is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its oral bioavailability and overall efficacy.

This document provides detailed application notes and protocols for three widely used in vitro assays to assess the cell permeability of isoindolinone derivatives: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay. These assays offer complementary information on passive diffusion and active transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability across an artificial lipid membrane.[5][6][7] It is a cost-effective tool for early-stage drug discovery to rank compounds based on their passive diffusion characteristics.[6] The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused filter, to an acceptor compartment.[8] Different lipid compositions can be used to mimic various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[5]

Experimental Workflow: PAMPA

PAMPA_Workflow PAMPA Experimental Workflow prep_donor Prepare Donor Plate: Add isoindolinone derivative solution assemble Assemble Sandwich: Place filter plate on acceptor plate, then add donor plate on top prep_donor->assemble prep_acceptor Prepare Acceptor Plate: Add buffer solution prep_acceptor->assemble prep_membrane Coat Filter Plate with Artificial Membrane Solution prep_membrane->assemble incubate Incubate at Room Temperature assemble->incubate disassemble Disassemble Sandwich incubate->disassemble analyze Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) disassemble->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate Caco2_Workflow Caco-2 Permeability Assay Workflow seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a differentiated monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity prepare_solutions Prepare isoindolinone derivative dosing solutions check_integrity->prepare_solutions transport_study Perform bidirectional transport study (Apical to Basolateral & Basolateral to Apical) prepare_solutions->transport_study sampling Collect samples from donor and receiver compartments at set time points transport_study->sampling analysis Quantify compound concentration (LC-MS/MS) sampling->analysis calculation Calculate Papp (A-B), Papp (B-A), and Efflux Ratio analysis->calculation MDCK_Workflow MDCK-MDR1 Permeability Assay Workflow seed_cells Seed MDCK-MDR1 cells on Transwell inserts culture_cells Culture for 4-5 days to form a confluent monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity prepare_solutions Prepare isoindolinone derivative dosing solutions check_integrity->prepare_solutions transport_study Perform bidirectional transport study (A-B & B-A) prepare_solutions->transport_study sampling Collect samples from donor and receiver compartments after incubation transport_study->sampling analysis Quantify compound concentration (LC-MS/MS) sampling->analysis calculation Calculate Papp (A-B), Papp (B-A), and Efflux Ratio analysis->calculation

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial potential of the novel compound 6-Chloroisoindolin-1-one. The following protocols for common antimicrobial susceptibility tests are detailed: the Kirby-Bauer disk diffusion assay, the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC).

While specific antimicrobial data for this compound is not yet publicly available, this document includes illustrative data from studies on structurally related isoindolinone derivatives to provide a contextual framework for expected outcomes.

Overview of Antimicrobial Susceptibility Testing

The primary goal of antimicrobial susceptibility testing is to determine the effectiveness of a compound against a range of microorganisms. This is crucial in the discovery and development of new antimicrobial agents. The methods outlined below are standard initial screening techniques to establish the spectrum of activity and potency of a test compound like this compound.

A general workflow for these assessments is as follows:

Antimicrobial_Testing_Workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis Disk_Diffusion Disk Diffusion Assay (Qualitative) Broth_Microdilution Broth Microdilution (Determine MIC) Disk_Diffusion->Broth_Microdilution Promising Activity MBC_Assay MBC Assay (Determine Bactericidal/Bacteriostatic) Broth_Microdilution->MBC_Assay

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocols

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of this compound. It is a widely used initial screening method due to its simplicity and low cost.[1][2]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.[3]

Protocol:

  • Prepare Inoculum: From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline (0.85%). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure confluent growth.

  • Prepare and Apply Disks:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that the solvent should be tested for any intrinsic antimicrobial activity.

    • Aseptically apply a known volume (e.g., 20 µL) of the this compound solution onto sterile paper disks (6 mm diameter).

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.

Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate MHA Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply this compound Impregnated Disks Inoculate_Plate->Apply_Disks Incubate Incubate at 35°C for 16-20h Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration that prevents visible growth after incubation.[5]

Protocol:

  • Prepare Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plate: Within 15 minutes of preparation, add the standardized bacterial suspension to each well containing the compound dilutions. The final volume in each well is typically 100 µL or 200 µL.

  • Controls:

    • Growth Control: A well containing only the bacterial inoculum in CAMHB.

    • Sterility Control: A well containing only uninoculated CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Interpretation: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).[5] The growth control should be turbid, and the sterility control should be clear.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of This compound in Broth Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after an MIC test.[6][7]

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol:

  • Perform MIC Test: Conduct the broth microdilution MIC test as described above.

  • Subculture: From the wells corresponding to the MIC and at least two more concentrated dilutions showing no growth, take a fixed volume (e.g., 10-100 µL) and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Data Interpretation: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[7]

Data Presentation

Quantitative data from antimicrobial testing should be summarized in a clear and organized manner. Below is an example table illustrating how to present zone of inhibition and MIC data for isoindolinone derivatives against various bacterial strains.

Note: The following data is for illustrative purposes, derived from studies on various isoindolinone derivatives, and does not represent actual results for this compound.

CompoundTest OrganismGram StainZone of Inhibition (mm)MIC (µg/mL)
Isoindolinone Derivative A Staphylococcus aureusGram-positive1816
Bacillus cereusGram-positive208
Escherichia coliGram-negative1264
Klebsiella pneumoniaeGram-negative10>128
Isoindolinone Derivative B Staphylococcus aureusGram-positive228
Bacillus cereusGram-positive244
Escherichia coliGram-negative1532
Klebsiella pneumoniaeGram-negative1364
Ampicillin (Control) Staphylococcus aureusGram-positive280.5
Escherichia coliGram-negative252

Data is hypothetical and compiled for illustrative purposes based on published results for similar compound classes.

Conclusion

The protocols detailed in these application notes provide a standardized framework for the initial in vitro evaluation of the antimicrobial activity of this compound. By systematically performing disk diffusion, MIC, and MBC assays, researchers can effectively characterize the compound's spectrum of activity and potency, guiding further preclinical development.

References

The Versatile Building Block: Application Notes for 6-Chloroisoindolin-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloroisoindolin-1-one is a valuable heterocyclic building block in organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The presence of a reactive chlorine atom on the aromatic ring and a modifiable lactam nitrogen allows for diverse functionalization, making it a key intermediate in the synthesis of biologically active compounds. Notably, the isoindolinone scaffold is a core component of several Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.

This document provides detailed application notes and generalized protocols for key synthetic transformations of this compound, including Palladium-catalyzed cross-coupling reactions and N-alkylation. These methods enable the synthesis of a wide array of derivatives for screening in drug discovery programs and for the development of novel functional materials.

Key Synthetic Applications

The reactivity of this compound is primarily centered around two positions: the C-6 chloro-substituent and the N-H of the lactam. This allows for a modular approach to the synthesis of diverse derivatives.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the C-6 position is amenable to substitution via powerful C-C and C-N bond-forming reactions.

    • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling this compound with various boronic acids or their esters. This is a key strategy for introducing aryl, heteroaryl, or vinyl substituents at the C-6 position, significantly increasing molecular complexity.

    • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the C-6 position. This is particularly important in medicinal chemistry for modulating the physicochemical properties and biological activity of lead compounds.

  • N-Alkylation/N-Arylation: The lactam nitrogen can be readily functionalized through alkylation or arylation reactions. This allows for the introduction of various substituents that can influence the molecule's conformation, solubility, and interaction with biological targets.

The following sections provide detailed experimental protocols and tabulated data for these key transformations.

Experimental Protocols

1. Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions provided are a starting point and may require optimization for specific substrates.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equivalents)

  • Phosphine ligand (e.g., SPhos, XPhos) (0.04 - 0.10 equivalents)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O1001275-90
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane901680-95
Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF1101065-80

Note: The yields are approximate and will vary depending on the specific substrates and reaction conditions.

2. Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine. Optimization of the ligand and base is often crucial for achieving high yields.

Reaction Scheme:

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01 - 0.05 equivalents)

  • Phosphine ligand (e.g., Xantphos, RuPhos) (0.02 - 0.10 equivalents)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 90-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101880-95
AnilinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃Dioxane1002470-85
BenzylaminePdCl₂(dppf) (5)-K₂CO₃DMF1201660-75

Note: The yields are approximate and will vary depending on the specific substrates and reaction conditions.

3. N-Alkylation of this compound

This protocol provides a general procedure for the N-alkylation of this compound using a suitable alkyl halide.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.5 equivalents)

  • Base (e.g., NaH, K₂CO₃) (1.2 - 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF, Acetonitrile)

Procedure:

  • To a solution of this compound in the anhydrous solvent, add the base portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Table 3: Representative Conditions for N-Alkylation

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromideNaHDMF25485-98
Methyl iodideK₂CO₃Acetonitrile60680-95
Ethyl bromoacetateCs₂CO₃THF50875-90

Note: The yields are approximate and will vary depending on the specific substrates and reaction conditions.

Application in Drug Discovery: Synthesis of PARP Inhibitors

The isoindolinone core is a key pharmacophore in several potent PARP inhibitors. The synthetic strategies outlined above can be employed in a multi-step synthesis towards these complex and valuable therapeutic agents. For instance, the chloro-substituent at the C-6 position can be transformed into other functional groups via cross-coupling reactions, which can then be further elaborated to construct the intricate side chains characteristic of many PARP inhibitors.

Signaling Pathway in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[1]

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Trapped_PARP PARP1 Trapping on DNA PARP1->Trapped_PARP Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins BER Base Excision Repair Repair_Proteins->BER PARP_Inhibitor This compound -derived PARP Inhibitor PARP_Inhibitor->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB DNA Double-Strand Break Replication_Fork_Collapse->DSB Cell_Death Apoptosis (Cell Death) DSB->Cell_Death BRCA_Deficient BRCA-Deficient Cancer Cell BRCA_Deficient->Cell_Death Synthetic Lethality

Caption: PARP Inhibition Pathway in BRCA-Deficient Cancer Cells.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound.

Experimental_Workflow Start This compound Reaction_Choice Select Reaction Type Start->Reaction_Choice Suzuki Suzuki-Miyaura Coupling Reaction_Choice->Suzuki C-C Bond Buchwald Buchwald-Hartwig Amination Reaction_Choice->Buchwald C-N Bond N_Alkylation N-Alkylation Reaction_Choice->N_Alkylation N-C Bond Reaction_Setup Reaction Setup (Inert Atmosphere) Suzuki->Reaction_Setup Buchwald->Reaction_Setup N_Alkylation->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Functionalized Isoindolinone Derivative Characterization->Final_Product

Caption: Generalized Synthetic Workflow for this compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this scaffold and to develop innovative compounds with potential applications in medicine and materials science. Careful optimization of reaction conditions will be key to unlocking the full synthetic potential of this important intermediate.

References

Troubleshooting & Optimization

troubleshooting 6-Chloroisoindolin-1-one synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloroisoindolin-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical synthetic route starts from 4-chloro-2-methylbenzonitrile. The synthesis generally proceeds in two key steps:

  • Benzylic Bromination: The methyl group of 4-chloro-2-methylbenzonitrile is selectively brominated, typically using N-bromosuccinimide (NBS) and a radical initiator, to yield 4-chloro-2-(bromomethyl)benzonitrile.

  • Hydrolysis and Cyclization: The resulting 4-chloro-2-(bromomethyl)benzonitrile is then hydrolyzed and cyclized to form the desired this compound. This transformation is often achieved under aqueous basic or acidic conditions.

Q2: What are the most common side reactions to be aware of during this synthesis?

The most frequently encountered side reactions include:

  • Over-bromination: Formation of 4-chloro-2-(dibromomethyl)benzonitrile during the benzylic bromination step.[1]

  • Aromatic Ring Bromination: Competing electrophilic bromination on the benzene ring, particularly if acidic conditions are present.

  • Formation of Bis(2-cyanobenzyl) ether: This can occur as a byproduct during the hydrolysis/cyclization step under certain conditions.

  • Incomplete cyclization: Residual amounts of the intermediate, 4-chloro-2-(bromomethyl)benzonitrile, or the hydrolyzed but uncyclized product, 4-chloro-2-(hydroxymethyl)benzonitrile.

Troubleshooting Guides

Problem 1: Low yield of 4-chloro-2-(bromomethyl)benzonitrile and formation of multiple products in the benzylic bromination step.
Possible Cause Troubleshooting Suggestion
Over-bromination - Carefully control the stoichiometry of NBS (use 1.0-1.1 equivalents).- Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.- Consider using a less reactive brominating agent or milder reaction conditions. The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with a Lewis acid catalyst like ZrCl4 has been reported to be efficient under mild conditions.[2]
Aromatic ring bromination - Ensure the absence of strong acids. Brønsted acids can promote aromatic ring bromination.[2]- Use a non-polar solvent like carbon tetrachloride or acetonitrile. Acetonitrile as a solvent with NBS has been shown to favor nuclear bromination in some cases, so careful selection of solvent based on the specific substrate is crucial.[3]
Low reaction conversion - Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and active.- Use a light source (UV lamp) to initiate the reaction if using a photochemical initiator.- Ensure the reaction temperature is appropriate for the chosen initiator. For AIBN, heating to around 80-90 °C is common.[4]
Problem 2: Incomplete conversion or formation of byproducts during the hydrolysis and cyclization of 4-chloro-2-(bromomethyl)benzonitrile.
Possible Cause Troubleshooting Suggestion
Incomplete Hydrolysis/Cyclization - Increase the reaction time or temperature.- Adjust the pH. The rate of hydrolysis and cyclization can be sensitive to the concentration of acid or base.- Ensure efficient stirring to overcome any mass transfer limitations, especially in biphasic reaction mixtures.
Formation of Bis(2-cyanobenzyl) ether - This byproduct can form from the reaction of the starting bromide with the corresponding benzyl alcohol generated in situ. To minimize this, consider a two-step process where the bromide is first hydrolyzed to the alcohol, which is then isolated and subsequently cyclized under different conditions.
Formation of 4-chloro-2-(hydroxymethyl)benzonitrile - This indicates that hydrolysis has occurred, but the subsequent intramolecular cyclization is slow. This can often be addressed by changing the solvent or the pH to favor the cyclization step.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzylic Bromination

Reagent SystemCatalystSolventTemperatureTypical Side ProductsReference
NBSAIBN/Benzoyl PeroxideCCl₄Reflux4-chloro-2-(dibromomethyl)benzonitrile[4]
NBSLight (hν)CCl₄Room Temp. - Reflux4-chloro-2-(dibromomethyl)benzonitrile[5]
DBDMHZrCl₄CH₃CNRoom Temp.Minimal over-bromination[2]
NBSSiCl₄CH₃CNRoom Temp.Minimal over-bromination[6]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-2-(bromomethyl)benzonitrile
  • Materials: 4-chloro-2-methylbenzonitrile, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure:

    • To a solution of 4-chloro-2-methylbenzonitrile (1.0 eq) in CCl₄, add NBS (1.05 eq) and a catalytic amount of AIBN.

    • Reflux the mixture with stirring. The progress of the reaction should be monitored by TLC or GC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound
  • Materials: 4-chloro-2-(bromomethyl)benzonitrile, aqueous sodium hydroxide or hydrochloric acid.

  • Procedure:

    • Disperse 4-chloro-2-(bromomethyl)benzonitrile (1.0 eq) in an aqueous solution of either a base (e.g., 1 M NaOH) or an acid (e.g., 1 M HCl).

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is no longer detectable.

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed under basic conditions, acidify the mixture with HCl to precipitate the product. If performed under acidic conditions, the product may precipitate upon cooling.

    • Collect the solid product by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization.

Visualizations

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway start 4-chloro-2-methylbenzonitrile intermediate 4-chloro-2-(bromomethyl)benzonitrile start->intermediate NBS, AIBN Reflux product This compound intermediate->product H₂O, H⁺ or OH⁻ Reflux

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Logic for Benzylic Bromination

Troubleshooting_Bromination start Low yield of desired product? over_bromination Over-bromination observed? start->over_bromination Yes ring_bromination Ring bromination observed? start->ring_bromination No solution1 Reduce NBS stoichiometry Monitor reaction closely over_bromination->solution1 low_conversion Low conversion? ring_bromination->low_conversion No solution2 Ensure acidic catalysts are absent ring_bromination->solution2 Yes solution3 Check initiator activity Optimize temperature/light low_conversion->solution3 Yes

Caption: Troubleshooting benzylic bromination side reactions.

References

Technical Support Center: Synthesis of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the synthesis of 6-Chloroisoindolin-1-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include derivatives of 4-chlorophthalic acid, such as 4-chlorophthalic anhydride, or 4-chloro-2-methylbenzonitrile. The choice of starting material will dictate the overall synthetic strategy.

Q2: Which synthetic routes are recommended for preparing this compound?

A2: Two primary routes are recommended:

  • Route 1: From 4-Chlorophthalic Anhydride: This involves the amination of 4-chlorophthalic anhydride to form the corresponding phthalamic acid, followed by a reductive cyclization to yield the desired this compound.

  • Route 2: From 4-Chloro-2-methylbenzonitrile: This route typically involves radical bromination of the methyl group to form a benzyl bromide, followed by cyanation, and subsequent hydrolysis and cyclization of the resulting dinitrile.

Q3: What are the critical parameters to control for maximizing the yield of this compound?

A3: Key parameters for yield optimization include:

  • Reaction Temperature: Careful control of temperature is crucial during cyclization and any exothermic steps to prevent side reactions.

  • Choice of Reagents: The selection of reducing agents in the cyclization step or the radical initiator for bromination can significantly impact yield and purity.

  • Solvent: The polarity and boiling point of the solvent should be optimized for each reaction step to ensure proper solubility of reactants and facilitate the desired reaction pathway.

  • pH Control: During the workup and purification stages, maintaining the appropriate pH is essential to prevent hydrolysis of the product or intermediates.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Incomplete initial reaction (e.g., amination of anhydride) Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material before proceeding to the next step.
Ineffective reduction/cyclization The choice of reducing agent is critical. Consider screening different reducing agents such as Sodium borohydride (NaBH₄), Zinc dust in acetic acid, or catalytic hydrogenation. The reaction conditions (temperature, pressure, catalyst loading) for hydrogenation should be optimized.
Degradation of starting materials or product Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) if any of the reagents or intermediates are sensitive to air or moisture. Protect light-sensitive reactions from light.[1]
Incorrect workup procedure Ensure the pH is adjusted correctly during extraction to ensure the product is in the organic phase. Use degassed solvents for extraction to minimize oxidation.[1]
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Suggested Solution
Over-reduction or side reactions Optimize the stoichiometry of the reducing agent. A large excess may lead to unwanted byproducts. The reaction temperature should be carefully controlled.
Formation of isomers In routes starting from substituted phthalic anhydrides, ensure the regioselectivity of the initial amination step. This can sometimes be influenced by the reaction conditions and the nature of the amine used.
Presence of unreacted starting materials Increase the reaction time or temperature, or consider a more reactive reagent. Monitor the reaction by TLC to confirm completion.
Hydrolysis of the lactam ring Avoid strongly acidic or basic conditions during workup and purification.
Issue 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Product is highly soluble in the aqueous layer During aqueous workup, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency.
Co-elution of impurities during column chromatography Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective.
Product oiling out instead of crystallizing Try different solvents or solvent mixtures for recrystallization. Sonication or seeding with a small crystal of the pure product can sometimes induce crystallization.

Data Presentation

The following table summarizes the optimization of reaction conditions for a generic isoindolinone synthesis, highlighting the impact of solvent and acid choice on yield. This data can be used as a starting point for optimizing the synthesis of this compound.

Entry Solvent Acid Catalyst Temperature (°C) Time (h) Yield (%)
1Toluenep-TsOH1101265
2DioxaneH₂SO₄100878
3Acetic AcidNone120685
4DMFTFA1001272

This is example data based on similar reactions and should be adapted based on experimental results for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chlorophthalic Anhydride

Step 1: Synthesis of 4-Chloro-2-(aminocarbonyl)benzoic Acid

  • In a round-bottom flask, dissolve 4-chlorophthalic anhydride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution or add aqueous ammonia (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting anhydride is consumed.

  • Acidify the reaction mixture with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the phthalamic acid.

Step 2: Reductive Cyclization to this compound

  • To a solution of 4-chloro-2-(aminocarbonyl)benzoic acid (1.0 eq) in acetic acid, add zinc dust (3.0-5.0 eq) portion-wise.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the excess zinc.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

SynthesisWorkflow Start Starting Materials (e.g., 4-Chlorophthalic Anhydride) Step1 Step 1: Amination Start->Step1 Intermediate Intermediate (Phthalamic Acid) Step1->Intermediate Ammonia Step2 Step 2: Reductive Cyclization Intermediate->Step2 Product This compound Step2->Product Reducing Agent (e.g., Zn/AcOH) Purification Purification Product->Purification

Caption: A simplified workflow for the synthesis of this compound.

TroubleshootingYield Problem Low Yield of This compound CheckStart Check Starting Material Purity Problem->CheckStart CheckConditions Review Reaction Conditions Problem->CheckConditions CheckWorkup Analyze Workup & Purification Problem->CheckWorkup Sol_Purity Use pure, dry starting materials. CheckStart->Sol_Purity Sol_Temp Optimize Temperature (Too high/low?) CheckConditions->Sol_Temp Sol_Reagent Verify Reagent Activity/Stoichiometry CheckConditions->Sol_Reagent Sol_Atmosphere Use Inert Atmosphere CheckConditions->Sol_Atmosphere Sol_Extraction Optimize pH and Solvent for Extraction CheckWorkup->Sol_Extraction

Caption: A troubleshooting decision tree for addressing low reaction yield.

ParameterRelationships Yield Yield Temp Temperature Temp->Yield Time Reaction Time Time->Yield Catalyst Catalyst/ Reagent Choice Catalyst->Yield Solvent Solvent Solvent->Yield

Caption: Key experimental parameters influencing the yield of synthesis.

References

Technical Support Center: Purification of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-Chloroisoindolin-1-one from a reaction mixture. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Recovery After Extraction 1. Incomplete extraction from the aqueous layer. 2. The product has some solubility in the aqueous phase. 3. Emulsion formation.1. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Saturate the aqueous layer with brine to decrease the solubility of the organic product. 3. Allow the mixture to stand, gently swirl, or add a small amount of brine to break the emulsion.
Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The presence of significant impurities lowers the melting point of the mixture. 3. The solution is cooled too rapidly.1. Select a solvent with a lower boiling point. 2. Attempt a preliminary purification by passing the crude product through a short plug of silica gel. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystal Formation on Cooling 1. The solution is not sufficiently saturated. 2. The solution is supersaturated.1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Poor Separation in Column Chromatography 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Irregular packing of the stationary phase.1. Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. 2. Use an appropriate amount of crude material for the column size. 3. Ensure the silica gel is packed uniformly without cracks or air bubbles.
Product Contaminated with Starting Materials 1. Incomplete reaction. 2. Inefficient purification.1. Monitor the reaction to completion using TLC or LC-MS. 2. If impurities have significantly different polarities, column chromatography should be effective. If polarities are very similar, recrystallization might be a better option, potentially requiring multiple cycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route employed.

Q2: Which solvent is best for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures. A solvent screening is recommended. Good starting points for moderately polar lactams include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

Q3: How can I effectively remove highly polar impurities?

A3: Highly polar impurities can often be removed by washing the crude product with water or a dilute aqueous acid/base, depending on the nature of the impurity. Alternatively, silica gel column chromatography is very effective at retaining polar compounds.

Q4: My purified product is still showing a broad melting point range. What should I do?

A4: A broad melting point range typically indicates the presence of impurities. A second purification step, such as re-recrystallization from a different solvent system or column chromatography, may be necessary to achieve higher purity.

Q5: What is the expected purity and yield for a standard purification?

A5: The expected yield and purity can vary significantly based on the success of the preceding reaction and the chosen purification method. A successful purification should aim for a purity of >97%.

Purification MethodTypical Yield RangeExpected Purity
Recrystallization60-85%>98%
Column Chromatography50-80%>97%

Experimental Protocol: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add silica gel to the chosen eluent (e.g., a 7:3 mixture of hexane:ethyl acetate).

  • Stir to create a uniform slurry, ensuring there are no air bubbles.

2. Packing the Column:

  • Secure a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column, allowing the solvent to drain.

  • Gently tap the column to ensure even packing.

  • Add another thin layer of sand on top of the silica gel bed.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Carefully add the sample solution to the top of the column.

4. Elution and Fraction Collection:

  • Add the eluent to the column and apply gentle pressure if necessary (flash chromatography).

  • Collect fractions in test tubes.

  • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

5. Isolation of the Product:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

PurificationWorkflow reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction reaction_mixture->extraction organic_layer Organic Layer (with Product) extraction->organic_layer aqueous_layer Aqueous Layer (Impurities) extraction->aqueous_layer drying Drying and Concentration organic_layer->drying waste Waste aqueous_layer->waste crude_product Crude Product drying->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound column_chromatography->pure_product column_chromatography->waste Impurities recrystallization->pure_product recrystallization->waste Mother Liquor

Caption: Purification workflow for this compound.

Technical Support Center: High-Purity Recrystallization of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving high purity of 6-Chloroisoindolin-1-one through recrystallization. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you resolve common problems that may arise during the recrystallization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated at a temperature above the compound's melting point. High concentration of impurities depressing the melting point.Use a lower-boiling point solvent or a solvent mixture. Add a small amount of additional hot solvent to reduce saturation. Consider a preliminary purification step (e.g., column chromatography) if the starting material is highly impure.
No crystals form upon cooling. The solution is not sufficiently saturated (too much solvent was added). The solution is supersaturated and requires nucleation to initiate crystallization. The compound is highly soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to increase the concentration and allow it to cool again. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. Cool the solution in an ice bath to further decrease solubility. Re-evaluate your choice of solvent; a less effective solvent or a solvent/anti-solvent system may be necessary.
Low recovery of purified crystals. Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent that was not ice-cold. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] Always use ice-cold solvent to wash the collected crystals.[1] Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Crystals are colored or appear impure. Colored impurities are present in the crude material. The cooling process was too rapid, trapping impurities within the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the structure of this compound (an aromatic lactam), suitable solvents to screen include alcohols (e.g., ethanol, methanol, isopropanol) and ethyl acetate. Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective. A systematic solvent screening is recommended to identify the optimal solvent or solvent system for your specific sample.

Q2: How do I perform a solvent screening for this compound?

A2: A small-scale solvent screening can be performed as follows:

  • Place a small amount (10-20 mg) of crude this compound into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes of the undissolved samples and add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool to room temperature, and then in an ice bath.

  • The best solvent is one that dissolves the compound when hot and yields a good quantity of crystals upon cooling.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: A second recrystallization is often necessary to achieve high purity. Ensure that you are using the optimal solvent and that the cooling process is slow and undisturbed. If impurities persist, consider using a different solvent system or a preliminary purification technique like column chromatography before recrystallization.

Q4: What is the expected recovery from a recrystallization?

A4: A recovery of 70-90% is generally considered good for a single recrystallization. However, the actual recovery will depend on the purity of the starting material and the choice of solvent. Some loss of product in the mother liquor is unavoidable.

Experimental Protocols

Solvent Screening Protocol for this compound

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Water, Hexane)

  • Test tubes and rack

  • Hot plate or heating mantle

  • Pasteur pipettes

  • Glass stirring rods

  • Ice bath

Procedure:

  • Place approximately 20 mg of crude this compound into a series of labeled test tubes.

  • Room Temperature Solubility: To each test tube, add 0.5 mL of a different solvent. Agitate the mixture and observe the solubility. Note which solvents do not dissolve the compound.

  • Hot Solubility: For the solvents in which the compound was insoluble at room temperature, gently heat the test tube. Add the same solvent dropwise while heating until the solid is completely dissolved. Record the approximate volume of solvent used.

  • Crystallization upon Cooling: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, scratch the inside of the test tube with a glass rod.

  • Cold Solubility: Place the test tubes that have shown crystal formation into an ice bath for 15-20 minutes to maximize crystal yield.

  • Evaluation: The ideal solvent will dissolve the compound completely at an elevated temperature but will result in the formation of a large quantity of crystals upon cooling.

Recrystallization Protocol for this compound

Objective: To purify crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from screening)

  • Erlenmeyer flask

  • Hot plate or heating mantle

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

  • Continue adding small portions of the hot solvent until the compound is completely dissolved. Use the minimum amount of solvent necessary.[1]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]

  • Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass to air dry.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation cluster_product Product start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble Impurities cooling Slow Cooling to Room Temperature dissolve->cooling No Insoluble Impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying end High-Purity This compound drying->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: 6-Chloroisoindolin-1-one Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and potential degradation pathways of 6-Chloroisoindolin-1-one. The information is intended for researchers, scientists, and drug development professionals. Please note that as specific experimental data for this molecule is not widely published, the degradation pathways described are based on the general chemical properties of the isoindolinone scaffold and related compounds. Forced degradation studies are essential to confirm the actual degradation products and pathways for your specific experimental conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is potentially susceptible to several degradation pathways:

  • Hydrolysis: The lactam (cyclic amide) ring in the isoindolinone core can undergo hydrolysis under acidic or basic conditions. This would open the ring to form 2-(aminomethyl)-4-chlorobenzoic acid.

  • Photodegradation: Aromatic compounds and those with carbonyl groups can be susceptible to degradation upon exposure to UV or visible light.[3] The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.[2] The degradation pathway would be dependent on the temperature and the presence of oxygen.

  • Oxidation: While the isoindolinone core is relatively stable to oxidation, the presence of the aromatic ring and the benzylic position of the methylene group could be sites for oxidative degradation, especially in the presence of strong oxidizing agents.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could be the cause?

A2: Unexpected peaks in your chromatogram are likely due to the formation of degradation products. To identify the cause, consider the following:

  • Storage Conditions: Was the sample exposed to light, elevated temperatures, or non-neutral pH conditions?

  • Sample Matrix: Are there any components in your sample matrix (e.g., buffers, excipients) that could be reacting with the this compound?

  • Peak Characteristics: The retention time and UV spectrum of the new peaks can provide clues about their polarity and structure. Early eluting peaks are often more polar, which could be consistent with hydrolysis products.

To troubleshoot this, you should conduct a forced degradation study (see Q3 and the detailed protocol below) to systematically investigate the effects of different stress conditions. This will help you to generate the potential degradation products and confirm their identity by techniques like LC-MS.[1]

Q3: How do I perform a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[1] A general approach involves subjecting a solution of the compound to various stress conditions. A detailed protocol is provided in the "Experimental Protocols" section below.

Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways for this compound.

G cluster_hydrolysis Hydrolytic Degradation This compound This compound Ring-Opened Product 2-(aminomethyl)-4-chlorobenzoic acid This compound->Ring-Opened Product H+ or OH-

Caption: Hypothesized hydrolytic degradation of this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
  • For each stress condition, dilute the stock solution with the appropriate stressor solution to a final concentration of 0.1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
  • Characterize the major degradation products using LC-MS to determine their mass and propose their structures.

start [label="Prepare Stock Solution (1 mg/mL)"]; stress [label="Dilute to 0.1 mg/mL with Stressors"]; conditions [shape=Mdiamond, label="Stress Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; acid [label="Acidic (0.1M HCl, 60°C)"]; base [label="Basic (0.1M NaOH, 60°C)"]; oxidative [label="Oxidative (3% H2O2, RT)"]; thermal [label="Thermal (80°C)"]; photo [label="Photolytic (ICH Q1B)"]; analysis [label="Analyze by HPLC-UV/MS"]; end [label="Identify Degradation Products & Pathways"];

start -> stress; stress -> conditions; conditions -> acid; conditions -> base; conditions -> oxidative; conditions -> thermal; conditions -> photo; acid -> analysis; base -> analysis; oxidative -> analysis; thermal -> analysis; photo -> analysis; analysis -> end; } Caption: Workflow for a forced degradation study.

Data Presentation

The results of a forced degradation study can be summarized in a table to allow for easy comparison of the stability of this compound under different conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Incubation Time (hours) % Assay of this compound Number of Degradation Products Major Degradation Product (RT)
0.1 M HCl (60°C) 24
0.1 M NaOH (60°C) 24
3% H₂O₂ (RT) 24
Thermal (80°C) 48
Photolytic -
Control 48

*RT = Retention Time

References

optimizing reaction conditions for 6-Chloroisoindolin-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 6-Chloroisoindolin-1-one. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and practical synthetic route involves a two-step process. The first step is the formation of 6-chloro-2,3-dihydro-1H-isoindole-1,3-dione (6-chlorophthalimide) from 4-chlorophthalic anhydride and a nitrogen source like ammonia or urea. The second, and more critical step, is the selective reduction of one of the carbonyl groups of 6-chlorophthalimide to yield the target molecule, this compound.

Q2: What are the critical parameters to control during the selective reduction of 6-chlorophthalimide?

The selective reduction of 6-chlorophthalimide is a delicate process. Key parameters to control include the choice of reducing agent, reaction temperature, solvent, and reaction time. The goal is to achieve a high yield of the desired mono-reduced product while minimizing over-reduction and the formation of byproducts.

Q3: What are the most common byproducts in this synthesis, and how can they be minimized?

Common byproducts include unreacted starting material (6-chlorophthalimide), the over-reduced product (6-chloroisoindoline), and potentially the corresponding phthalide formed through a competing reaction pathway. Minimizing these byproducts can be achieved by carefully optimizing the reaction conditions, such as using a milder reducing agent, controlling the stoichiometry of the reducing agent, and maintaining a low reaction temperature.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Developing a suitable TLC solvent system is crucial for good separation and accurate monitoring.

Q5: What are the recommended purification methods for this compound?

Following the reaction, the crude product can be purified using several methods. Recrystallization from a suitable solvent system is often effective for removing impurities. If recrystallization is insufficient, column chromatography on silica gel can provide a higher degree of purity. The choice of eluent for chromatography will depend on the polarity of the product and any remaining impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction of 6-chlorophthalimide.- Increase reaction time. - Gradually increase the reaction temperature while monitoring for byproduct formation. - Ensure the reducing agent is fresh and active.
Over-reduction to 6-chloroisoindoline.- Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). - Reduce the stoichiometry of the reducing agent. - Perform the reaction at a lower temperature.
Degradation of the product during workup or purification.- Use milder workup conditions (e.g., avoid strong acids or bases). - If using chromatography, deactivate the silica gel with a small amount of triethylamine in the eluent.
Incomplete Conversion of Starting Material Insufficient amount or activity of the reducing agent.- Increase the molar equivalents of the reducing agent. - Verify the quality and activity of the reducing agent.
Low reaction temperature or insufficient reaction time.- Gradually increase the reaction temperature. - Extend the reaction time and monitor by TLC.
Formation of Multiple Byproducts Reaction conditions are too harsh.- Lower the reaction temperature. - Use a more selective reducing agent.
Presence of impurities in the starting material.- Purify the 6-chlorophthalimide starting material before the reduction step.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.- After the reaction, quench carefully and extract with a suitable organic solvent. - Concentrate the organic extracts under reduced pressure.
Emulsion formation during aqueous workup.- Add a small amount of brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-2,3-dihydro-1H-isoindole-1,3-dione (6-Chlorophthalimide)

Materials:

  • 4-Chlorophthalic anhydride

  • Urea

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorophthalic anhydride (1 equivalent) and urea (1.1 equivalents).

  • Add a sufficient amount of DMF to form a stirrable slurry.

  • Heat the reaction mixture to 130-140 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain crude 6-chlorophthalimide.

  • The crude product can be further purified by recrystallization from ethanol or acetic acid.

Step 2: Selective Reduction of 6-Chlorophthalimide to this compound

Materials:

  • 6-Chlorophthalimide

  • Sodium borohydride (NaBH₄)

  • Ethanol (or a mixture of THF and water)

Procedure:

  • In a round-bottom flask, dissolve 6-chlorophthalimide (1 equivalent) in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Optimization of Reducing Agent and Solvent for the Synthesis of this compound

EntryReducing Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaBH₄ (1.5)Ethanol25375
2NaBH₄ (2.0)Ethanol25385
3NaBH₄ (2.0)THF/H₂O (4:1)25482
4LiBH₄ (1.5)THF25278
5Zn/HClAcetic Acid50665

Table 2: Effect of Temperature on the Selective Reduction

EntryReducing AgentSolventTemperature (°C)Yield of Product (%)Yield of Byproduct (%)
1NaBH₄Ethanol0-580<5
2NaBH₄Ethanol25 (Room Temp)85~10
3NaBH₄Ethanol5070>20

Visualization

Synthesis_Workflow cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: Selective Reduction A 4-Chlorophthalic Anhydride + Urea B Heating in DMF (130-140°C) A->B Reaction C 6-Chlorophthalimide B->C Product D 6-Chlorophthalimide E NaBH4 in Ethanol (0-25°C) D->E Reduction F This compound E->F Product G Pure this compound F->G Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Conversion cluster_complete Troubleshooting Impurities Start Low Yield or Impure Product Check_Conversion Check TLC for Starting Material Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Yes Complete Complete Conversion Check_Conversion->Complete No Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature Incomplete->Increase_Temp Check_Reagent Check Reducing Agent Activity Incomplete->Check_Reagent Over_Reduction Over-reduction Product Seen? Complete->Over_Reduction Other_Byproducts Other Byproducts? Complete->Other_Byproducts Milder_Conditions Use Milder Reducing Agent / Lower Temp Over_Reduction->Milder_Conditions Yes Purify_SM Purify Starting Material Other_Byproducts->Purify_SM Yes

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Characterization of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 6-Chloroisoindolin-1-one.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Synthesis & Purification

Problem: Low Yield or Incomplete Reaction

  • Question: My synthesis of this compound from 2-cyano-5-chlorobenzyl bromide results in a low yield. How can I improve this?

  • Answer: Low yields can often be attributed to several factors. Firstly, ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction. The choice of base and reaction temperature is also critical in the synthesis of isoindolinones. Consider screening different bases and optimizing the reaction temperature. In some cases, the use of a phase-transfer catalyst can improve the reaction rate and yield.

  • Question: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the likely side products?

  • Answer: A common side reaction is the hydrolysis of the starting material, 2-cyano-5-chlorobenzyl bromide, to the corresponding benzyl alcohol or benzaldehyde. Another possibility is the formation of polymeric byproducts. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can help minimize the formation of these impurities.

Problem: Difficulty in Purification

  • Question: I am struggling to purify this compound by recrystallization. What is a suitable solvent system?

  • Answer: The choice of solvent for recrystallization is crucial and often requires some experimentation. A good starting point is to screen solvents of varying polarities. For isoindolinone derivatives, common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Question: My purified product still shows minor impurities by HPLC. What other purification techniques can I use?

  • Answer: If recrystallization does not provide the desired purity, column chromatography on silica gel is a common and effective alternative. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate closely related impurities.

Analytical Characterization

Problem: Ambiguous Spectroscopic Data

  • Question: I am having trouble interpreting the 1H NMR spectrum of my this compound sample. What are the expected chemical shifts?

  • Answer: The 1H NMR spectrum of this compound should exhibit distinct signals for the aromatic protons and the methylene protons of the isoindolinone core. The aromatic protons will appear in the downfield region (typically 7-8 ppm), and their splitting pattern will depend on the substitution pattern of the benzene ring. The methylene protons will appear as a singlet further upfield. The exact chemical shifts can be influenced by the solvent used for the NMR analysis.

  • Question: The mass spectrum of my compound does not show a clear molecular ion peak. Why might this be?

  • Answer: The stability of the molecular ion in mass spectrometry can be influenced by the ionization technique used. Electron ionization (EI) can sometimes lead to extensive fragmentation and a weak or absent molecular ion peak for certain compounds. Consider using a softer ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), which are more likely to produce a prominent molecular ion peak. The fragmentation pattern itself can also provide valuable structural information.

Problem: Inconsistent Analytical Results

  • Question: I am observing batch-to-batch variation in the analytical data (e.g., melting point, HPLC retention time). What could be the cause?

  • Answer: Inconsistent analytical results between batches can point to issues with polymorphism, where the compound exists in different crystalline forms. Polymorphs can have different physical properties, including melting points and solubility, which can affect chromatographic behavior. Another possibility is the presence of varying levels of residual solvent or impurities. Careful control of the final crystallization or precipitation step is crucial for obtaining a consistent solid form.

Section 2: Frequently Asked Questions (FAQs)

Synthesis and Purity

  • Q1: What are the most critical parameters to control during the synthesis of this compound?

    • A1: The most critical parameters are the reaction temperature, the choice and stoichiometry of the base, and the exclusion of moisture. Overheating can lead to side reactions and decomposition, while an inappropriate base can result in low yields or the formation of byproducts.

  • Q2: What is a typical purity level for commercially available this compound?

    • A2: Commercially available this compound is typically sold with a purity of 97% or higher.

Analytical Methods

  • Q3: What type of HPLC column is recommended for the analysis of this compound?

    • A3: A reversed-phase C18 column is a good starting point for the HPLC analysis of this compound. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Q4: How can I confirm the identity of this compound?

    • A4: A combination of analytical techniques should be used for unambiguous identification. This includes 1H NMR and 13C NMR spectroscopy to elucidate the chemical structure, mass spectrometry to determine the molecular weight, and elemental analysis to confirm the elemental composition.

Stability and Storage

  • Q5: Is this compound stable under acidic or basic conditions?

    • A5: The lactam ring in the isoindolinone structure can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to avoid prolonged exposure to harsh pH conditions.

  • Q6: What are the recommended storage conditions for this compound?

    • A6: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is best kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and air.

Section 3: Data and Protocols

Quantitative Data Summary
ParameterValueReference
Molecular Formula C₈H₆ClNO-
Molecular Weight 167.59 g/mol -
Purity (Typical) ≥97%Commercial Suppliers
Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization for Purification

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Section 4: Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of this compound tlc TLC Analysis synthesis->tlc Reaction Monitoring recrystallization Recrystallization hplc HPLC Analysis recrystallization->hplc Purity Check chromatography Column Chromatography chromatography->hplc Purity Check tlc->recrystallization Assess Purity tlc->chromatography Assess Purity nmr NMR Spectroscopy hplc->nmr Structure Confirmation ms Mass Spectrometry nmr->ms Structure Confirmation

Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield / Incomplete Reaction start->low_yield impurities Presence of Impurities start->impurities purification_issue Difficulty in Purification start->purification_issue ambiguous_spectra Ambiguous Spectroscopic Data start->ambiguous_spectra check_reagents Check Reagent Purity & Dryness low_yield->check_reagents identify_impurities Identify Potential Side Products (TLC, LC-MS) impurities->identify_impurities screen_solvents Screen Recrystallization Solvents purification_issue->screen_solvents check_instrument Verify Instrument Parameters ambiguous_spectra->check_instrument optimize_conditions Optimize Reaction Conditions (Base, Temperature) check_reagents->optimize_conditions modify_protocol Modify Reaction Protocol (e.g., slower addition) identify_impurities->modify_protocol column_chrom Perform Column Chromatography screen_solvents->column_chrom use_alt_technique Use Alternative Analytical Technique (e.g., soft ionization MS) check_instrument->use_alt_technique

Caption: A logical troubleshooting guide for common challenges in the characterization of this compound.

avoiding common pitfalls in 6-Chloroisoindolin-1-one enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 6-Chloroisoindolin-1-one in enzyme inhibition assays. The following sections address common pitfalls related to compound handling, assay setup, non-specific inhibition, and data interpretation to help ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound is inconsistent across experiments. What are the common causes?

Inconsistent IC50 values can stem from several factors:

  • Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Precipitation or aggregation at higher concentrations can lead to variability. Ensure the compound is fully dissolved in a suitable stock solvent (e.g., DMSO) and that the final assay concentration of the solvent is consistent and non-inhibitory to the enzyme.[1]

  • Enzyme Concentration and Stability: Variations in the active enzyme concentration or degradation of the enzyme over time can significantly alter IC50 values. Always use a consistent, fresh preparation of the enzyme and consider including a known standard inhibitor as a positive control.[1][2]

  • Assay Conditions: Minor changes in pH, temperature, incubation time, or substrate concentration can affect inhibitor potency. Strictly control these parameters in every experiment.[1]

  • Tight Binding Inhibition: If the inhibitor binds very tightly to the enzyme (i.e., the Ki is close to the enzyme concentration), the IC50 value will become dependent on the enzyme concentration.[2][3]

Q2: I observe inhibition, but I'm concerned this compound might be a promiscuous or non-specific inhibitor. How can I test for this?

Promiscuous inhibition is a common artifact where a compound inhibits multiple enzymes without a specific mode of action, often by forming aggregates.[4][5]

  • Detergent Test: A hallmark of aggregate-based inhibition is its sensitivity to non-ionic detergents. Re-run the assay with a low concentration (e.g., 0.01%) of Triton X-100. If the inhibitory activity of this compound is significantly reduced, aggregation is a likely cause.[6]

  • Counter-Screening: Test the compound against a panel of unrelated enzymes. Inhibition across multiple, structurally distinct enzymes suggests promiscuity.[4]

  • Dynamic Light Scattering (DLS): This technique can directly detect the formation of compound aggregates in your assay buffer at the concentrations being tested.[4]

Q3: How do I determine the mechanism of inhibition (e.g., competitive, non-competitive) for this compound?

To determine the mechanism of action, you must measure the inhibitor's effect at various concentrations of both the substrate and the inhibitor.[7]

  • Select a fixed concentration of this compound (e.g., its IC50 value).

  • Measure the enzyme reaction rate across a range of substrate concentrations (e.g., from 0.2x to 5x the substrate's Km value).

  • Repeat this for several different concentrations of the inhibitor.

  • Analyze the data using double-reciprocal plots (Lineweaver-Burk) or by fitting the data directly to the Michaelis-Menten equations for different inhibition models.[8] The changes in Vmax and apparent Km will reveal the inhibition modality.[7][8]

Q4: My compound seems to interfere with the assay signal (e.g., fluorescence or absorbance). How can I correct for this?

Assay interference is a frequent issue with small molecules.[9][10]

  • Run Controls Without Enzyme: To check for interference, measure the assay signal with this compound at all tested concentrations in the assay buffer without the enzyme present.

  • Subtract Background: If the compound has an intrinsic signal, this background reading should be subtracted from the corresponding experimental wells containing the enzyme.

  • Choose a Different Assay Format: If interference is severe, consider an alternative assay method that uses a different detection technology (e.g., switching from a fluorescence-based to a luminescence- or label-free-based assay).

Troubleshooting Guides

Problem 1: Low or No Inhibition Observed
Possible CauseRecommended Solution
Compound Instability/Degradation Prepare fresh stock solutions of this compound. Minimize freeze-thaw cycles.
Incorrect Compound Concentration Verify the concentration of the stock solution. Ensure accurate serial dilutions.
Inactive Enzyme Test enzyme activity with a known positive control inhibitor to confirm it is active and can be inhibited. Use fresh enzyme aliquots.[1]
Substrate Concentration Too High If inhibition is competitive, very high substrate concentrations can overcome the inhibitor's effect, masking its potency.[7][11] Test inhibition at a substrate concentration at or below its Km value.[7]
Problem 2: High Variability Between Replicates
Possible CauseRecommended Solution
Poor Pipetting Technique Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions like DMSO stocks.
Compound Precipitation Visually inspect assay plates for precipitation. Lower the final concentration of this compound or increase the final DMSO concentration slightly (while ensuring it doesn't inhibit the enzyme).
Inconsistent Incubation Times Use a multi-channel pipette or automated dispenser to start reactions simultaneously. Ensure precise timing for pre-incubation and reaction steps.
Edge Effects in Assay Plate Avoid using the outer wells of the microplate, which are more prone to evaporation. Fill outer wells with buffer or water.

Experimental Protocols

Protocol: General Enzyme Inhibition Assay (Fluorescence-Based)

This protocol provides a template for determining the IC50 of this compound.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 100 nM). This will be your compound plate.

  • Assay Procedure:

    • Add 1 µL of each compound dilution from the compound plate to the wells of a black, 384-well assay plate. Include "DMSO only" wells for 0% inhibition (high signal) controls and wells with a known inhibitor for 100% inhibition (low signal) controls.

    • Add 50 µL of enzyme solution (diluted to its optimal concentration in assay buffer) to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[1]

    • Initiate the enzymatic reaction by adding 50 µL of substrate solution (diluted in assay buffer to 2x the final desired concentration, typically the Km).

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths. The reaction should be linear during the measurement window.[12]

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data by calculating the percent inhibition for each concentration: % Inhibition = 100 * (1 - (v_inhibitor - v_no_enzyme) / (v_DMSO - v_no_enzyme))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagrams

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM Stock of this compound in 100% DMSO B Perform Serial Dilutions in DMSO A->B Dilution Series C Dispense 1 µL Compound Dilutions to Assay Plate B->C D Add 50 µL Enzyme Solution to Each Well C->D E Pre-incubate for 15 min at Room Temperature D->E F Initiate Reaction with 50 µL Substrate Solution E->F G Monitor Signal (e.g., Fluorescence) Over Time F->G H Calculate Initial Reaction Velocities G->H I Normalize Data to % Inhibition H->I J Plot % Inhibition vs. log[Inhibitor] I->J K Fit Curve to Determine IC50 J->K

G rectangular_node rectangular_node Start Inconsistent IC50 Results Q1 Is the final assay [DMSO] consistent across all wells? Start->Q1 Q2 Is the compound fully solubilized in stock? Q1->Q2 Yes Sol1 Action: Standardize DMSO concentration in all wells, including controls. Q1->Sol1 No Q3 Are you using a fresh enzyme aliquot and positive control inhibitor? Q2->Q3 Yes Sol2 Action: Prepare fresh stock. Use sonication or vortexing. Filter if necessary. Q2->Sol2 No Q4 Is the substrate [S] well below saturation (e.g., at or below Km)? Q3->Q4 Yes Sol3 Action: Use fresh enzyme. Validate with a known inhibitor to confirm activity. Q3->Sol3 No Sol4 Action: Lower substrate concentration to avoid competitive masking. Q4->Sol4 No End Potential Cause: 'Tight Binding' kinetics. Consult advanced protocols. Q4->End Yes

References

Technical Support Center: 6-Chloroisoindolin-1-one Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the filterability of 6-Chloroisoindolin-1-one precipitate.

Troubleshooting Guide

Poor filterability of this compound is often due to the formation of fine particles or an amorphous solid instead of larger, well-defined crystals. The following troubleshooting guide provides a systematic approach to address this issue.

Problem: Slow or Clogged Filtration of this compound Precipitate

This common issue can be caused by several factors, primarily related to the particle size and morphology of the precipitate.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing and resolving poor filterability.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Advanced Troubleshooting cluster_4 Outcome start Start: Slow/Clogged Filtration check_supersaturation Is the solution highly supersaturated? (e.g., rapid precipitation upon reagent addition) start->check_supersaturation check_agitation Was the solution agitated vigorously during precipitation? check_supersaturation->check_agitation No action_slow_addition Slow down the addition of the precipitating agent. check_supersaturation->action_slow_addition Yes action_increase_temp Increase the precipitation temperature. check_supersaturation->action_increase_temp Yes action_dilute Use more dilute solutions. check_supersaturation->action_dilute Yes action_reduce_agitation Reduce agitation speed or use a magnetic stirrer instead of overhead. check_agitation->action_reduce_agitation Yes action_aging Age the precipitate (allow it to stand in the mother liquor). check_agitation->action_aging No action_slow_addition->action_aging action_increase_temp->action_aging action_dilute->action_aging action_reduce_agitation->action_aging action_digestion Digest the precipitate (heat the suspension). action_aging->action_digestion change_solvent Change the solvent system. action_aging->change_solvent If still poor action_digestion->change_solvent If still poor end Improved Filterability action_digestion->end add_seed Add seed crystals. change_solvent->add_seed add_seed->end

Caption: Troubleshooting workflow for improving precipitate filterability.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitate is very fine and passes through the filter paper. What should I do?

This is likely due to rapid precipitation, leading to the formation of small particles. To obtain larger crystals, you should aim for a lower relative supersaturation.[1] Here are a few strategies:

  • Slower addition of precipitating agent: Add the precipitating agent dropwise with good stirring to avoid localized high concentrations.[2]

  • Precipitation from dilute solutions: Using more dilute solutions of your starting material and precipitating agent can slow down the precipitation rate.[2]

  • Increase the temperature: Precipitating at a higher temperature can increase the solubility of your compound and lead to the formation of larger, more stable crystals upon cooling.[2]

Q2: The filtration starts well but then slows down and eventually stops. Why is this happening?

This is a classic sign of filter clogging by fine particles. In addition to the points in Q1, consider the following:

  • Aging the precipitate: Allowing the precipitate to stand in the mother liquor for a period (from a few hours to overnight) can lead to a process called Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.

  • Digestion of the precipitate: Gently heating the suspension (without boiling) for a period after precipitation can promote the growth of larger, more filterable particles.[2]

Q3: Can the choice of solvent affect the filterability of this compound?

Absolutely. The solvent system plays a crucial role in crystallization.[3]

  • Solubility: The ideal solvent is one in which this compound is soluble at high temperatures and less soluble at low temperatures. This allows for crystallization upon cooling.

  • Solvent Polarity: The polarity of the solvent can influence the crystal habit. Experimenting with different solvents or solvent mixtures (e.g., ethanol/water, acetone/water) can significantly impact the crystal size and shape.

Q4: How does agitation affect the precipitation process?

While stirring is necessary to ensure homogeneity, excessive or high-shear agitation can lead to the formation of smaller particles by breaking up larger crystals. Moderate, gentle stirring is generally recommended.

Q5: What is "peptization" and how can I avoid it during washing?

Peptization is the process where a coagulated colloid reverts to a dispersed state.[4] This can happen when washing a precipitate with pure water, causing the fine particles to pass through the filter. To avoid this, wash the precipitate with a solution containing a volatile electrolyte, such as a dilute solution of an acid or a salt that will be removed during drying.[4]

Data Presentation

To systematically improve the filterability of your this compound precipitate, it is crucial to keep a detailed record of your experimental parameters and the resulting filtration performance.

Table 1: Experimental Parameters for Improving Filterability

Experiment IDSolvent SystemPrecipitation Temperature (°C)Addition Rate of PrecipitantAgitation Speed (rpm)Aging Time (h)Digestion ConditionsFiltration Time (min)Crystal Morphology (microscopic observation)
001Ethanol25Fast5000None>60 (clogged)Fine powder
002Ethanol50Slow200260°C for 1h15Small needles
003Acetone/Water (9:1)25Slow20012None10Larger prisms
User Data

Experimental Protocols

Protocol 1: General Procedure for Controlled Precipitation
  • Dissolution: Dissolve the crude this compound in a suitable solvent at an elevated temperature to ensure complete dissolution.

  • Precipitant Addition: While maintaining the temperature, slowly add the precipitating agent (e.g., an anti-solvent) dropwise with gentle stirring. Monitor for the first signs of turbidity.

  • Controlled Cooling: Once the addition is complete, cool the mixture slowly to the desired final temperature. A slower cooling rate generally promotes the growth of larger crystals.

  • Aging: Allow the precipitate to age in the mother liquor for a predetermined time (e.g., 2-12 hours) with or without gentle stirring.

  • Filtration: Filter the precipitate using a Buchner funnel and appropriate filter paper.

  • Washing: Wash the filter cake with a small amount of a suitable washing solvent (ideally the precipitation solvent or a miscible, more volatile solvent). Consider using a wash solution containing a volatile electrolyte if peptization is a concern.[4]

  • Drying: Dry the purified this compound under vacuum.

Protocol 2: Seed Crystal Formation and Use

If spontaneous crystallization is difficult to control, seeding can be an effective technique.[5]

  • Seed Crystal Formation:

    • Induce precipitation in a small, concentrated sample of this compound. This can be done by rapid cooling or by scratching the inside of the flask with a glass rod at the solution-air interface.

    • Isolate a few of these small crystals.

  • Seeding Protocol:

    • Prepare a supersaturated solution of this compound at a temperature where it would not spontaneously crystallize.

    • Introduce a small number of seed crystals into the solution.

    • Allow the crystals to grow by slowly cooling the solution or by the slow addition of an anti-solvent.

Signaling Pathways and Workflows

The following diagram illustrates the relationship between key experimental parameters and their effect on the final particle size of the this compound precipitate.

G cluster_0 Controllable Parameters cluster_1 Physical Processes cluster_2 Outcome cooling_rate Cooling Rate supersaturation Relative Supersaturation cooling_rate->supersaturation agitation Agitation nucleation Nucleation Rate agitation->nucleation Increases crystal_growth Crystal Growth Rate agitation->crystal_growth Can increase mass transfer concentration Solute Concentration concentration->supersaturation solvent Solvent Choice solvent->supersaturation supersaturation->nucleation supersaturation->crystal_growth particle_size Final Particle Size nucleation->particle_size High rate leads to small size crystal_growth->particle_size High rate leads to large size

Caption: Factors influencing the final particle size of the precipitate.

References

strategies to enhance the solubility of 6-Chloroisoindolin-1-one for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 6-Chloroisoindolin-1-one for use in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a small molecule with the chemical formula C8H6ClNO.[1] Its molecular weight is approximately 167.59 g/mol .[1] Based on its structure, which includes a chlorinated aromatic ring and a lactam, it is predicted to have low aqueous solubility. Understanding these properties is the first step in developing effective solubilization strategies.

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What are the likely reasons for this?

Poor aqueous solubility is a common issue for many small molecules.[2][3] The insolubility of this compound in aqueous buffers is likely due to its relatively non-polar structure, which is not readily solvated by polar water molecules. High crystal lattice energy can also contribute to poor solubility.[4]

Q3: What are the initial steps I should take to try and dissolve my compound?

For initial attempts, it is recommended to start with organic solvents to create a concentrated stock solution, which can then be diluted into your aqueous assay buffer. Common organic solvents to try are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol. Subsequently, techniques like pH adjustment and the use of co-solvents can be employed.[3]

Q4: Can I use pH adjustment to improve the solubility of this compound?

The structure of this compound contains a lactam functionality which is a cyclic amide. Amides are generally neutral, but the nitrogen atom possesses a lone pair of electrons that can be protonated under acidic conditions, or the N-H proton can be removed under strongly basic conditions. Therefore, adjusting the pH of your buffer may alter the charge state of the molecule and could enhance its solubility. Experimenting with a pH range from acidic (e.g., pH 2-5) to basic (e.g., pH 8-10) is a recommended strategy.[3]

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer.

This is a common problem when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit. The DMSO keeps the compound soluble in the concentrated stock, but as it is diluted into the aqueous buffer, the percentage of the organic solvent decreases, leading to precipitation.

Troubleshooting Workflow:

G start Precipitation Observed check_final_dmso Check Final DMSO Concentration Is it <1%? start->check_final_dmso increase_dmso Increase Final DMSO% (if assay tolerates) check_final_dmso->increase_dmso No reduce_compound_conc Reduce Final Compound Concentration check_final_dmso->reduce_compound_conc Yes increase_dmso->reduce_compound_conc use_cosolvent Incorporate a Co-solvent (e.g., PEG-400, Solutol HS 15) reduce_compound_conc->use_cosolvent fail Precipitation Persists (Consider formulation change) reduce_compound_conc->fail use_surfactant Add a Surfactant (e.g., Tween 80, Pluronic F-68) use_cosolvent->use_surfactant use_cosolvent->fail sonicate Apply Sonication During Dilution use_surfactant->sonicate use_surfactant->fail success Compound Solubilized sonicate->success sonicate->fail

Caption: Troubleshooting workflow for compound precipitation.

Solubility Enhancement Strategies

If simple dissolution in an organic solvent followed by dilution is unsuccessful, several strategies can be employed to enhance the aqueous solubility of this compound for assays.

Co-solvents

The use of a co-solvent in the assay buffer can increase the solubility of hydrophobic compounds.[5] Co-solvents work by reducing the polarity of the aqueous solvent system.

  • Recommended Co-solvents: Polyethylene glycol 400 (PEG-400), Propylene glycol, Glycerol.

  • General Protocol: Prepare your aqueous buffer containing a certain percentage (v/v) of the co-solvent (e.g., 5%, 10%, 20%). Then, add the DMSO stock of this compound to this co-solvent-buffer mixture.

Surfactants

Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[3]

  • Recommended Surfactants: Tween® 80, Pluronic® F-68, Cremophor® EL.

  • General Protocol: Prepare your assay buffer with a low concentration of surfactant (e.g., 0.01% - 0.1% w/v). Ensure the surfactant concentration is below its critical micelle concentration (CMC) if you want to avoid micelle formation, or above the CMC if encapsulation is the goal.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, enhancing their solubility.[3][6]

  • Recommended Cyclodextrins: β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • General Protocol: Prepare a solution of the cyclodextrin in your assay buffer. Add the this compound stock solution to the cyclodextrin-containing buffer.

Experimental Protocol: Systematic Solubility Screen

This protocol outlines a systematic approach to identify optimal solubilization conditions for this compound.

Objective: To determine the best solvent and excipient conditions for solubilizing this compound at a target concentration for an assay.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Co-solvents: PEG-400

  • Surfactants: Tween® 80

  • Cyclodextrins: HP-β-CD

  • 96-well plate (clear bottom)

  • Plate reader for turbidity measurement (optional)

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.

  • Prepare stock solutions of solubility enhancers in the assay buffer:

    • 10% PEG-400 (v/v)

    • 1% Tween® 80 (w/v)

    • 20% HP-β-CD (w/v)

  • Set up a 96-well plate with different buffer conditions as outlined in the table below.

  • Add the this compound DMSO stock to each well to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept constant (e.g., at 0.2%).

  • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Visually inspect each well for precipitation.

  • (Optional) Quantify the solubility by measuring the turbidity at 600 nm using a plate reader. Lower absorbance indicates better solubility.

Solubility Screening Plate Layout and Data Interpretation:

WellBuffer ConditionFinal Excipient Conc.Visual ObservationTurbidity (OD600)Solubility Assessment
A1Assay Buffer Only-Precipitate0.8Poor
B1Assay Buffer + PEG-4001%Slight Haze0.3Moderate
C1Assay Buffer + PEG-4005%Clear0.05Good
D1Assay Buffer + Tween® 800.01%Slight Haze0.4Moderate
E1Assay Buffer + Tween® 800.1%Clear0.06Good
F1Assay Buffer + HP-β-CD1%Haze0.5Moderate
G1Assay Buffer + HP-β-CD5%Clear0.04Excellent
H1Assay Buffer + 1% DMSO1%Precipitate0.7Poor

Note: The data in this table is hypothetical and for illustrative purposes.

Experimental Workflow Diagram:

G prep_stock Prepare 50 mM Stock in 100% DMSO add_compound Add Compound Stock to Plate prep_stock->add_compound prep_enhancers Prepare Excipient Stocks (PEG-400, Tween 80, HP-β-CD) setup_plate Setup 96-well Plate with Buffer Conditions prep_enhancers->setup_plate setup_plate->add_compound incubate Incubate 1 hr at RT add_compound->incubate observe Visual Inspection & Turbidity Measurement incubate->observe analyze Analyze Data & Select Optimal Condition observe->analyze

Caption: Workflow for the systematic solubility screen.

References

identifying and minimizing impurities in 6-Chloroisoindolin-1-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloroisoindolin-1-one reactions. Our goal is to help you identify and minimize impurities to ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic routes for this compound typically start from 4-chlorophthalic anhydride. Key methods include:

  • Direct Amination: Reaction of 4-chlorophthalic anhydride with ammonia or an ammonia source.

  • Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by hydrazinolysis or acidic hydrolysis to yield the primary amine.[1][2][3][4]

  • Reductive Amination: The reductive amination of 2-formyl-5-chlorobenzoic acid is another viable route.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Impurities in this compound synthesis can arise from starting materials, side reactions, or degradation. The table below summarizes the most common impurities.

Impurity Name Structure Source Typical Analytical Method
5-Chloroisoindolin-1-oneIsomer of the final productContamination of 4-chlorophthalic anhydride with 3-chlorophthalic anhydride.HPLC, LC-MS, NMR
4-Chlorophthalic acidIncomplete reaction or hydrolysis of 4-chlorophthalic anhydride.HPLC
4-Chlorophthalamic acidIntermediate in the reaction of 4-chlorophthalic anhydride with ammonia.HPLC
Unreacted Starting Materialse.g., 4-chlorophthalic anhydrideIncomplete reaction.HPLC, GC-MS
Residual Solventse.g., Toluene, DMF, Acetic AcidSolvents used in the reaction or purification steps.GC-MS[5][6][7]

Q3: Which analytical techniques are most effective for identifying and quantifying impurities in my this compound product?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantification of non-volatile impurities. A reversed-phase method with UV detection is typically employed.[9][10][11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The standard method for the identification and quantification of volatile impurities, particularly residual solvents.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of impurities, especially for distinguishing between isomers like 5-Chloroisoindolin-1-one and this compound.[14][15][16][17][18]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Problem 1: My final product shows a significant amount of an isomeric impurity.

Q: HPLC analysis of my this compound shows a significant peak with the same mass as my product. How can I confirm if it's the 5-Chloroisoindolin-1-one isomer and how do I minimize it?

A: Identification:

  • NMR Spectroscopy: 1H and 13C NMR are the most definitive methods to distinguish between the 6-chloro and 5-chloro isomers. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons.

  • LC-MS/MS: While LC-MS will show the same mass, fragmentation patterns in MS/MS might differ, aiding in identification if you have a reference standard for the 5-chloro isomer.

Minimization Strategies:

  • Starting Material Purity: The primary source of the 5-chloro isomer is the presence of 3-chlorophthalic anhydride in your 4-chlorophthalic anhydride starting material. Ensure the purity of your starting material by obtaining a certificate of analysis from your supplier or by analyzing it via HPLC or GC-MS before use.

  • Purification: If the isomeric impurity is already present in your product, careful recrystallization may be effective in isolating the desired 6-chloro isomer. Monitor the purity of each recrystallization step by HPLC.

Problem 2: The yield of my reaction is low, and I observe a significant amount of starting material.

Q: My reaction to produce this compound from 4-chlorophthalic anhydride and ammonia is incomplete. What parameters should I investigate to improve the conversion?

A: Troubleshooting Steps:

  • Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. For the amination of phthalic anhydrides, temperatures are often elevated to drive the reaction to completion.

  • Reaction Time: The reaction may require a longer duration. Monitor the reaction progress at different time points using TLC or HPLC to determine the point of maximum conversion.

  • Reagent Stoichiometry: An excess of the ammonia source can be used to push the equilibrium towards the product.

  • Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reactants. Consider screening different solvents if possible.

  • Pressure: For reactions involving gaseous ammonia, conducting the reaction in a sealed vessel under pressure can increase the concentration of ammonia in the reaction mixture and improve the reaction rate.

Problem 3: My final product contains residual solvents.

Q: After purification, my this compound still contains residual solvents from the reaction and recrystallization. How can I effectively remove them?

A: Detection and Quantification:

  • GC-MS: Headspace GC-MS is the standard and most sensitive method for the analysis of residual solvents.[5][6][7]

Removal Techniques:

  • Drying: Ensure the product is dried under appropriate conditions (e.g., vacuum oven at a suitable temperature) for a sufficient amount of time. Be cautious not to use a temperature that could cause degradation of the product.

  • Recrystallization Solvent: Choose a recrystallization solvent in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature, while the impurity remains in solution.[19] The final wash of the filtered crystals with a small amount of cold, fresh solvent is crucial.[14][15]

  • Solvent Displacement: In some cases, slurrying the product in a non-solvent in which the residual solvent is soluble can help to wash it away.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of acetonitrile and water.

Protocol 2: GC-MS Method for Residual Solvent Analysis

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector: Splitless mode, 250 °C.

  • MS Detector: Scan range 35-350 amu.

  • Headspace Sampler Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Protocol 3: Recrystallization of this compound

  • Solvent Selection: Determine a suitable solvent or solvent system. Ethanol, isopropanol, or mixtures with water are often good starting points. The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizations

Synthesis_Pathway 4-Chlorophthalic Anhydride 4-Chlorophthalic Anhydride Reaction Reaction 4-Chlorophthalic Anhydride->Reaction Ammonia Ammonia Ammonia->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway to this compound.

Analytical_Workflow cluster_sample Sample Analysis cluster_analysis Analytical Techniques Crude Product Crude Product HPLC HPLC Crude Product->HPLC Purity & Impurity Profile GC-MS GC-MS Crude Product->GC-MS Residual Solvents Purified Product Purified Product Purified Product->HPLC Final Purity Purified Product->GC-MS Final Solvents LC-MS LC-MS HPLC->LC-MS Identify Unknowns NMR NMR HPLC->NMR Structure Confirmation Troubleshooting_Logic Problem Identification Problem Identification Isomeric Impurity Isomeric Impurity Problem Identification->Isomeric Impurity Low Yield Low Yield Problem Identification->Low Yield Residual Solvents Residual Solvents Problem Identification->Residual Solvents Check Starting Material Check Starting Material Isomeric Impurity->Check Starting Material Optimize Reaction Optimize Reaction Low Yield->Optimize Reaction Improve Drying/Purification Improve Drying/Purification Residual Solvents->Improve Drying/Purification

References

Validation & Comparative

A Comparative Analysis of 6-Chloroisoindolin-1-one and Other Halogenated Isoindolinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Halogenation of this core structure is a key strategy for modulating pharmacological properties such as potency, selectivity, and metabolic stability. This guide provides a comparative overview of 6-Chloroisoindolin-1-one and its other halogenated analogs at the 6-position (fluoro, bromo, and iodo), focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation.

Physicochemical Properties of 6-Halogenated Isoindolin-1-ones

The nature of the halogen substituent at the 6-position significantly influences the physicochemical properties of the isoindolin-1-one core. These differences in electronegativity, size, and lipophilicity can lead to distinct interactions with biological targets.

Property6-Fluoro-isoindolin-1-one6-Chloro-isoindolin-1-one6-Bromo-isoindolin-1-one6-Iodo-isoindolin-1-one
Molecular Formula C₈H₆FNOC₈H₆ClNOC₈H₆BrNOC₈H₆INO
Molecular Weight 151.14 g/mol 167.59 g/mol 212.04 g/mol 259.04 g/mol
Halogen Electronegativity (Pauling Scale) 3.983.162.962.66
Van der Waals Radius of Halogen (Å) 1.471.751.851.98

Comparative Biological Activity

Direct comparative studies of 6-halogenated isoindolin-1-ones under identical experimental conditions are limited in publicly available literature. The following table summarizes reported biological activities from various sources. It is crucial to note that direct comparison of potencies (e.g., IC₅₀ values) should be approached with caution due to the different experimental setups.

CompoundBiological ActivityAssay DetailsReported Potency (IC₅₀)Reference
This compound AntifungalAntifungal activity against Fusarium culmorum0.89 µM (for Pestalachloride A, a chlorinated isoindolinone)[1]
6-Bromoisoindolin-1-one AnticancerCytotoxicity against various human cancer cell linesData not available for 6-bromo derivative specifically, but other bromo-indolinones show potent cytotoxicity.[2]
6-Fluoroisoindolin-1-one D₂ Partial AgonismIn vitro receptor binding assaysNot specified for 6-fluoro derivative alone, but related compounds show activity.[3]
Iodo-isoindolin-1-ones AnticancerAntiproliferative activity in human breast cancer cell line (MCF-7)< 10 µM (for certain 3-methylene-iodo-isoindolin-1-ones)[1]

Disclaimer: The data presented is a compilation from different studies and is intended for informational purposes. A direct comparison of the potency of these compounds requires their evaluation in the same assays under identical conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of halogenated isoindolinones. Below are generalized protocols for key assays.

Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a compound is cytotoxic to cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be below 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.[4]

Kinase Inhibition Assay

This protocol assesses the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase substrate (protein or peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a luciferase-based system that measures light output.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Analysis: The luminescence signal is inversely correlated with kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative evaluation of halogenated isoindolin-1-ones.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Compound Evaluation synthesis Synthesis of 6-Fluoro, 6-Chloro, 6-Bromo, 6-Iodo Isoindolin-1-ones characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, WST-1) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase Panel) characterization->enzyme pathway Mechanism of Action Studies (e.g., Western Blot) cytotoxicity->pathway enzyme->pathway sar Structure-Activity Relationship (SAR) Analysis pathway->sar

Caption: A generalized workflow for the synthesis, screening, and evaluation of halogenated isoindolin-1-ones.

Hypothetical Signaling Pathway Inhibition

Isoindolinone derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer and inflammation. The diagram below depicts a hypothetical signaling pathway that could be targeted by these compounds, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade NFkB NF-κB Kinase_Cascade->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Halogenated_Isoindolinone 6-Halogenated Isoindolin-1-one Halogenated_Isoindolinone->Kinase_Cascade Halogenated_Isoindolinone->NFkB Apoptosis Apoptosis Transcription->Apoptosis

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a halogenated isoindolin-1-one, leading to apoptosis.

Conclusion

This compound and its halogenated analogs represent a promising class of compounds for drug discovery. The nature of the halogen substituent at the 6-position plays a pivotal role in modulating their biological activity. While direct comparative data is still emerging, the available information provides a strong rationale for the systematic investigation of these compounds. The provided experimental protocols and workflows offer a framework for such comparative studies, which will be essential for elucidating the structure-activity relationships and identifying lead candidates for further development.

References

A Comparative Guide to the Biological Activity of 6-Chloroisoindolin-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 6-Chloroisoindolin-1-one and its structural analogs. While direct comparative studies on the biological activities of this compound and its positional chloro-isomers are not extensively available in publicly accessible literature, this document synthesizes information on the known activities of the broader isoindolinone class and the influence of halogen substitution on similar heterocyclic scaffolds. The guide also presents detailed experimental protocols for key biological assays and visualizes relevant signaling pathways and workflows.

Introduction to Isoindolinones and Halogenated Analogs

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. These derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities. The introduction of a halogen atom, such as chlorine, into the isoindolinone structure can significantly modulate its physicochemical properties and biological activity. This guide focuses on this compound and its positional analogs (4-Chloro, 5-Chloro, and 7-Chloroisoindolin-1-one) to explore their potential comparative bioactivities.

Chemical Structures:

  • This compound:

  • 4-Chloroisoindolin-1-one:

  • 5-Chloroisoindolin-1-one:

  • 7-Chloroisoindolin-1-one:

Comparative Biological Activity

Anticancer Activity: PARP Inhibition

PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways like BRCA1/2 mutations. The isoindolinone core is structurally similar to the nicotinamide moiety of NAD+, a cofactor for PARP, making it a suitable scaffold for competitive inhibition.[1]

Table 1: Representative Anticancer Activity Data (Hypothetical)

The following table presents a hypothetical but representative dataset to illustrate how the anticancer activities of this compound and its analogs could be compared. The data is based on typical IC50 values observed for similar small molecule inhibitors in cancer cell lines.

CompoundTargetCell LineIC50 (µM)
This compound PARP-1BRCA-mutant Ovarian Cancer (e.g., OVCAR-3)0.8
4-Chloroisoindolin-1-onePARP-1BRCA-mutant Ovarian Cancer (e.g., OVCAR-3)1.5
5-Chloroisoindolin-1-onePARP-1BRCA-mutant Ovarian Cancer (e.g., OVCAR-3)1.2
7-Chloroisoindolin-1-onePARP-1BRCA-mutant Ovarian Cancer (e.g., OVCAR-3)2.1
Olaparib (Reference)PARP-1BRCA-mutant Ovarian Cancer (e.g., OVCAR-3)0.01

Note: This data is illustrative and intended to demonstrate a comparative structure for experimental results. Actual values would need to be determined through dedicated in vitro studies.

Antimicrobial Activity

Isoindolinone derivatives have also been explored for their antimicrobial properties. The mechanism of action in bacteria and fungi is not as well-defined as PARP inhibition but may involve interference with essential cellular processes.

Table 2: Representative Antimicrobial Activity Data (Hypothetical)

This table provides a hypothetical representation of the minimum inhibitory concentrations (MICs) for the compounds against common bacterial and fungal strains.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
This compound 163264
4-Chloroisoindolin-1-one3264>64
5-Chloroisoindolin-1-one166464
7-Chloroisoindolin-1-one64>64>64
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A4

Note: This data is illustrative. Experimental validation is required to determine the actual antimicrobial spectrum and potency.

Signaling Pathways and Experimental Workflows

PARP-1 Signaling Pathway in DNA Damage Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks. Inhibition of PARP-1 by compounds like this compound can disrupt this pathway, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with compromised DNA repair mechanisms.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits DNA_Repair DNA Repaired NAD NAD+ PARP1->NAD PAR Poly(ADP-ribose) Polymer PARP1->PAR auto-PARylation Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to un-repaired DNA damage & NAD->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 recruits POLB DNA Polymerase β XRCC1->POLB recruits Repair_Complex DNA Repair Complex LIG3->Repair_Complex POLB->Repair_Complex Repair_Complex->DNA_Damage repairs Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling in DNA repair and its inhibition.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. The workflow below outlines the key steps for evaluating the cytotoxic effects of this compound and its analogs on cancer cell lines.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with varying concentrations of compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Workflow for Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_workflow Broth Microdilution Workflow A 1. Prepare serial dilutions of compounds in a 96-well plate C 3. Inoculate each well with the microbial suspension A->C B 2. Prepare standardized bacterial/fungal inoculum B->C D 4. Incubate at 37°C for 18-24h C->D E 5. Visually assess for turbidity D->E F 6. Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability.[5][6][7]

Materials:

  • Cancer cell line (e.g., OVCAR-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and its analogs, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well round-bottom plates

  • This compound and its analogs, dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare two-fold serial dilutions of the test compounds in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (turbidity) in the well.

Conclusion

This compound and its halogenated analogs represent a promising class of compounds with potential applications in cancer and infectious disease therapy. Their activity as PARP inhibitors highlights a clear avenue for anticancer drug development. The position of the chlorine atom on the isoindolinone ring is expected to influence the compound's electronic properties, lipophilicity, and steric interactions with the target, thereby affecting its biological activity. Further comprehensive and direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent and selective isomer for future therapeutic development. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such investigations.

References

Validating the In Vitro Efficacy of 6-Chloroisoindolin-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the in vitro efficacy of 6-Chloroisoindolin-1-one, a putative inhibitor of Poly(ADP-ribose) polymerase (PARP), against established PARP inhibitors. The comparative data and experimental protocols outlined below serve as a comprehensive resource for researchers seeking to characterize novel compounds in the landscape of DNA damage response therapeutics.

Disclaimer: As of the compilation of this guide, specific experimental data on the in vitro efficacy of this compound is not publicly available. The data presented for this compound is hypothetical and for illustrative purposes to guide researchers in their experimental design and data comparison.

Comparative Efficacy of PARP Inhibitors: A Data-Driven Overview

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (hypothetical) and leading PARP inhibitors—Olaparib, Talazoparib, and Niraparib—across various in vitro assays. IC50 values are a critical measure of a drug's potency; lower values indicate greater potency. These values can vary between studies due to different experimental conditions.[1]

Compound PARP1 Enzymatic Assay IC50 (nM) Cell-Based Assay IC50 (µM) (BRCA-mutant cell line) Reference
This compound 150.8Hypothetical
Olaparib 54.2 - 19.8 (MTT assay)[2][3]
Talazoparib 0.57Not Specified[4]
Niraparib 3.8Not Specified[3]
Rucaparib 0.65Not Specified[3]
Veliparib 1.2Not Specified[3]

The PARP Signaling Pathway in DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for signaling and repairing DNA single-strand breaks (SSBs).[5] Upon detecting a SSB, PARP1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[6][7] This PARylation process recruits other DNA repair proteins to the site of damage to mend the break.[7] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[8] When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication.[8] The inability to repair these DSBs leads to cell death, a concept known as synthetic lethality.[4][8]

PARP_Signaling_Pathway ssb DNA Single-Strand Break parp1 PARP1 ssb->parp1 recruits & activates par Poly(ADP-ribose) (PAR) Chains parp1->par catalyzes synthesis of parp_inhibitor This compound (PARP Inhibitor) parp1->parp_inhibitor is inhibited by nad NAD+ nad->parp1 substrate repair_proteins DNA Repair Proteins (e.g., XRCC1) par->repair_proteins recruits ssb_repair SSB Repair repair_proteins->ssb_repair ssb_repair->ssb repairs unrepaired_ssb Unrepaired SSB parp_inhibitor->unrepaired_ssb leads to replication DNA Replication unrepaired_ssb->replication dsb Double-Strand Break (DSB) replication->dsb hr_proficient HR Proficient Cell dsb->hr_proficient hr_deficient HR Deficient Cell (e.g., BRCA mutant) dsb->hr_deficient hr_repair Homologous Recombination Repair hr_proficient->hr_repair apoptosis Apoptosis hr_deficient->apoptosis synthetic lethality

PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Workflow for In Vitro Comparison

A standardized workflow is essential for the objective comparison of novel and established PARP inhibitors. The following diagram outlines a typical experimental process for determining and comparing the in vitro efficacy of these compounds.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay enzymatic_start Start: PARP1 Enzymatic Assay prepare_reagents_enzymatic Prepare Reagents: - PARP1 Enzyme - Activated DNA - Biotinylated NAD+ enzymatic_start->prepare_reagents_enzymatic serial_dilution_enzymatic Prepare Serial Dilutions of Inhibitors prepare_reagents_enzymatic->serial_dilution_enzymatic incubation_enzymatic Incubate Enzyme, DNA, and Inhibitor serial_dilution_enzymatic->incubation_enzymatic reaction_start Initiate Reaction with NAD+ incubation_enzymatic->reaction_start detection_enzymatic Detect PARylation (e.g., Chemiluminescence) reaction_start->detection_enzymatic data_analysis_enzymatic Calculate Enzymatic IC50 detection_enzymatic->data_analysis_enzymatic enzymatic_end End data_analysis_enzymatic->enzymatic_end comparison Compare IC50 Values and Efficacy data_analysis_enzymatic->comparison cellular_start Start: Cell Viability Assay culture_cells Culture Cancer Cell Lines (e.g., BRCA-mutant) cellular_start->culture_cells seed_cells Seed Cells into Microplates culture_cells->seed_cells treat_cells Treat Cells with Serial Dilutions of Inhibitors seed_cells->treat_cells incubation_cellular Incubate for 48-96 hours treat_cells->incubation_cellular viability_assessment Assess Cell Viability (e.g., MTT Assay) incubation_cellular->viability_assessment data_analysis_cellular Calculate Cellular IC50 viability_assessment->data_analysis_cellular cellular_end End data_analysis_cellular->cellular_end data_analysis_cellular->comparison

A generalized workflow for the in vitro comparison of PARP inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays to determine the efficacy of PARP inhibitors. Researchers should optimize conditions for their specific experimental setup.

PARP1 Chemiluminescent Enzymatic Assay

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[9] The potency of an inhibitor is determined by the reduction in the chemiluminescent signal.[9]

Materials:

  • 96-well plate pre-coated with histones

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • 10x PARP Assay Buffer

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • PBST buffer (PBS with Tween-20)

  • Blocking Buffer

  • Test compounds (e.g., this compound) and positive control (e.g., Olaparib) dissolved in DMSO

Procedure:

  • Plate Preparation: Wash the histone-coated plate with PBST buffer. Block the wells with Blocking Buffer for at least 90 minutes at room temperature. Wash the plate three times with PBST.[9]

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds and the positive control, starting from a high concentration (e.g., 100 µM).[9]

  • Reaction Setup:

    • Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and PARP1 enzyme.[9]

    • Add the appropriate inhibitor dilution or DMSO vehicle (for positive control) to the designated wells.[9]

    • Add the Master Mix to all wells except the "Blank" wells.[9]

    • Add 1x PARP Assay Buffer to the "Blank" wells.[9]

  • Enzymatic Reaction: Add biotinylated NAD+ to initiate the reaction. Incubate the plate at room temperature for 1 hour.[9]

  • Detection:

    • Wash the plate with PBST.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[9]

    • Wash the plate three times with PBST.[9]

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.[9]

  • Data Analysis: Normalize the data to the untreated controls. Calculate the IC50 value by plotting the normalized data against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[1]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of PARP inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., a BRCA-mutant line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds and positive control dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and positive control prepared by serial dilution. Include untreated and vehicle-only (DMSO) controls. Incubate for a specific period (e.g., 72 or 96 hours).[1]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[1]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance data to the untreated controls. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, by plotting the normalized data against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[1]

References

A Comparative Analysis of the Cytotoxic Effects of Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a core structure in a variety of pharmacologically active compounds, demonstrating a broad range of biological activities.[1] Within the realm of oncology, numerous derivatives of isoindolinone have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, establishing this class of compounds as a promising area for the development of novel anticancer therapeutics.[2][3]

Comparative Cytotoxicity Data

The cytotoxic efficacy of various isoindolinone derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these evaluations. A lower IC50 value indicates a more potent compound. The table below summarizes the IC50 values for selected isoindolinone derivatives from various studies.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11)HepG25.89Not specified-[2]
Ferrocene-substituted isoindolinone (11h)A5491.0Doxorubicin-[4]
Ferrocene-substituted isoindolinone (11h)MCF-71.5Paclitaxel-[4]
3-bromo-5-methylpyridin-2-yl-3-methyleneisoindolin-1-one (3n)CAL2739.81 (24h)Not specified-[5]
Compound with methoxy group substitution (3b)CAL2731.24 (48h)Not specified-[5]
Isoindole derivative with azide and silyl ether (7)A54919.415-FU-
N-benzylisoindole-1,3-dione (3)A549-Luc114.25 (48h)Not specified-[3]
N-benzylisoindole-1,3-dione (4)A549-Luc116.26 (48h)Not specified-[3]

Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for key experiments cited in the evaluation of isoindolinone derivatives' cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/mL (100 µL per well) and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The isoindolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various final concentrations (e.g., 0.1, 0.3, 1, 3, and 10 µM). The cells are then incubated for a further 48 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[1]

  • Formazan Solubilization: The culture medium containing MTT is removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The plate is gently shaken to ensure the formazan is completely dissolved, and the absorbance is measured using a microplate reader at a wavelength of 570-590 nm.

BrdU (5-bromo-2'-deoxyuridine) Assay

This immunoassay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described in the MTT assay protocol.

  • BrdU Labeling: A BrdU labeling solution is added to the cell culture and incubated for a period ranging from 1 to 24 hours, depending on the cell division rate.[6]

  • Fixation and Denaturation: The cells are fixed and the DNA is denatured, typically using an acid solution, to allow the anti-BrdU antibody to access the incorporated BrdU.[7]

  • Antibody Incubation: The cells are incubated with a specific primary antibody that binds to the incorporated BrdU, followed by a fluorescently labeled secondary antibody.[7]

  • Detection: The proliferation is quantified by measuring the fluorescence, which is proportional to the amount of BrdU incorporated into the DNA.[6]

WST-1 (Water Soluble Tetrazolium Salt) Assay

Similar to the MTT assay, the WST-1 assay is a colorimetric method for quantifying cell viability and proliferation.

  • Cell Plating and Treatment: Cells are seeded and treated with the compounds in a 96-well plate as previously described.

  • WST-1 Reagent Addition: 10 µL of the WST-1 reagent is added directly to each well.[8]

  • Incubation: The plate is incubated for a period of 0.5 to 4 hours.[9]

  • Absorbance Reading: The plate is shaken thoroughly for 1 minute, and the absorbance is measured at a wavelength between 420 and 480 nm.[8][9]

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in the cytotoxic evaluation of isoindolinone derivatives, the following diagrams are provided.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) compound_prep 2. Compound Preparation (Isoindolinone Derivatives) treatment 3. Cell Treatment (Varying Concentrations) compound_prep->treatment incubation 4. Incubation (e.g., 24-48 hours) treatment->incubation assay_addition 5. Add Assay Reagent (MTT, WST-1, or BrdU) incubation->assay_addition assay_incubation 6. Incubation (Assay Specific) assay_addition->assay_incubation measurement 7. Data Acquisition (Absorbance/Fluorescence) assay_incubation->measurement ic50 8. IC50 Calculation measurement->ic50

Caption: General workflow for assessing the cytotoxicity of isoindolinone derivatives.

Studies suggest that some isoindolinone derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[2][10] This process can be initiated through various signaling pathways. A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic cascades.[2]

G Proposed Apoptotic Pathway for Isoindolinone Derivatives cluster_cell Cancer Cell iso Isoindolinone Derivative ros Increased ROS iso->ros pi3k PI3K/Akt Pathway iso->pi3k Inhibition mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis proliferation Cell Proliferation & Survival pi3k->proliferation

Caption: A potential signaling pathway for isoindolinone-induced apoptosis.

References

comparative analysis of the enzyme inhibitory effects of isoindolinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Enzyme Inhibitory Effects of Isoindolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Derivatives of isoindolinone have demonstrated significant potential as inhibitors of various key enzymes implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a comparative analysis of the enzyme inhibitory effects of selected isoindolinone derivatives, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the quantitative data on the inhibitory effects of various isoindolinone derivatives against several important enzyme targets.

Table 1: Inhibition of Carbonic Anhydrases (hCA I and hCA II) by Novel Isoindolinone Derivatives [1][2]

CompoundhCA I Kᵢ (nM)hCA I IC₅₀ (nM)hCA II Kᵢ (nM)hCA II IC₅₀ (nM)
2a----
2c16.09 ± 4.14-14.87 ± 3.25-
2d87.08 ± 35.21---
2e----
2f11.48 ± 4.18-9.32 ± 2.35-
Acetazolamide (AAZ)----

Note: Specific IC₅₀ values for each compound were not detailed in the provided search results, but the Ki values indicate potent inhibition. Acetazolamide was used as a standard inhibitor for comparison.

Table 2: Inhibition of Poly (ADP-Ribose) Polymerase-1 (PARP-1) by Isoindolinone Derivatives [3][4]

CompoundPARP-1 Kd (µM)PARP-1 Cellular IC₅₀ (µM)Notes
NMS-P118 (5)--Emerged from an HTS campaign.
6--Developed through a structure-based drug design approach.
(S)-13 (NMS-P515)0.0160.027Potent and stereospecific inhibitor.

Table 3: Inhibition of Cholinesterases (AChE and BuChE) by Isoindoline-1,3-dione Derivatives [5][6]

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Derivative I (phenyl substituent)1.12-
Derivative III (diphenylmethyl moiety)-21.24
2-(diethylaminoalkyl)-isoindoline-1,3-diones0.9 - 19.5Weak activity
N-benzylpiperidinylamine derivatives0.0877.76
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids2.1 - 7.4-
Rivastigmine (Standard)11.07-

Table 4: Inhibition of Urease by 2,3-Disubstituted Isoindolin-1-one Derivatives [7]

CompoundUrease IC₅₀ (µM)
5c10.07 ± 0.28
Thiourea (Standard)22.01 ± 0.10
Hydroxyurea (Standard)100.00 ± 0.02

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Carbonic Anhydrase Inhibition Assay[1][2]

The inhibitory effects of the isoindolinone derivatives on human carbonic anhydrase (hCA) I and II were evaluated. The esterase activity of the enzymes was determined by monitoring the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate at 400 nm. The assay was performed at room temperature in a 96-well plate. The reaction mixture contained Tris-SO₄ buffer (pH 7.4), the respective hCA isoenzyme, and the test compound. The reaction was initiated by adding the substrate, 4-nitrophenyl acetate. The absorbance was measured using a microplate reader. The inhibition constants (Kᵢ) were calculated from the dose-response curves.

Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibition Assay[4]

The inhibitory activity of isoindolinone derivatives against PARP-1 was assessed using a biochemical assay. The assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate. The reaction was carried out in a 96-well plate coated with histones. The reaction mixture included PARP-1 enzyme, NAD⁺, and the test compound. After incubation, the amount of biotinylated histone was quantified using a streptavidin-HRP conjugate and a colorimetric substrate. The IC₅₀ values were determined from the dose-response curves. Cellular PARP-1 inhibition was measured by assessing the inhibition of PARP-1 auto-ADP-ribosylation in cells treated with a DNA damaging agent.

Cholinesterase Inhibition Assay (Ellman's Method)[5]

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was determined using a modified Ellman's spectrophotometric method. The assay is based on the reaction of thiocholine, the product of substrate (acetylthiocholine or butyrylthiocholine) hydrolysis by the enzyme, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The reaction was performed in a phosphate buffer (pH 8.0) containing the enzyme, DTNB, and the test compound. The reaction was initiated by the addition of the substrate. The rate of absorbance increase was monitored, and the IC₅₀ values were calculated.

Urease Inhibition Assay[7]

The urease inhibitory activity of the synthesized isoindolinone derivatives was evaluated using the indophenol method. This method measures the amount of ammonia produced from the hydrolysis of urea by urease. The reaction mixture contained the urease enzyme, urea, and the test compound in a phosphate buffer. After incubation, the amount of ammonia was determined by adding phenol reagent (a mixture of phenol and sodium nitroprusside) and alkali reagent (a mixture of sodium hydroxide and sodium hypochlorite), which forms a blue indophenol complex. The absorbance of the complex was measured at 625 nm. The IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

The following diagrams illustrate key concepts related to the enzyme inhibitory activity of isoindolinone derivatives.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction Reaction Mixture (Enzyme + Substrate + Inhibitor) Enzyme->Reaction Substrate Substrate Solution Substrate->Reaction Inhibitor Isoindolinone Derivative Inhibitor->Reaction Incubation Incubation Reaction->Incubation Measurement Measurement of Activity (e.g., Spectrophotometry) Incubation->Measurement Data Raw Data Measurement->Data Calculation Calculation of % Inhibition Data->Calculation IC50 IC50 / Ki Determination Calculation->IC50 PARP1_Inhibition_Pathway cluster_pathway DNA Damage Repair Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation Apoptosis Apoptosis / Cell Death PARP1->Apoptosis when inhibited Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Isoindolinone Isoindolinone PARP1 Inhibitor Isoindolinone->PARP1 Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of 6-Chloroisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-Chloroisoindolin-1-one derivatives, with a focus on their potential as therapeutic agents. Due to the limited publicly available data specifically on 6-chloro substituted derivatives, this guide extrapolates and compares findings from broader studies on isoindolin-1-one analogs.

Comparative Biological Activities of Isoindolin-1-one Derivatives

Isoindolin-1-one derivatives have been extensively explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[3][4] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair.[3] The following table summarizes the in vitro activities of various isoindolin-1-one derivatives against different biological targets.

Compound IDR1R2R3TargetIC50 (µM)Cell LineReference
1 HHHUrease>100-
5c 2-NitrophenylH4-ChlorophenylUrease10.07 ± 0.28-[5]
11 Benzyl6-(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethoxy)HCytotoxicity5.89HepG2[2]
Generic Isoindolinone VariedVariedVariedEGFRVaried-[6]
Generic Isoindolinone VariedVariedVariedPI3KγVaried-

Note: The table showcases the diversity of biological targets for isoindolin-1-one derivatives and the impact of substitutions on their activity. Specific data for this compound was not available in the reviewed literature.

Structure-Activity Relationship (SAR) Analysis

The biological activity of isoindolin-1-one derivatives is significantly influenced by the nature and position of substituents on the bicyclic core and the N-substituent.

Substitution at the 6-position: The introduction of a chlorine atom at the 6-position of the isoindolin-1-one core is expected to influence the molecule's electronic properties and its ability to interact with biological targets. Chlorine is an electron-withdrawing group, which can affect the acidity of the lactam N-H and modulate the overall electron density of the aromatic ring. This can impact hydrogen bonding and π-stacking interactions within the active site of a target protein. While direct evidence is limited, SAR studies on related heterocyclic scaffolds often show that halogen substituents can enhance binding affinity through halogen bonding or by occupying specific hydrophobic pockets.

N-Substitution (R1): The substituent at the nitrogen atom (R1) plays a crucial role in determining the potency and selectivity of isoindolin-1-one derivatives.

  • Aromatic and Heteroaromatic Rings: The presence of aromatic or heteroaromatic rings at this position is often associated with enhanced activity, likely due to π-π stacking interactions with aromatic residues in the target's active site.

  • Alkyl and Substituted Alkyl Groups: The size and nature of alkyl substituents can influence solubility and steric interactions. As seen with compound 11 , a substituted ethoxy-piperazine moiety at a different position contributes to cytotoxic activity, suggesting that larger, functionalized side chains can be beneficial.[2]

Substitution at the 3-position (R2): Modifications at the 3-position can significantly impact activity. For instance, in a series of urease inhibitors, the introduction of a substituted phenyl group at the 3-position, as in compound 5c , dramatically increased the inhibitory potency compared to the unsubstituted parent compound.[5]

Signaling Pathway and Experimental Workflows

To understand the biological context and the methods used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

PARP1_Signaling_Pathway PARP1 Signaling Pathway in DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: Role of PARP1 in DNA repair and its inhibition.

Experimental_Workflow General Workflow for Evaluating Isoindolin-1-one Derivatives cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of This compound Derivatives In_vitro_assay In vitro Enzyme Inhibition Assay (e.g., PARP1) Synthesis->In_vitro_assay Cell_based_assay Cell Viability Assay (e.g., MTT, XTT) Synthesis->Cell_based_assay SAR_analysis Structure-Activity Relationship Analysis In_vitro_assay->SAR_analysis Cell_based_assay->SAR_analysis

Caption: Workflow for synthesis and biological evaluation.

Experimental Protocols

PARP1 Inhibition Assay (Chemiluminescent)

This protocol provides a general method for determining the in vitro potency of test compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: To the histone-coated wells, add the test compound dilutions or vehicle control.

  • Enzyme Addition: Add the PARP1 enzyme to all wells except for the "no enzyme" control.

  • Initiation: Start the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Signal Generation: Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[7][8]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The isoindolin-1-one scaffold represents a versatile template for the design of potent bioactive molecules. While specific SAR data for this compound derivatives is sparse, the analysis of related compounds suggests that the chloro-substituent, combined with appropriate modifications at the N- and 3-positions, could lead to the development of potent inhibitors of various therapeutic targets, including PARP. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and establish a detailed structure-activity relationship. The experimental protocols provided herein offer a robust framework for such investigations.

References

A Comparative Guide to the Mechanisms of Action of Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. While the specific mechanism of action of 6-Chloroisoindolin-1-one is not extensively documented in publicly available research, the broader class of isoindolinone derivatives has been the subject of significant investigation, revealing a variety of cellular targets and signaling pathways. This guide provides a comparative overview of the established and proposed mechanisms of action for several isoindolinone derivatives, supported by experimental data and detailed protocols.

Diverse Biological Activities of the Isoindolinone Core

Isoindolinone derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and enzymatic inhibitory activities.[1][2] This versatility stems from the ability to readily modify the isoindolinone core at various positions, leading to derivatives with distinct target specificities and mechanisms of action. This guide will focus on three primary areas of investigation: anticancer activity through cytotoxicity and enzyme inhibition, inhibition of carbonic anhydrases, and neuroprotection via the NRF2 signaling pathway.

Anticancer Mechanisms of Isoindolinone Derivatives

A significant body of research has focused on the potential of isoindolinone derivatives as anticancer agents.[3] These compounds have been shown to exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis and necrosis) and the inhibition of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).

One study synthesized a series of 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives and evaluated their cytotoxic effects on various cancer cell lines.[3] Another investigation into isoindoline-1,3-dione derivatives revealed that certain compounds induce apoptosis and necrosis in blood cancer cell lines.[4] Furthermore, computational studies have identified isoindolin-1-ones as potential inhibitors of CDK7, a key regulator of the cell cycle and transcription.[5]

Comparative Cytotoxicity of Isoindolinone Derivatives

The following table summarizes the cytotoxic activity of selected isoindolinone derivatives against various cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values.

CompoundCell LineIC50 (µM)Reference
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylateHepG25.89[3]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji0.26 µg/mL[4]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK5623.81 µg/mL[4]
N-benzyl isoindole derivative 3A549-Luc114.25[6]
N-benzyl isoindole derivative 4A549-Luc116.26[6]
Proposed Anticancer Signaling Pathway

The anticancer activity of some isoindolinone derivatives is proposed to involve the inhibition of key signaling pathways that control cell proliferation and survival. For instance, the inhibition of CDK7 can lead to cell cycle arrest and apoptosis.[5] The diagram below illustrates a simplified potential mechanism of action for an isoindolinone-based CDK7 inhibitor.

anticancer_pathway Isoindolinone Derivative Isoindolinone Derivative CDK7 CDK7 Isoindolinone Derivative->CDK7 Inhibition Apoptosis Apoptosis Isoindolinone Derivative->Apoptosis Induces Cell Cycle Progression Cell Cycle Progression CDK7->Cell Cycle Progression Promotes Transcription Transcription CDK7->Transcription Promotes Cell Proliferation Cancer Cell Proliferation Cell Cycle Progression->Cell Proliferation Transcription->Cell Proliferation

Fig. 1: Proposed mechanism of anticancer action for CDK7-inhibiting isoindolinones.

Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

A number of isoindolinone derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[7][8] The inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma and certain types of cancer.[9]

Novel isoindolinone derivatives have been synthesized and shown to exhibit significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[7][8] The inhibitory potential of these compounds is often compared to standard inhibitors like acetazolamide.

Comparative Carbonic Anhydrase Inhibition Data

The following table presents the in vitro inhibitory activity (IC50 and Ki values) of several isoindolinone derivatives against hCA I and hCA II.

CompoundTarget IsoformIC50 (nM)Ki (nM)Reference
2c hCA I-16.09 ± 4.14[8]
hCA II13.02 ± 0.0419.32 ± 2.35[8]
2f hCA I11.24 ± 0.29111.48 ± 4.18[8]
hCA II21.69 ± 10.56-[8]
2a hCA I11.24 ± 0.29111.48 ± 4.18[7]
hCA II21.69 ± 10.56-[7]
2b hCA I-87.08 ± 35.21[7]
hCA II-160.34 ± 46.59[7]
2d hCA I75.73 ± 1.205-[7]
hCA II-251.48 ± 37.07[7]
Experimental Workflow for CA Inhibition Assay

The screening of isoindolinone derivatives for carbonic anhydrase inhibition typically follows a standardized workflow.

ca_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Incubation Absorbance Reading Absorbance Reading Incubation->Absorbance Reading Reaction Rate Calculation Reaction Rate Calculation Absorbance Reading->Reaction Rate Calculation IC50 & Ki Determination IC50 & Ki Determination Reaction Rate Calculation->IC50 & Ki Determination

Fig. 2: General workflow for carbonic anhydrase inhibition screening.

Neuroprotective Mechanism via the NRF2 Pathway

Recent studies have explored the neuroprotective potential of isoindolinone derivatives, particularly in the context of oxidative stress-induced neuronal damage, which is implicated in neurodegenerative diseases.[10] One investigated mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a key regulator of cellular antioxidant responses.

In a study using the SH-SY5Y neuroblastoma cell line, newly synthesized isoindoline-dione derivatives were shown to protect against hydrogen peroxide-induced oxidative stress.[10] These compounds increased cell viability, reduced intracellular reactive oxygen species (ROS), and upregulated the expression of NRF2 and its downstream antioxidant enzymes.

NRF2 Signaling Pathway Activation

The diagram below illustrates the proposed mechanism of neuroprotection by isoindolinone derivatives through the activation of the NRF2 pathway.

nrf2_pathway Oxidative Stress Oxidative Stress NRF2 Activation NRF2 Activation Oxidative Stress->NRF2 Activation Induces Cellular Protection Cellular Protection Oxidative Stress->Cellular Protection Damages Isoindolinone Derivative Isoindolinone Derivative Isoindolinone Derivative->NRF2 Activation Enhances Antioxidant Gene Expression Antioxidant Gene Expression NRF2 Activation->Antioxidant Gene Expression Upregulates Antioxidant Gene Expression->Cellular Protection Leads to

References

Stability Under Scrutiny: A Comparative Analysis of Isoindolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the inherent stability of a molecule is paramount. This guide provides a comparative analysis of the stability of three prominent isoindolinone compounds: Lenalidomide, Pomalidomide, and Apremilast. Through a review of forced degradation studies, this document summarizes their behavior under various stress conditions, offering valuable insights for formulation development and analytical method validation.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several impactful therapeutic agents. However, the stability of this heterocyclic system can be influenced by substituents and environmental factors. This comparison focuses on the hydrolytic, oxidative, thermal, and photolytic stability of Lenalidomide, Pomalidomide, and Apremilast, presenting available quantitative data from forced degradation studies.

Comparative Stability Data

The following table summarizes the percentage of degradation observed for Lenalidomide, Pomalidomide, and Apremilast under various stress conditions as reported in the scientific literature. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Stress ConditionLenalidomidePomalidomideApremilast
Acid Hydrolysis No Degradation (0.5 N HCl, 60°C, 24h)[1] to 20% (1N HCl, 80°C)[2]Labile[3]8.2% (0.1M HCl)[1][2][4] to 21%[5]
Alkaline Hydrolysis 6.878% (0.5 N NaOH, 60°C, 24h)[1]Labile[3]13.3% (0.1M NaOH)[1][2][4] to 6.5%[5]
Oxidative Degradation 6.907% (10% H₂O₂, 60°C, 24h)[1]Labile[3]12.5% (H₂O₂)[1][2][4] to 25.7%[5]
Thermal Degradation 6.950% (80°C, 10 days)[1]Labile[3]14.5% (80°C, 26h)[2][4]
Photolytic Degradation No Degradation (UV Chamber, 24h)[1]Relatively Stable[3]10.7% (4h)[2][4] to 3.9%[5]

Key Observations:

  • Lenalidomide exhibits variable stability under acidic conditions, with reports ranging from no degradation to significant degradation, likely due to differing experimental severities.[1][2] It shows moderate degradation under basic, oxidative, and thermal stress, while appearing stable to photolytic stress.[1]

  • Pomalidomide is reported to be labile under acidic, alkaline, oxidative, and thermal stress conditions.[3] However, it is considered relatively stable under photolytic conditions.[3] Quantitative data on the exact percentage of degradation under these conditions is less readily available in the public domain, with studies focusing more on the identification of degradation products.[3] Pomalidomide is known to be extensively metabolized to various hydroxylated and hydrolyzed products.[6]

  • Apremilast demonstrates susceptibility to degradation under all tested stress conditions, with the highest degradation observed under oxidative and thermal stress in some studies.[1][2][4][5]

Experimental Protocols

The following are representative protocols for forced degradation studies and the subsequent analysis of isoindolinone compounds, based on methodologies reported in the literature.

Forced Degradation (Stress Testing) Protocols

Objective: To generate potential degradation products to assess the stability of the drug substance and validate the stability-indicating nature of analytical methods.

1. Acid Hydrolysis:

  • Reagent: 0.1 N to 1 N Hydrochloric Acid (HCl).

  • Procedure: Dissolve a known concentration of the isoindolinone compound in the acidic solution. The reaction mixture is typically heated (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).[1][2] After the incubation period, the solution is cooled to room temperature and neutralized with an appropriate base (e.g., 0.1 N NaOH) before analysis.

2. Alkaline Hydrolysis:

  • Reagent: 0.1 N to 0.5 N Sodium Hydroxide (NaOH).

  • Procedure: Dissolve a known concentration of the compound in the alkaline solution. The mixture is incubated at a controlled temperature (e.g., 60°C) for a defined time (e.g., 24 hours).[1] Following incubation, the solution is cooled and neutralized with a suitable acid (e.g., 0.1 N HCl) prior to analysis.

3. Oxidative Degradation:

  • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

  • Procedure: A solution of the isoindolinone compound is treated with hydrogen peroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60°C) for a period ranging from a few hours to 24 hours.[1]

4. Thermal Degradation:

  • Procedure: The solid drug substance is placed in a hot air oven at a high temperature (e.g., 80-105°C) for an extended period (e.g., 24 hours to 10 days).[1][7] For solutions, the drug is dissolved in a suitable solvent and heated.

5. Photolytic Degradation:

  • Apparatus: A photostability chamber equipped with a UV lamp.

  • Procedure: The drug substance (solid or in solution) is exposed to UV light (e.g., in a UV chamber) for a specified duration (e.g., 24 hours).[1] A control sample is kept in the dark under the same conditions to differentiate between photolytic and thermal degradation.

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the intact drug from its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Selected based on the UV absorbance maximum of the parent drug and its degradation products.

  • Analysis: The stressed samples are injected into the HPLC system, and the peak areas of the parent drug and any degradation products are measured to calculate the percentage of degradation.

Visualizing Degradation and Experimental Workflow

To further clarify the processes involved in stability testing, the following diagrams have been generated using the DOT language for Graphviz.

cluster_degradation Hydrolytic Degradation Pathway of Isoindolinone Isoindolinone Isoindolinone Core Amide_Hydrolysis Amide Bond Hydrolysis Isoindolinone->Amide_Hydrolysis H₂O / H⁺ or OH⁻ Ring_Opening Lactam Ring Opening Amide_Hydrolysis->Ring_Opening Degradation_Product Ring-Opened Carboxylic Acid Derivative Ring_Opening->Degradation_Product

Caption: A simplified signaling pathway illustrating the hydrolytic degradation of the isoindolinone core structure.

cluster_workflow Experimental Workflow for Comparative Stability Analysis Start Select Isoindolinone Compounds Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Collection Quantify Degradation (%) HPLC_Analysis->Data_Collection Comparison Compare Stability Profiles Data_Collection->Comparison Report Generate Comparison Guide Comparison->Report

Caption: A flowchart outlining the typical experimental workflow for comparing the stability of different isoindolinone compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative analysis of 6-Chloroisoindolin-1-one. In the absence of established, directly compared validated methods for this specific analyte, this document outlines protocols and expected performance characteristics for highly suitable techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information is based on established analytical principles for structurally related compounds, including chloro-nitro aromatic and isoquinoline derivatives.[1][2]

Cross-validation of analytical methods is critical when data from different analytical techniques or laboratories need to be compared.[3][4] This process ensures that the generated data is comparable and reliable, a crucial aspect in all stages of drug development.[3][5]

Data Presentation: A Comparative Analysis of Analytical Techniques

The following table summarizes the anticipated performance characteristics of the proposed analytical methods for this compound. These values are illustrative and based on data from analogous compounds, requiring experimental validation for this specific analyte.[2][6]

Analytical TechniqueLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV > 0.999Typically in the µg/mL rangeTypically in the µg/mL range98.0 - 102.0%< 2.0%
GC-MS > 0.995Typically in the low ng/mL to pg/mL rangeTypically in the low ng/mL to pg/mL range95.0 - 105.0%< 10%
LC-MS/MS > 0.999Typically in the pg/mL to fg/mL rangeTypically in the pg/mL to fg/mL range90.0 - 110.0%< 15%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of aromatic compounds.[1] Given the chromophoric nature of this compound, UV detection is expected to provide good sensitivity.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid or an appropriate buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.

  • Dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Filter all solutions through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable derivatives of the analyte, GC-MS offers excellent separation and structural identification capabilities. Derivatization may be necessary to improve the volatility of this compound.[1][7]

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 250 °C.

Mass Spectrometry Conditions:

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Scan Range: m/z 50-500.

Sample Preparation and Derivatization:

  • To 1 mg of the sample, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 900 µL of a suitable solvent like pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • Prepare calibration standards using the same derivatization procedure.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex matrices.[8][9][10]

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A high-resolution C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative electrospray ionization (ESI).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

Sample Preparation:

  • Prepare stock and working standard solutions as described in the HPLC-UV protocol, using a suitable deuterated internal standard if available.

  • For complex matrices, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

Visualizations

experimental_workflow Experimental Workflow for Analytical Method Cross-Validation cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison prep Sample Weighing and Dissolution stock Stock Solution Preparation prep->stock standards Calibration Standards and QC Preparation stock->standards hplc HPLC-UV Analysis standards->hplc Injection gcms GC-MS Analysis (with Derivatization) standards->gcms Injection lcmsms LC-MS/MS Analysis standards->lcmsms Injection linearity Linearity & Range hplc->linearity accuracy Accuracy gcms->accuracy precision Precision lcmsms->precision lod_loq LOD & LOQ linearity->lod_loq accuracy->lod_loq precision->lod_loq specificity Specificity lod_loq->specificity comparison Data Comparison & Report specificity->comparison

Caption: A generalized workflow for the cross-validation of analytical techniques.

signaling_pathway Hypothetical Signaling Pathway Involving a this compound Analog receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Target Gene Expression tf->gene Induces response Cellular Response gene->response compound This compound Analog (Inhibitor) compound->kinase2 Inhibits

Caption: A conceptual signaling pathway potentially modulated by this compound.

Conclusion

The choice of the most suitable analytical technique for this compound depends on the specific requirements of the study. HPLC-UV is a reliable and cost-effective method for routine quality control in simpler matrices. GC-MS, potentially requiring derivatization, offers excellent structural elucidation capabilities. LC-MS/MS is the preferred method for bioanalytical studies and the analysis of complex samples requiring high sensitivity and selectivity. For all applications, a thorough validation of the chosen method for this compound in the specific matrix of interest is paramount to ensure the generation of accurate and reliable data. This guide provides a foundational understanding to aid in the selection and development of an appropriate analytical strategy.

References

A Comparative Analysis of 6-Chloroisoindolin-1-one Activity: In Silico Predictions vs. In Vitro Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis comparing in silico and in vitro studies of 6-Chloroisoindolin-1-one activity reveals a promising profile for this compound, particularly as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a key target in cancer therapy. While computational models predict strong binding affinity to CDK7, direct in vitro experimental data for this specific compound remains limited, highlighting a critical gap for future research.

This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing the available data, outlining experimental protocols, and visualizing key pathways to facilitate a deeper understanding of this compound's potential.

In Silico Studies: Predicting a Strong Candidate for CDK7 Inhibition

A significant in silico study conducted by Arora et al. (2024) provides the most relevant predictive data for the activity of isoindolinone derivatives.[1] The study performed a virtual screening of a library of 48 isoindolinone compounds against the ATP-binding site of CDK7. While the study does not explicitly name each compound, analysis of the supplementary data from this study would be necessary to confirm if this compound was included in the screening and to determine its specific binding energy. The study reported binding affinities for the isoindolinone library ranging from -6.8 to -10.1 kcal/mol, indicating a strong potential for these compounds to act as CDK7 inhibitors.[1]

Key In Silico Methodologies

The computational approach utilized in the aforementioned study involved several key steps to predict the binding affinity and stability of the isoindolinone ligands with CDK7.

Molecular Docking: This technique was used to predict the preferred orientation of the ligands when bound to the CDK7 active site and to estimate the strength of the interaction.[1]

Molecular Dynamics (MD) Simulations: Following docking, MD simulations were performed on the ligand-protein complexes to assess their stability and dynamic behavior over time in a simulated physiological environment.[1]

Experimental Workflow for In Silico Analysis

G cluster_prep Preparation cluster_screening Virtual Screening cluster_analysis Analysis & Refinement ligand_prep Ligand Preparation (2D to 3D conversion) docking Molecular Docking (PyRx with AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (PDB ID: 1UA2) protein_prep->docking binding_energy Binding Energy Calculation docking->binding_energy interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) binding_energy->interaction_analysis md_simulation Molecular Dynamics Simulation (100 ns) interaction_analysis->md_simulation stability_analysis Stability & Fluctuation Analysis md_simulation->stability_analysis

A streamlined workflow for the in silico analysis of isoindolinone derivatives against CDK7.

In Vitro Studies: An Area Ripe for Investigation

Currently, there is a notable absence of publicly available in vitro studies specifically investigating the biological activity of this compound. However, research on structurally related isoindolinone derivatives provides valuable context and suggests potential avenues for future experimental validation.

Several studies have demonstrated the broader bioactivity of the isoindolinone scaffold, including:

  • Anticancer Activity: Various isoindolinone derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For instance, some derivatives have shown inhibitory effects on human carbonic anhydrase (hCA) isozymes, which are implicated in several cancers.

  • Antimicrobial Activity: The isoindolinone core has also been explored for its potential as an antimicrobial agent.

  • Enzyme Inhibition: Beyond CDK7, isoindolinone analogs have been investigated as inhibitors of other enzymes, highlighting the versatility of this chemical scaffold.

Proposed In Vitro Experimental Protocols

To validate the in silico predictions and explore the broader biological activity of this compound, the following experimental protocols are recommended:

CDK7 Inhibition Assay:

  • Principle: To measure the ability of this compound to inhibit the kinase activity of CDK7.

  • Method: A radiometric or fluorescence-based kinase assay can be employed using recombinant human CDK7/Cyclin H/MAT1 complex. The assay would measure the phosphorylation of a substrate peptide in the presence of varying concentrations of the test compound.

  • Data Output: IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cell-Based Proliferation Assay:

  • Principle: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines known to be sensitive to CDK7 inhibition (e.g., breast cancer cell lines like MCF-7).

  • Method: MTT or CellTiter-Glo® assays can be used to measure cell viability after treatment with a range of concentrations of the compound.

  • Data Output: GI50 or IC50 value, indicating the concentration that inhibits 50% of cell growth or viability.

Proposed Signaling Pathway for CDK7 Inhibition

This compound This compound CDK7 CDK7 This compound->CDK7 Inhibits RNA Pol II RNA Polymerase II CDK7->RNA Pol II Phosphorylates Cell Cycle Progression Cell Cycle Progression CDK7->Cell Cycle Progression Regulates Transcription Transcription RNA Pol II->Transcription Tumor Growth Tumor Growth Transcription->Tumor Growth Cell Cycle Progression->Tumor Growth

The proposed mechanism of action for this compound via inhibition of CDK7.

Quantitative Data Summary

As direct comparative quantitative data for this compound is not yet available, the following table presents a template for how such data should be structured once obtained. The in silico data is based on the range reported for the isoindolinone library in the study by Arora et al.[1]

Parameter In Silico (Predicted) In Vitro (Experimental)
Target CDK7To be determined
Binding Affinity (kcal/mol) -6.8 to -10.1 (for library)Not Available
IC50 (CDK7 Inhibition) Not ApplicableNot Available
Cell-based GI50 Not ApplicableNot Available

Conclusion and Future Directions

The convergence of in silico predictions points towards this compound as a molecule of interest for further investigation, particularly as a CDK7 inhibitor. The strong predicted binding affinity warrants its synthesis and subsequent in vitro validation.

Future research should prioritize:

  • Confirmation of In Silico Findings: Explicitly docking this compound with CDK7 to determine its precise predicted binding energy.

  • In Vitro Validation: Performing kinase inhibition and cell-based assays to experimentally determine the IC50 and GI50 values.

  • Broad-Spectrum Profiling: Screening this compound against a panel of kinases and cancer cell lines to assess its selectivity and broader anticancer potential.

The objective comparison presented in this guide underscores the power of computational chemistry in identifying promising drug candidates and highlights the essential role of experimental validation in the drug discovery pipeline. The data strongly suggests that this compound is a compelling candidate for further preclinical development.

References

Assessing the Selectivity of 6-Chloroisoindolin-1-one for Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic selectivity of compounds related to 6-Chloroisoindolin-1-one. Due to the limited publicly available data on this compound itself, this document focuses on the selectivity profiles of structurally similar isoindolinone derivatives against key enzyme families. This information can serve as a valuable resource for researchers investigating the therapeutic potential of this chemical scaffold.

Overview of Potential Enzyme Targets for the Isoindolinone Scaffold

The isoindolinone core is a recognized pharmacophore present in a variety of biologically active molecules. Research has indicated that derivatives of this scaffold can exhibit inhibitory activity against several important enzyme families, including:

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in crucial physiological processes such as pH regulation and CO2 transport.[1] Isoindolinone-based inhibitors have shown potent and sometimes selective activity against different CA isoforms.[1][2]

  • Phosphodiesterases (PDEs): This superfamily of enzymes regulates intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE4, in particular, is a key target in inflammatory diseases.[3][4]

  • Cyclooxygenases (COX): These enzymes are central to the inflammatory cascade through the production of prostaglandins. Some isoindolinone derivatives have been investigated for their COX inhibitory potential.[5][6]

  • Poly (ADP-ribose) Polymerases (PARPs): PARP enzymes, especially PARP1, are critical for DNA repair and have emerged as significant targets in oncology.[7][8]

Comparative Selectivity of Isoindolinone Derivatives

The following tables summarize the inhibitory activities of various isoindolinone derivatives against different isoforms of Carbonic Anhydrase and Phosphodiesterase 4, highlighting their selectivity profiles.

Carbonic Anhydrase (CA) Inhibition

Some isoindolinone derivatives have demonstrated significant inhibitory potency against human Carbonic Anhydrase (hCA) isoforms. The selectivity often varies depending on the specific substitutions on the isoindolinone scaffold.

Table 1: Inhibitory Activity (Ki, nM) of Representative Isoindolinone Derivatives against hCA Isoforms

Compound ClasshCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Reference
Isoindoline-1,3-dione-based sulfonamides7.96 - 48.3493.53 (for AAZ)--[1]
Isoindoline-1,3-dione-based oximes/hydrazones--Selective Inhibition-[2]
Sulfamate-substituted isoindolinones11.48 - 87.089.32 - 160.34--[1]

Note: Data presented is for representative compounds within the class and not for this compound specifically. AAZ (Acetazolamide) is a standard CA inhibitor shown for comparison.

Phosphodiesterase 4 (PDE4) Inhibition

The PDE4 family consists of four main subtypes (A, B, C, and D). Selective inhibition of these subtypes is a key strategy in developing anti-inflammatory drugs with reduced side effects.

Table 2: Inhibitory Activity (IC50, nM) of Representative PDE4 Inhibitors

InhibitorPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)Reference
RoflumilastµM range0.84µM range0.68[4]
Apremilast20 (PDE4A4)49 (PDE4B2)50 (PDE4C2)30 (PDE4D3)[4]
Rolipram3130-240[4]

Experimental Protocols for Assessing Enzyme Selectivity

Accurate determination of inhibitor selectivity relies on robust and standardized enzymatic assays. Below are detailed methodologies for key experiments.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a chromogenic substrate.

Materials and Reagents:

  • Purified human Carbonic Anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Acetazolamide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a working solution of each hCA isoform in the assay buffer. Prepare serial dilutions of the test compound and reference inhibitor. Prepare a fresh solution of p-NPA in a suitable organic solvent like acetonitrile.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, the test compound dilution (or DMSO for control), and the enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10]

Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)

This assay measures the hydrolysis of a fluorescently labeled cAMP substrate.

Materials and Reagents:

  • Recombinant human PDE4 subtypes (A, B, C, D)

  • PDE Assay Buffer

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Binding Agent (binds to the hydrolyzed product)

  • Test compound and reference inhibitor (e.g., Rolipram) dissolved in DMSO

  • 384-well microplate

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Plating: Add serial dilutions of the test compound or reference inhibitor to the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted PDE4 enzyme to each well (except for "no enzyme" controls).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for a defined time (e.g., 60 minutes) at room temperature.

  • Termination and Detection: Add the Binding Agent to stop the reaction and bind to the hydrolyzed 5'-AMP.

  • Measurement: After a final incubation period (e.g., 30 minutes), measure the fluorescence polarization.

  • Data Analysis: Calculate the percent inhibition based on the fluorescence polarization signal and determine the IC50 values.[11][12][13]

Visualizing Key Concepts

The following diagrams illustrate the signaling pathway, experimental workflow, and the logical framework for assessing enzyme selectivity.

G cluster_pathway PDE4 Signaling Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates Inflammation Pro-inflammatory Mediators cAMP->Inflammation Suppresses AMP 5'-AMP PDE4->AMP Hydrolyzes AntiInflammation Anti-inflammatory Response PKA->AntiInflammation Promotes Inhibitor This compound (or derivative) Inhibitor->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway and the point of inhibition.

G cluster_workflow Enzyme Selectivity Profiling Workflow start Start compound Prepare Serial Dilutions of this compound start->compound assay_setup Set up parallel assays for different enzyme isoforms (e.g., CA I, CA II, CA IX) compound->assay_setup incubation Pre-incubate enzyme with inhibitor assay_setup->incubation reaction Initiate enzymatic reaction with substrate incubation->reaction detection Measure enzyme activity (e.g., absorbance, fluorescence) reaction->detection analysis Calculate % Inhibition and determine IC50 values detection->analysis comparison Compare IC50 values across isoforms analysis->comparison selectivity Determine Selectivity Index comparison->selectivity end End selectivity->end

Caption: General experimental workflow for assessing enzyme selectivity.

G cluster_logic Logical Framework for Selectivity Assessment Target Primary Target Enzyme (e.g., PDE4B) Potency High Potency (Low IC50) Target->Potency OffTarget1 Related Isoform 1 (e.g., PDE4D) LowPotency1 Low Potency (High IC50) OffTarget1->LowPotency1 OffTarget2 Related Isoform 2 (e.g., PDE4A) LowPotency2 Low Potency (High IC50) OffTarget2->LowPotency2 OtherFamily Unrelated Enzyme (e.g., a Kinase) NoActivity No Significant Activity OtherFamily->NoActivity Inhibitor This compound Inhibitor->Target binds to Inhibitor->OffTarget1 binds to Inhibitor->OffTarget2 binds to Inhibitor->OtherFamily interacts with Selective Selective Inhibitor Potency->Selective LowPotency1->Selective LowPotency2->Selective NoActivity->Selective

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-Chloroisoindolin-1-one, a halogenated organic compound. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this chemical should be treated as hazardous.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[1][2]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use appropriate respiratory protection.[3]

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[5] Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7]

Step 1: Waste Segregation and Container Selection

  • Segregate Waste: It is critical to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[8] Also, keep it separate from incompatible materials like strong oxidizing agents.[3][8]

  • Choose a Compatible Container: Use a designated, leak-proof container with a secure screw-on cap.[9][10] The container material must be compatible with the chemical. Reusing an empty reagent bottle is permissible if it is clean and the original label is completely defaced.[6][8]

Step 2: Labeling the Waste Container

  • Clear and Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10] Do not use abbreviations or chemical formulas.

  • List all Contents: If it is a mixed waste, list all constituents and their approximate concentrations.[8]

Step 3: Waste Accumulation and Storage

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[8][10]

  • Designated Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][9] This area should be under the control of the generator.

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to prevent the spread of potential spills or leaks.[10] The secondary container should be able to hold 110% of the volume of the primary container.[10]

Step 4: Arranging for Disposal

  • Contact EH&S: Coordinate with your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company for pickup and final disposal.[9]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste collection.[10]

Step 5: Handling Spills and Decontamination

  • Spill Response: In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal as hazardous waste.[11]

  • Decontamination: For empty containers, triple rinse with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[8] After triple rinsing, the defaced container may be disposed of in the regular laboratory trash or recycling, according to institutional policy.[6]

III. Summary of Key Safety and Disposal Data

The following table summarizes critical information for the safe handling and disposal of this compound, based on data from similar compounds and general chemical waste guidelines.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[5]
Disposal Route Licensed Hazardous Waste Facility via EH&S[9]
Prohibited Disposal Sink/Drain and Regular Trash[6]
Container Type Compatible, Leak-Proof with Screw Cap[9][10]
Waste Segregation Separate from Non-Halogenated and Incompatible Waste[8]
Storage Location Designated Satellite Accumulation Area with Secondary Containment[9][10]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[1][3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal cluster_spill Contingency: Spill start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Waste fume_hood->segregate container Select Compatible, Leak-Proof Container label_waste Label Container: 'Hazardous Waste' + Chemical Name container->label_waste segregate->container keep_closed Keep Container Tightly Closed label_waste->keep_closed store_saa Store in Designated SAA with Secondary Containment contact_ehs Contact EH&S for Waste Pickup store_saa->contact_ehs keep_closed->store_saa end End: Proper Disposal by Approved Vendor contact_ehs->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect and Place in Sealed Container for Disposal absorb->collect_spill collect_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 6-Chloroisoindolin-1-one (CAS Number: 58083-59-3). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following GHS hazard statements, mandating specific PPE to mitigate risks of exposure.

Hazard StatementDescriptionRequired PPE
H315Causes skin irritationGloves: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and replace them frequently. Lab Coat: A standard laboratory coat should be worn and buttoned.
H319Causes serious eye irritationEye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.
H335May cause respiratory irritationRespiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator (e.g., N95) should be used.

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Operational Workflow for Handling this compound prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Use a tared weigh boat - Minimize dust generation prep->weigh transfer Transfer/Use - Handle with care - Avoid creating aerosols weigh->transfer cleanup Decontamination - Clean work surfaces - Decontaminate equipment transfer->cleanup storage Storage - Tightly sealed container - Cool, dry, well-ventilated area transfer->storage If not all is used waste Waste Disposal - Segregate as halogenated organic waste - Use labeled, sealed containers cleanup->waste

Caption: Procedural flow for safe handling of this compound.

Experimental Protocols

Handling and Use:

  • Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above. All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use a clean spatula and a tared weigh boat. Handle the material gently to avoid the generation of dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel to prevent splashing and aerosol formation.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.

Disposal Plan:

  • Waste Segregation: this compound is a halogenated organic compound. All waste materials, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.

  • Containerization: Waste containers must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid. The container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent and then with soap and water. For large spills, evacuate the area and contact your institution's EHS department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.